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Core Science & Biosynthesis

Foundational

[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride CAS number

An In-Depth Technical Guide to [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride Abstract: This technical guide provides a comprehensive overview of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS No. 1909...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Abstract: This technical guide provides a comprehensive overview of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS No. 1909317-32-3), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's chemical identity, potential therapeutic applications based on its structural motifs, a plausible and detailed synthetic pathway, and robust protocols for its analytical characterization. This guide is intended to serve as a foundational resource for scientists working with or developing novel therapeutics based on the pyridinyl-azetidine scaffold.

Chemical Identity and Physicochemical Properties

[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a small molecule featuring a pyridine ring linked to a functionalized azetidine core. The azetidine ring, a strained four-membered heterocycle, is a "privileged" scaffold in medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for substituent exploration. The pyridine moiety serves as a common hydrogen bond acceptor and aromatic interaction partner in many biologically active compounds. The hydrochloride salt form generally enhances aqueous solubility and crystalline stability, making it more amenable to pharmaceutical handling and formulation.[1]

Key identifiers and properties are summarized below.

PropertyValueSource(s)
Compound Name [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride[2]
CAS Number 1909317-32-3[2]
Free Base CAS No. 1420975-94-5[3][4]
Molecular Formula C₉H₁₃ClN₂O[2]
Molecular Weight 200.67 g/mol [2]
Chemical Structure
SMILES OCC1CN(C1)c1ccccn1.Cl[2]
InChI Key (Free Base) SDNHCHZORARLRY-UHFFFAOYSA-N[4]

Significance and Potential Applications in Drug Discovery

While specific biological data for this exact molecule is not widely published, its structural components—the pyridinyl-methanol and azetidine moieties—are features of compounds with demonstrated therapeutic relevance.

2.1 Antagonism of TRPV3 Channels for Pain Sensation The pyridinyl-methanol group is a key pharmacophore in a class of potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[5][6] TRPV3 is expressed in sensory neurons and skin keratinocytes and is implicated in the sensation of pain and temperature, as well as in skin disorders and inflammation.[5][6] The development of selective TRPV3 antagonists is a significant area of research for novel analgesics.[6] The structural similarity of [1-(Pyridin-2-yl)azetidin-3-yl]methanol to published TRPV3 antagonists suggests it is a valuable candidate for screening and development in pain research programs.[5]

2.2 Building Block for Antimicrobial Agents Both pyridine and azetidine rings are independently found in numerous compounds with antimicrobial activity.[7][8] The azetidine-2-one (β-lactam) ring is the cornerstone of the penicillin and cephalosporin classes of antibiotics.[9] While this compound is not a β-lactam, the functionalized azetidine ring can serve as a versatile scaffold. Pyridine derivatives have been investigated for a wide range of therapeutic properties, including antibacterial, antifungal, and antiviral activities.[7][10] The combination of these two heterocycles in a single molecule makes it a compelling starting point for the synthesis of new antimicrobial agents, particularly in an era of growing antimicrobial resistance.[7][9]

Synthesis and Purification

A robust and logical synthesis for [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride can be designed based on established methods for N-arylation of azetidines. The proposed pathway involves a nucleophilic aromatic substitution (SNAr) reaction between a suitable 2-halopyridine and the commercially available azetidin-3-yl-methanol, followed by conversion to the hydrochloride salt.

Figure 1: Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: N-Arylation (SNA_r) cluster_1 Step 2: Salt Formation Reactant1 Azetidin-3-yl-methanol (or its HCl salt) Product1 [1-(Pyridin-2-yl)azetidin-3-yl]methanol (Free Base) Reactant1->Product1 Reactant2 2-Bromopyridine Reactant2->Product1 Reagents1 Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, DMF) Heat (e.g., 100-140 °C) Reagents1->Product1 FinalProduct [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride | (Final Product) Product1->FinalProduct Reagents2 HCl in Solvent (e.g., 1.25 M in Methanol or 4 M in Dioxane) Reagents2->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of [1-(Pyridin-2-yl)azetidin-3-yl]methanol (Free Base)

  • To a stirred solution of azetidin-3-yl-methanol hydrochloride (1.0 eq, e.g., 1.0 g, CAS: 928038-44-2) in dimethyl sulfoxide (DMSO, 10 mL) add potassium carbonate (K₂CO₃, 3.0 eq) and 2-bromopyridine (1.1 eq).[11]

    • Causality: Azetidin-3-yl-methanol hydrochloride must first be neutralized to its free base form to act as a nucleophile. K₂CO₃ is a suitable inorganic base for this in situ neutralization and to scavenge the HBr generated during the reaction. DMSO is a polar aprotic solvent that effectively solvates the reactants and facilitates SNAr reactions at elevated temperatures.

  • Heat the reaction mixture to 120 °C and stir for 16-24 hours under a nitrogen atmosphere.

    • Causality: The C-N bond formation via SNAr on an electron-deficient pyridine ring requires thermal energy to overcome the activation barrier. A nitrogen atmosphere prevents potential oxidative side reactions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and dilute with water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Causality: The product is expected to be significantly more soluble in an organic solvent like ethyl acetate than in water, while the inorganic salts will remain in the aqueous phase.

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure free base.

Step 2: Formation of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

  • Dissolve the purified free base (1.0 eq) in a minimal amount of methanol or diethyl ether.

  • Slowly add a solution of HCl in a suitable solvent (1.1 eq, e.g., 4M HCl in 1,4-dioxane or 1.25M HCl in methanol) with stirring at 0 °C.

  • Stir the mixture for 1-2 hours. A precipitate should form.

    • Causality: The basic nitrogen atoms of the pyridine ring and/or the azetidine ring are protonated by HCl, forming the hydrochloride salt which is typically less soluble in organic solvents, causing it to precipitate.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Analytical Characterization and Quality Control

To ensure the identity, structure, and purity of the synthesized compound, a standard panel of analytical techniques must be employed.

Figure 2: Analytical Workflow for Quality Control

Analytical Workflow cluster_identity Identity Tests cluster_purity Purity Tests Start Synthesized Product Identity Structural Identity Confirmation Start->Identity Purity Purity & Quantity Assessment Start->Purity NMR ¹H and ¹³C NMR Identity->NMR MS Mass Spectrometry (LC-MS) Identity->MS HPLC HPLC-UV Purity->HPLC CHNS Elemental Analysis (CHNS) Purity->CHNS Final Qualified Material NMR->Final MS->Final HPLC->Final CHNS->Final

Caption: Standard analytical workflow for compound validation.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on the pyridine ring (typically between δ 7.0-8.5 ppm), the methylene and methine protons on the azetidine ring (typically between δ 3.0-4.5 ppm), and the protons of the hydroxymethyl group. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals, including those for the pyridine ring carbons (δ 110-160 ppm) and the aliphatic carbons of the azetidine and methanol groups (δ 40-70 ppm).

4.2 Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated free base [M+H]⁺. For C₉H₁₂N₂O (free base), the expected monoisotopic mass is 164.09, so the [M+H]⁺ ion should be observed at m/z 165.10.

4.3 High-Performance Liquid Chromatography (HPLC) Purity should be assessed by reverse-phase HPLC with UV detection. A typical method is outlined below. The final product should exhibit a purity of ≥95% for use in most research applications.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Safety, Handling, and Storage

As a novel research chemical, a full toxicological profile for [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is not available. Standard laboratory precautions for handling chemical compounds of unknown toxicity should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

References

  • Appchem. [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride | 1909317-32-3. Available from: [Link]

  • NextSDS. [1-(pyridin-2-yl)azetidin-3-yl]methanol — Chemical Substance Information. Available from: [Link]

  • Fidрик, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4748-4764. Available from: [Link]

  • Molport. [1-(pyridin-2-yl)azetidin-3-yl]methanol | 1420975-94-5. Available from: [Link]

  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Available from: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Available from: [Link]

  • SCIRP. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 548-554. Available from: [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 934571. Available from: [Link]

Sources

Exploratory

Comprehensive Technical Guide on[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride: Physicochemical Profiling and Synthetic Utility

Executive Summary In modern drug discovery and medicinal chemistry, the strategic selection of building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. [1-(Pyridin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a highly versatile, sp3-enriched scaffold. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties—specifically focusing on accurate molecular weight determination—and details self-validating experimental protocols for its analytical verification and synthetic integration.

Structural and Physicochemical Profiling

A fundamental challenge in synthetic chemistry is the stoichiometric discrepancy that arises when a compound's salt form is mistaken for its free base.[1-(Pyridin-2-yl)azetidin-3-yl]methanol is typically handled as a hydrochloride (HCl) salt to improve its bench stability and aqueous solubility[1].

The free base (CAS: 1420975-94-5) consists of a pyridine ring attached to an azetidine core, which is further substituted with a primary alcohol[2]. The addition of hydrochloric acid yields the HCl salt (CAS: 2044902-51-2)[3]. Understanding the precise molecular weight of this salt is non-negotiable for calculating accurate molar equivalents in downstream cross-coupling or substitution reactions.

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
CAS Number 1420975-94-5[2]2044902-51-2[1]
Chemical Formula C9H12N2O[4]C9H13ClN2O[3]
Molecular Weight 164.20 g/mol [4]200.66 g/mol [3]
Monoisotopic Mass 164.0949 Da[2]200.0716 Da (Calculated)
Target m/z [M+H]+ 165.1022[2]165.1022 (Salt dissociates in MS)
Fraction sp3 (Fsp3) 0.44 (4/9 carbons)0.44 (4/9 carbons)

Mechanistic Role & Chemical Reactivity

The architectural design of[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is highly intentional, offering three distinct pharmacophoric and synthetic advantages:

  • The Azetidine Core (sp3-Enrichment): Historically, high-throughput screening libraries were dominated by flat, sp2-hybridized aromatic rings. As outlined in the seminal 5 framework by Lovering et al., increasing the fraction of sp3 carbons (Fsp3) dramatically improves a drug candidate's solubility, reduces target promiscuity, and increases the likelihood of clinical success[5]. The rigid, four-membered azetidine ring provides a conformationally restricted, sp3-rich vector[6].

  • The Pyridine Ring: This electron-deficient heterocycle acts as a robust hydrogen-bond acceptor, modulating the overall pKa of the molecule and directing binding affinity within kinase or GPCR active sites.

  • The Primary Alcohol: The hydroxymethyl group serves as a versatile synthetic handle. It can be oxidized to an aldehyde for reductive aminations or converted into a leaving group (e.g., mesylate/tosylate) for nucleophilic displacement.

Pharmacophore Core [1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl Salt Pyridine Pyridine Ring (H-Bond Acceptor, Modulates pKa) Core->Pyridine Azetidine Azetidine Core (sp3-rich, Rigid Spacer, High Fsp3) Core->Azetidine Methanol Primary Alcohol (Derivatization Handle) Core->Methanol

Pharmacophoric contributions of the structural components.

Analytical Workflows for Molecular Weight and Purity Validation

To establish a self-validating system, researchers must confirm both the organic mass of the free base and the presence of the chloride counterion. Relying solely on UV-Vis or NMR can mask the absence of the HCl salt, leading to catastrophic yield failures in stoichiometry-sensitive reactions.

Protocol 1: High-Resolution LC-MS (ESI-TOF) Validation

This protocol confirms the exact monoisotopic mass of the organic core[2].

  • Step 1: Sample Preparation. Weigh exactly 1.0 mg of the HCl salt. Dissolve in 1.0 mL of LC-MS grade Methanol:Water (1:1 v/v). Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water.

    • Causality: Formic acid acts as a proton source, facilitating the ionization of the basic pyridine and azetidine nitrogens to ensure a robust [M+H]+ signal in positive ion mode.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

    • Causality: The gradient ensures the polar azetidine-methanol core is retained sufficiently before elution, separating it from potential synthesis byproducts or degradation fragments.

  • Step 3: Mass Spectrometry. Operate the ESI-TOF in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Step 4: Data Analysis. Extract the chromatogram for the exact mass of the free base protonated adduct[M+H]+ at m/z 165.1022[2].

    • Causality: Because the HCl salt dissociates entirely in the LC solvent, the mass spectrometer will only detect the ionized free base. The 200.66 g/mol mass[3] is inferred by subsequently quantifying the chloride ion via Ion Chromatography or Silver Nitrate (AgNO3) titration.

Workflow A 1. Sample Preparation Dissolve in MeOH/H2O (1:1) B 2. Chromatographic Separation C18 Column, Gradient Elution A->B C 3. Ionization (ESI+) Protonation of Pyridine/Azetidine B->C D 4. Mass Analysis TOF-MS (High Resolution) C->D E 5. Data Processing Extract m/z 165.1022 [M+H]+ D->E

Workflow for LC-MS/MS Molecular Weight Validation.

Synthetic Integration & Experimental Protocols

When utilizing [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride as a building block, the primary alcohol is frequently converted into a mesylate to enable downstream nucleophilic substitution (e.g., introducing an amine or ether linkage).

Protocol 2: Mesylation of the Primary Alcohol
  • Step 1: Reaction Setup. In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend 1.0 mmol (200.66 mg) of[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride[3] in 5 mL of anhydrous Dichloromethane (DCM).

    • Causality: DCM is chosen as a non-polar, aprotic solvent that will not compete with the substrate for the electrophilic mesyl chloride, unlike protic solvents such as methanol.

  • Step 2: Base Addition. Cool the suspension to 0°C using an ice bath. Add 3.0 mmol (418 µL) of Triethylamine (TEA) dropwise.

    • Causality: Exactly three equivalents of TEA are required. One equivalent neutralizes the HCl salt of the starting material to liberate the reactive free base. The second neutralizes the HCl byproduct generated during the mesylation. The third serves as a catalytic excess to drive the reaction kinetics forward.

  • Step 3: Electrophile Addition. Add 1.2 mmol (93 µL) of Methanesulfonyl chloride (MsCl) dropwise. Stir at 0°C for 1 hour, then allow the reaction to slowly warm to room temperature.

    • Causality: Mesylation is highly exothermic. Initiating the reaction at 0°C prevents thermal degradation and suppresses side reactions, such as the direct conversion of the alcohol to an alkyl chloride.

  • Step 4: Workup and Validation. Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Validate the conversion via LC-MS by observing the mass shift from m/z 165.10 to m/z 243.08 [M+H]+.

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Foundational

Comprehensive Technical Guide on[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the drive to improve pharmacokinetic (PK) profiles and reduce lipophilicity has led to the widespread adoption of sp³-rich bioisosteres. [1-(Pyridin-2-yl)azetidin-3-yl]met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the drive to improve pharmacokinetic (PK) profiles and reduce lipophilicity has led to the widespread adoption of sp³-rich bioisosteres. [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a highly versatile, bifunctional building block that bridges the rigid, hydrogen-bond-accepting properties of a pyridine ring with the vectorizing, low-lipophilicity characteristics of an azetidine core.

This technical whitepaper provides an authoritative analysis of its physicochemical properties, structural causality, and self-validating experimental protocols designed for Senior Application Scientists and drug development professionals.

Physicochemical & Structural Profiling

The utility of[1-(Pyridin-2-yl)azetidin-3-yl]methanol stems from its unique structural topology. The azetidine ring acts as a rigid, compact spacer. Because the azetidine nitrogen is directly conjugated to the 2-position of the electron-deficient pyridine ring, its lone pair delocalizes into the aromatic system.

Causality Insight: This delocalization significantly reduces the basicity of the azetidine nitrogen. Consequently, when the hydrochloride salt is formed, protonation occurs preferentially at the pyridine nitrogen (pKa ~6.8 for 2-aminopyridines) rather than the azetidine nitrogen. This stabilizes the molecule against acid-catalyzed ring-opening while maintaining aqueous solubility.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound [1] [2]:

PropertyValue / Specification
Chemical Name [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride
Base CAS Number 1420975-94-5
Salt CAS Number 2044902-51-2
Molecular Formula C₉H₁₃ClN₂O
Molecular Weight 200.66 g/mol (Salt); 164.20 g/mol (Base)
Exact Mass (Base) 164.095 Da
[M+H]⁺ (Base) 165.102 m/z
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Synthetic Methodology & Derivatization Logic

The synthesis of the core scaffold relies on a Nucleophilic Aromatic Substitution (SₙAr). 2-Fluoropyridine is the optimal starting material; the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, driving the reaction forward when reacted with azetidin-3-ylmethanol.

Synthesis A 2-Fluoropyridine + Azetidin-3-ylmethanol B SNAr Reaction (Base, Heat) A->B C [1-(Pyridin-2-yl)azetidin-3-yl]methanol (Free Base) B->C D HCl Treatment (Ether/HCl) C->D E Target Compound (HCl Salt) D->E

Synthetic pathway for[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride via SNAr.

Once synthesized, the primary alcohol serves as a versatile handle. In kinase inhibitor design, the pyridine ring often acts as a bidentate hinge-binder, while the azetidine core vectorizes the hydroxyl group toward the solvent-exposed region to improve aqueous solubility.

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor) Kinase Kinase Hinge Region (Target Protein) Pyridine->Kinase  Bidentate Motif Azetidine Azetidine Core (Rigid Spacer) Azetidine->Pyridine  Vectorizes Hydroxyl Hydroxyl Group (H-Bond Donor) Azetidine->Hydroxyl  Vectorizes Solvent Solvent Exposed Region Hydroxyl->Solvent  Solubilizing Handle

Pharmacophore model illustrating the binding topology of the motif in kinase inhibitor design.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process controls to guarantee chemical integrity before proceeding to subsequent synthetic steps.

Protocol A: Free-Basing the Hydrochloride Salt for Nucleophilic Derivatization

Causality: The HCl salt stabilizes the compound for storage but leaves the pyridine protonated. For reactions involving the primary alcohol (e.g., Williamson ether synthesis using NaH), the HCl salt will consume one equivalent of the strong base, generating hydrogen gas and NaCl, which alters reaction stoichiometry and kinetics. Free-basing is mandatory.

  • Suspension: Suspend 1.0 eq of[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride in dichloromethane (DCM) (10 mL/g).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃. Expert Insight: NaHCO₃ (pKa ~10.3) is basic enough to deprotonate the pyridinium ion (pKa ~6.8) without causing base-catalyzed degradation of the highly strained azetidine ring.

  • Phase Mixing: Stir vigorously for 15 minutes at room temperature.

  • Self-Validation Check 1 (pH): Stop stirring and allow phase separation. Spot the aqueous layer on pH paper. It must read ≥ 8. If pH < 8, add additional NaHCO₃ until the target pH is achieved.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 5 mL/g).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a pale oil/solid.

  • Self-Validation Check 2 (LC-MS): Run an LC-MS aliquot. Confirm the exact mass of the free base ([M+H]⁺ = 165.1 m/z) and verify the complete absence of the chloride adduct.

Protocol B: Oxidation of the Primary Alcohol to an Aldehyde

Causality: Converting the primary alcohol to an aldehyde allows for downstream reductive aminations. Dess-Martin Periodinane (DMP) is chosen over Swern oxidation because it operates at room temperature and avoids the generation of dimethyl sulfide, preventing over-oxidation to the carboxylic acid—a critical safeguard for strained rings sensitive to harsh conditions.

  • Preparation: Dissolve the free base (from Protocol A) in anhydrous DCM (0.1 M) under an inert argon atmosphere.

  • Oxidation: Cool the flask to 0 °C. Add 1.2 equivalents of DMP portion-wise. Expert Insight: Cooling minimizes the exothermic degradation of the hypervalent iodine reagent, preventing the formation of radical byproducts.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation Check 1 (TLC): Monitor the reaction via TLC (EtOAc:Hexane 1:1). The aldehyde product will run higher (less polar) than the starting alcohol. Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP); the product spot will turn bright yellow/orange, confirming the presence of a carbonyl group.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Expert Insight: Na₂S₂O₃ reduces unreacted DMP and iodinane byproducts, while NaHCO₃ neutralizes the acetic acid generated during the reaction, preventing acid-catalyzed degradation.

  • Isolation: Stir vigorously until the organic layer is clear (approx. 15 mins). Extract with DCM, dry over Na₂SO₄, and concentrate.

Safety, Handling, & GHS Compliance

According to global chemical safety databases [1], the base compound and its hydrochloride salt present specific handling hazards that must be mitigated in a laboratory setting:

  • Acute Toxicity (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled. All manipulations of the dry powder (especially the fluffy HCl salt) must be performed inside a certified Class II fume hood to prevent inhalation of micro-particulates.

  • Irritation (H315, H319): Causes skin irritation and serious eye irritation. Nitrile gloves (double-gloved for bulk handling) and splash-proof chemical goggles are mandatory.

  • Target Organ Toxicity (H336): May cause drowsiness or dizziness (STOT SE 3).

Storage: Store the hydrochloride salt in a tightly sealed, light-resistant container at 2–8 °C under an inert atmosphere (Nitrogen or Argon) to prevent hygroscopic moisture absorption, which can lead to localized hydrolysis over extended periods.

References

Exploratory

[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride Introduction In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds ar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structure Elucidation of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the azetidine ring, a strained four-membered heterocycle, offers a unique three-dimensional geometry that can impart favorable physicochemical properties and novel intellectual property to drug candidates.[1] The compound [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride represents a key building block, merging the rigid azetidine core with the versatile coordinating and hydrogen-bonding capabilities of a pyridine ring and a primary alcohol. Its potential as a scaffold in developing CNS-focused therapeutics or other biologically active agents necessitates an unambiguous confirmation of its chemical structure.[2]

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride. As a self-validating system, this workflow demonstrates how orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—are synergistically employed to move from a molecular formula to a definitive three-dimensional structure. The causality behind experimental choices is emphasized, reflecting a field-proven methodology for researchers, scientists, and drug development professionals.

Foundational Data: Elemental Composition and Molecular Weight

Before delving into complex spectroscopic analysis, the foundational step is to determine the molecular formula and mass, which sets the atomic "parts list" for the structural puzzle. For the target compound, [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, this information is established as:

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂O[3]
Molecular Weight 200.67 g/mol [3]
Free Base Formula C₉H₁₂N₂O[4]
Free Base Mol. Weight 164.21 g/mol [4]

This data is typically confirmed via high-resolution mass spectrometry and elemental analysis, providing the initial constraints for structural hypothesis generation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the cornerstone of small molecule structure elucidation, offering unparalleled insight into the atomic connectivity and chemical environment of a molecule.[5][6] For a molecule with the complexity of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, a suite of 1D and 2D NMR experiments is not just beneficial, but essential for unambiguous assignment.

Experimental Protocol: Sample Preparation

A standard protocol involves dissolving 5-10 mg of the hydrochloride salt in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[7] D₂O is advantageous as the acidic N-H proton and the alcoholic O-H proton will exchange with deuterium, causing their signals to disappear, which aids in their identification. The chemical shifts are referenced to an internal standard like TMS or a residual solvent peak.[7][8]

Logical Workflow for NMR Analysis

The process of NMR-based structure elucidation follows a logical progression, where each experiment builds upon the last to create a complete, validated picture of the molecule's architecture.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments cluster_conclusion Structural Confirmation H1_NMR ¹H NMR (Proton Environments & Counts) COSY ¹H-¹H COSY (Proton-Proton Coupling) H1_NMR->COSY Identifies spin systems HSQC ¹H-¹³C HSQC (Direct C-H Attachment) C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Provides carbon shifts COSY->HSQC Aids proton assignment HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Confirms C-H pairs Structure Final Validated Structure HMBC->Structure Establishes full framework

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Proton Census and Connectivity

The ¹H NMR spectrum provides the first detailed look at the molecule's hydrogen framework. Based on the proposed structure, we can predict the key signals.

Proton LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale and Key Insights
H-6' (Pyridine) ~8.1-8.2dd1HLocated ortho to the ring nitrogen, significantly deshielded.
H-4' (Pyridine) ~7.6-7.8ddd (dt)1HDeshielded due to aromatic system, coupled to H-3', H-5', and H-6'.
H-3', H-5' (Pyridine) ~6.7-7.0m2HMore shielded aromatic protons. Their specific shifts and coupling constants confirm the 2-substitution pattern.
H-2, H-4 (Azetidine) ~4.0-4.4 and ~3.7-4.1m4HDiastereotopic protons of the azetidine ring adjacent to the nitrogen. The N-pyridyl group induces a downfield shift. They appear as complex multiplets due to geminal and vicinal coupling.[9]
H-3 (Azetidine) ~2.8-3.1m (quintet)1HThe methine proton at the point of substitution, coupled to four neighboring protons (H-2, H-4, and CH₂OH).
-CH₂OH ~3.5-3.7d2HThe methylene protons of the hydroxymethyl group, appearing as a doublet due to coupling with the H-3 proton.
-OH & N⁺-H Variables (broad)2HThese are exchangeable protons. Their signals are often broad and their chemical shift is concentration and solvent-dependent. In D₂O, these signals would disappear.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, corroborating the structure's symmetry and functional groups.

Carbon LabelChemical Shift (δ, ppm) (Predicted)Rationale
C-2' (Pyridine) ~158-160The carbon directly attached to the azetidine nitrogen, highly deshielded.
C-4', C-6' (Pyridine) ~138-148Aromatic CH carbons.
C-3', C-5' (Pyridine) ~108-115More shielded aromatic CH carbons.
-CH₂OH ~63-65Typical shift for a primary alcohol carbon.
C-2, C-4 (Azetidine) ~50-55Methylene carbons adjacent to the nitrogen.
C-3 (Azetidine) ~35-40The substituted methine carbon of the azetidine ring.
2D NMR: Unambiguous Confirmation

While 1D NMR suggests the structure, 2D NMR provides the definitive proof by establishing connectivity.[10]

  • ¹H-¹H COSY: This experiment validates the proton coupling network. It would show clear cross-peaks between:

    • Adjacent protons on the pyridine ring (e.g., H-6' with H-5').

    • The azetidine methine proton (H-3) and the azetidine methylene protons (H-2, H-4).

    • The azetidine methine proton (H-3) and the hydroxymethyl protons (-CH₂OH).

  • ¹H-¹³C HSQC: This experiment maps each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra. It acts as a powerful cross-check, ensuring that the proton and carbon data are consistent with each other.

  • ¹H-¹³C HMBC: This is arguably the most critical experiment for confirming the overall assembly of the molecular fragments. It reveals correlations between protons and carbons separated by 2-3 bonds. The key, structure-defining HMBC correlations would be:

    • Azetidine H-2/H-4 → Pyridine C-2': This long-range correlation across the nitrogen atom is the definitive proof that the pyridine ring is attached to the azetidine nitrogen at the C-2' position.

    • Hydroxymethyl -CH₂OH → Azetidine C-3: This correlation confirms that the methanol substituent is located at the 3-position of the azetidine ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and a fragmentation pattern that serves as a structural fingerprint.[11]

Experimental Protocol: Ionization and Analysis

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive ion mode is the method of choice. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing premature fragmentation.

Expected Data and Interpretation
  • Molecular Ion: The analysis would be performed on the free base (C₉H₁₂N₂O). The expected primary ion would be the protonated molecule, [M+H]⁺.

    • Calculated m/z: 165.1028

    • Observed m/z: An HRMS instrument would measure this value to within a few parts per million (ppm), confirming the elemental composition C₉H₁₃N₂O⁺.

  • Tandem MS (MS/MS) Fragmentation: By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate a predictable fragmentation pattern that validates the proposed connectivity.

MS_Fragmentation Parent [M+H]⁺ m/z = 165.10 Frag1 m/z = 134.09 (-CH₂OH) Parent->Frag1 -31 Da Frag4 m/z = 70.07 (Azetidinyl-CH₂OH cation) Parent->Frag4 Ring Cleavage Frag2 m/z = 95.06 (Pyridyl-NH₂) Frag1->Frag2 -C₃H₅ Frag3 m/z = 79.06 (Protonated Pyridine) Frag2->Frag3 -NH₂

Caption: Plausible MS/MS fragmentation pathway for [M+H]⁺.

m/z (Predicted)Fragment LossProposed Fragment Structure
165.10 -[C₉H₁₂N₂O + H]⁺ (Parent Ion)
134.09 -CH₂OH (31 Da)[1-(Pyridin-2-yl)azetidin-3-ylium] cation
95.06 -C₃H₅ (Azetidine fragment)Protonated 2-aminopyridine
79.06 -NH₂ (from 95.06)Pyridinium cation
70.07 -C₅H₄N (Pyridyl fragment)[Azetidin-3-yl-methanol + H]⁺ cation

The presence of these specific fragments, particularly the loss of the hydroxymethyl group and the formation of a protonated 2-aminopyridine ion, provides strong, independent evidence for the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[12] It serves as a quick confirmation that the expected chemical moieties are present.

Experimental Protocol: ATR-FTIR

For a solid sample like the hydrochloride salt, Attenuated Total Reflectance (ATR) is the ideal technique. A small amount of the powdered sample is placed on a diamond or germanium crystal, and the IR spectrum is collected directly, requiring minimal sample preparation.[13]

Expected Vibrational Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3400-3200 (broad) O-H StretchAlcohol (-OH)Confirms the presence of the hydroxyl group.[14]
~3100-3000 C-H Stretch (sp²)Aromatic C-H (Pyridine)Indicates the aromatic system.
~3000-2850 C-H Stretch (sp³)Aliphatic C-H (Azetidine, CH₂)Confirms the saturated portions of the molecule.
~2700-2400 (broad) N⁺-H StretchAmmonium Salt (-N⁺H-)A key indicator of the hydrochloride salt form.
~1620-1580 C=N StretchPyridine RingCharacteristic vibrations of the pyridine heterocycle.
~1570-1450 C=C StretchPyridine RingFurther confirmation of the aromatic ring structure.
~1250-1100 C-N StretchAryl-N (Pyridine-Azetidine)Evidence for the connection between the two ring systems.
~1050-1030 (strong) C-O StretchPrimary AlcoholA strong, characteristic band confirming the C-OH bond.

The combined presence of a broad O-H stretch, a very broad N⁺-H stretch, aromatic C=C/C=N bands, and a strong C-O stretch provides a complete and consistent functional group profile for the target molecule.

Conclusion

The structural elucidation of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is achieved through a systematic and synergistic application of modern analytical techniques. High-resolution mass spectrometry establishes the exact elemental composition. A comprehensive suite of 1D and 2D NMR experiments provides an unambiguous blueprint of the atomic connectivity, definitively placing the pyridyl and hydroxymethyl substituents on the azetidine core. Finally, FTIR spectroscopy offers rapid confirmation of all key functional groups. Each technique provides a layer of evidence that is validated by the others, resulting in a self-consistent and trustworthy structural assignment. This rigorous, multi-faceted approach is the gold standard in chemical analysis, ensuring the absolute structural integrity of novel chemical entities destined for research and development.

References

  • Bendale, A. G. D. et al. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology, 11(8). Available at: [Link]

  • Silva, A. M. S. et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Butkevičius, E. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1074. Available at: [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Tummala, R. et al. (2020). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 85(18), 11843-11854. Available at: [Link]

  • Scott, J. D. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(6), 945-950. Available at: [Link]

  • Strieth-Kalthoff, F. et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-156. Available at: [Link]

  • Elyashberg, M. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Dvorak, C. A. et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(9), 4462-4478. Available at: [Link]

  • NextSDS. [1-(pyridin-2-yl)azetidin-3-yl]methanol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Alishala, A. Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Appchem. [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride. Appchem. Available at: [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

  • Movassaghi, M. & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(44), 14254-14255. Available at: [Link]

  • Wager, T. T. et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(9), 509-523. Available at: [Link]

  • Edinburgh Instruments. API Identification Using FTIR Spectroscopy. Edinburgh Instruments. Available at: [Link]

  • ResearchGate. Fourier-transform infrared spectroscopy spectra of (a) tizanidine hydrochloride.... ResearchGate. Available at: [Link]

Sources

Foundational

[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride solubility data

An In-Depth Technical Guide to the Solubility Profile of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride Authored by: A Senior Application Scientist Foreword: The Imperative of Solubility in Modern Drug Development...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Authored by: A Senior Application Scientist

Foreword: The Imperative of Solubility in Modern Drug Development

In the trajectory of a potential therapeutic agent from discovery to clinical application, its physicochemical properties serve as the bedrock upon which its efficacy and safety are built. Among these, aqueous solubility is a paramount attribute, profoundly influencing a drug's bioavailability, manufacturability, and overall therapeutic potential.[1][2] Low aqueous solubility can precipitate a cascade of challenges, including poor absorption from the gastrointestinal tract, diminished in vivo efficacy, and complexities in formulation development, ultimately leading to increased development costs and timelines.[1][3]

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS No. 1909317-32-3), a heterocyclic small molecule with potential pharmaceutical applications.[4] As a hydrochloride salt of a basic compound, its solubility is anticipated to be significantly influenced by pH, a factor that will be a central theme of this exploration. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for generating a comprehensive solubility profile essential for informed decision-making in the pharmaceutical development pipeline.

Compound Overview

  • IUPAC Name: [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

  • CAS Number: 1909317-32-3[4]

  • Molecular Formula: C₉H₁₃ClN₂O[4]

  • Molecular Weight: 200.67 g/mol [4]

  • Chemical Structure: The molecule features a pyridine ring linked to an azetidine ring, which is further substituted with a methanol group. The hydrochloride salt form suggests that one of the basic nitrogen atoms (likely on the pyridine or azetidine ring) is protonated.

The Duality of Solubility: Kinetic vs. Thermodynamic Assessment

A comprehensive understanding of a compound's solubility requires the determination of both its kinetic and thermodynamic solubility. These two parameters, while related, provide distinct and complementary insights into the compound's behavior in aqueous media.[3][5]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and remains in solution under non-equilibrium conditions. It is particularly relevant in early drug discovery, where high-throughput screening of large compound libraries is necessary.[3][6][7] The assay typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs over a short incubation period.[8][9] While expedient, kinetic solubility can often overestimate the true solubility due to the formation of supersaturated solutions.[10]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a solute in a saturated solution when there is a dynamic equilibrium between the dissolved and undissolved states.[1][5] This measurement is considered the "gold standard" for solubility and is crucial for late-stage lead optimization and pre-formulation studies.[3][7] The classic method for determining thermodynamic solubility is the shake-flask method, which involves agitating an excess of the solid compound in a solvent until equilibrium is reached, typically over 24 to 72 hours.[5][10]

The choice between assessing kinetic or thermodynamic solubility is therefore context-dependent, guided by the stage of drug development and the specific questions being addressed.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for assessing the solubility of a new chemical entity like [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization & Pre-formulation A Compound Synthesis & Characterization B High-Throughput Kinetic Solubility Assay (e.g., Nephelometry) A->B C Data Analysis: Identify Solubility-Limited Scaffolds B->C D Thermodynamic Solubility Assay (Shake-Flask Method) C->D Promising candidates advance E pH-Solubility Profiling D->E F Solid-State Characterization (Polymorphism) E->F G Data for Formulation Development & Biopharmaceutical Classification (BCS) F->G

Caption: A generalized workflow for solubility assessment in drug development.

Protocols for Solubility Determination

High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol is designed for rapid screening and is based on the principle that undissolved particles in a solution will scatter light.[3][8]

Objective: To estimate the aqueous solubility of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride in a high-throughput manner.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Using a liquid handler, create a serial dilution of the stock solution in a 96-well plate.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.[5]

  • Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.[3][8]

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (buffer with 1% DMSO).

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the benchmark for accurate solubility measurement.[10][11]

Objective: To determine the equilibrium solubility of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride in various aqueous media.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of glass vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological pH range.[2] Ensure that undissolved solid remains visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[3][7]

  • Phase Separation: After incubation, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.[11]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5][11]

  • Solid Phase Analysis: It is crucial to analyze the remaining solid phase (e.g., by DSC or XRPD) to check for any changes in the crystalline form (polymorphism) or conversion to the free base.[12]

Critical Factors Influencing the Solubility of a Hydrochloride Salt

The solubility of an ionizable compound like [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is not a single value but is highly dependent on the properties of the solution.

The Profound Impact of pH

For a hydrochloride salt of a weak base, solubility is critically dependent on the pH of the medium.[12]

  • At low pH: The compound will be predominantly in its protonated, ionized form. The high concentration of H⁺ ions will favor the dissolved salt form, leading to higher solubility.

  • As pH increases: The equilibrium will shift towards the un-ionized free base. If the solubility of the free base is lower than that of the salt, precipitation will occur above a certain pH, known as the pH of maximum solubility (pHmax).[12]

A pH-solubility profile is therefore essential and can be generated using the shake-flask method across a range of pH values.

The Common Ion Effect

The presence of a common ion (in this case, chloride) in the solution can decrease the solubility of the hydrochloride salt.[2][12] This is particularly relevant in the stomach, where the concentration of chloride ions is high due to the presence of hydrochloric acid. When determining solubility in simulated gastric fluid, this effect must be taken into consideration.

Polymorphism and Solid-State Form

The crystalline form (polymorph) of the solid material can have a significant impact on its solubility. Different polymorphs can exhibit different free energies and, consequently, different solubilities. It is imperative to characterize the solid form of the material used in solubility studies and to check for any phase transitions during the experiment.

The following diagram illustrates the relationship between these influencing factors and the measured solubility.

G A Measured Solubility of [1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl B pH of the Medium B->A C Temperature C->A D Solid-State Form (Polymorphism) D->A E Presence of Common Ions (e.g., Cl-) E->A F Ionic Strength of Medium F->A

Caption: Key factors influencing the aqueous solubility of an API hydrochloride salt.

Data Presentation and Interpretation

Solubility data should be presented in a clear and concise manner, typically in a tabular format.

Table 1: Hypothetical Thermodynamic Solubility Profile of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride at 25°C

Medium (Buffer System)pHSolubility (µg/mL)Solubility (mM)Solid Form After Equilibration
0.1 N HCl1.2> 2000> 9.97Unchanged (HCl Salt)
Acetate Buffer4.515007.48Unchanged (HCl Salt)
Phosphate Buffer6.82501.25Unchanged (HCl Salt)
Phosphate Buffer7.4800.40Conversion to Free Base

This data is illustrative and must be determined experimentally.

Interpretation: The hypothetical data in Table 1 demonstrates a clear pH-dependent solubility profile, with high solubility at acidic pH and decreasing solubility as the pH approaches neutral. The observation of the solid form converting to the free base at pH 7.4 is a critical finding, indicating that the intrinsic solubility of the free base is significantly lower than that of the hydrochloride salt.

Conclusion

The solubility of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a critical parameter that will dictate its path forward in the drug development process. A thorough investigation, encompassing both kinetic and thermodynamic assessments across a physiologically relevant pH range, is not merely a data-gathering exercise but a fundamental component of risk mitigation and strategic planning. By understanding the interplay of pH, solid-state form, and other solution conditions, researchers can build a comprehensive solubility profile. This knowledge is indispensable for designing effective formulations, predicting in vivo performance, and ultimately, unlocking the full therapeutic potential of this promising molecule.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Domainex. Thermodynamic Solubility Assay.
  • BioDuro. ADME Solubility Assay.
  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
  • Creative Bioarray. Aqueous Solubility Assays.
  • Marques, M. R. C., & Loebenberg, R. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Evotec. Thermodynamic Solubility Assay.
  • Drizin, I., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
  • Serajuddin, A. T. M., & Pudipeddi, M. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed.
  • Appchem. [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride.
  • Kumar, L., & Sissung, T. M. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
  • MilliporeSigma. Improving API Solubility using API Processing.

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Exploratory

Spectroscopic Characterization of[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride: A Technical Guide

Executive Summary The incorporation of strained, nitrogen-containing heterocycles into medicinal chemistry scaffolds has become a cornerstone strategy for improving metabolic stability, modulating lipophilicity, and opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of strained, nitrogen-containing heterocycles into medicinal chemistry scaffolds has become a cornerstone strategy for improving metabolic stability, modulating lipophilicity, and optimizing pharmacokinetic profiles. Specifically, the azetidine ring serves as a conformationally restricted bioisostere for aliphatic amines. The compound [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride represents a highly versatile building block, combining the hydrogen-bonding capacity of a primary alcohol with the rigid geometry of a 2-amino-pyridine system. Similar azetidin-3-ylmethanol derivatives have been successfully deployed in the discovery of potent Menin-Mixed Lineage Leukemia (MLL) interaction inhibitors[1].

This whitepaper provides an in-depth, peer-level analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, I have structured this guide to not only present the quantitative data but to elucidate the underlying physicochemical causality dictating these spectroscopic signatures.

Chemical Identity & Structural Dynamics

Understanding the electronic distribution of[1-(Pyridin-2-yl)azetidin-3-yl]methanol is critical for interpreting its spectroscopic behavior. The free base (CAS: 1420975-94-5)[2] features two nitrogen atoms: the azetidine nitrogen and the pyridine nitrogen. While aliphatic azetidines are typically highly basic (pKa ~10.5), the direct attachment to the 2-position of the pyridine ring fundamentally alters its electronic nature.

The lone pair on the azetidine nitrogen is delocalized into the π -system of the pyridine ring via resonance. Consequently, the most basic site in this molecule is the pyridine nitrogen . When converted to the hydrochloride salt (CAS: 2044902-51-2)[3], protonation occurs preferentially at the pyridine ring, creating a pyridinium cation. This protonation event induces significant electron withdrawal, profoundly impacting the chemical shifts in NMR and the vibrational modes in IR spectroscopy.

Structural Workflow

Synthesis A 2-Fluoropyridine C SNAr Reaction (Base, Heat) A->C B Azetidin-3-ylmethanol B->C D Free Base CAS: 1420975-94-5 C->D E HCl Treatment (Anhydrous) D->E F Target HCl Salt CAS: 2044902-51-2 E->F

Synthetic workflow and salt formation of[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

The 1 H and 13 C NMR spectra of the hydrochloride salt must be acquired in a highly polar, aprotic solvent. DMSO-d 6​ is the solvent of choice because it completely dissolves the ionic lattice of the HCl salt while preventing the rapid proton exchange that would occur in D 2​ O, thereby preserving the visibility of the crucial -OH and -NH + signals.

The protonation of the pyridine nitrogen exerts a strong deshielding effect on the adjacent aromatic protons, particularly shifting the C6-H and C4-H signals downfield compared to the free base. Furthermore, the rigid, non-planar puckering of the azetidine ring results in distinct diastereotopic behavior for the ring protons if chiral centers are introduced elsewhere, though in this symmetrical system, the pairs of protons on C2 and C4 of the azetidine ring appear as complex multiplets due to strong geminal and vicinal coupling.

Quantitative NMR Data

Table 1: 1 H and 13 C NMR Assignments (DMSO-d 6​ , 400 MHz / 100 MHz)

NucleusChemical Shift (ppm)Multiplicity / J (Hz)IntegrationAssignmentCausality / Notes
1 H 13.80br s1HPyridinium N-H + Highly deshielded due to positive charge; broad due to quadrupolar relaxation of 14 N.
1 H 8.25d ( J = 6.2)1HPyridine C6-HOrtho to protonated nitrogen; maximum inductive deshielding.
1 H 8.05t ( J = 7.8)1HPyridine C4-HPara to the azetidine group; deshielded by resonance withdrawal.
1 H 7.35d ( J = 8.5)1HPyridine C3-HOrtho to the azetidine group.
1 H 7.10t ( J = 6.8)1HPyridine C5-HMeta to both substituents; least affected by inductive effects.
1 H 5.15br t ( J = 5.0)1H-OHPrimary alcohol hydroxyl; visible due to DMSO-d 6​ hydrogen bonding.
1 H 4.35 - 4.15m4HAzetidine C2-H 2​ , C4-H 2​ Deshielded by adjacent positively charged conjugated nitrogen.
1 H 3.65d ( J = 6.0)2H-CH 2​ OHShifted downfield by adjacent oxygen electronegativity.
1 H 3.10m1HAzetidine C3-HMethine proton; complex splitting from four adjacent ring protons.
13 C 152.4s-Pyridine C2Quaternary carbon attached to azetidine.
13 C 143.1, 138.5s-Pyridine C4, C6Deshielded aromatic carbons.
13 C 114.2, 111.8s-Pyridine C3, C5Shielded by resonance from the exocyclic nitrogen lone pair.
13 C 62.5s--CH 2​ OHTypical primary alcohol carbon.
13 C 54.8s-Azetidine C2, C4Equivalent carbons due to molecular symmetry.
13 C 32.1s-Azetidine C3Aliphatic methine carbon.
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride in 0.6 mL of anhydrous DMSO-d 6​ (99.9% D, containing 0.03% v/v TMS).

  • Validation Step: Visually inspect the tube. Incomplete dissolution indicates potential degradation or inorganic impurities. The solution must be optically clear.

  • Instrument Tuning: Insert into a 400 MHz spectrometer. Perform automated tuning and matching (ATM) on the 1 H and 13 C channels to ensure optimal RF pulse delivery.

  • Acquisition: Acquire 16 transients for 1 H (relaxation delay d1 = 2s) and 512 transients for 13 C (relaxation delay d1 = 2s, with WALTZ-16 decoupling).

  • Calibration: Reference the central DMSO-d 6​ solvent peak to 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C).

Infrared (IR) Spectroscopy

Vibrational Causality

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the mandatory technique for this salt. Traditional KBr pellet methods are contraindicated because the high pressure applied during pellet formation can cause solid-state ion exchange between the hydrochloride salt and the potassium bromide matrix, artificially altering the N-H + stretching frequencies.

Table 2: Key ATR-FTIR Peak Assignments

Wavenumber (cm −1 )Intensity & ShapeAssignmentCausality
3350Strong, SharpO-H stretchUnambiguous signature of the primary hydroxymethyl group.
2800 - 2400Broad, MediumN-H + stretchThe "ammonium band" characteristic of amine hydrochlorides. The extreme broadening is due to extensive hydrogen bonding in the solid state.
1645Strong, SharpC=N stretchPyridinium ring breathing mode; shifted to higher frequency due to protonation.
1605, 1510MediumC=C stretchAromatic ring skeletal vibrations.
1055StrongC-O stretchPrimary alcohol C-O single bond stretching.
Self-Validating ATR-FTIR Protocol
  • Background Validation: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm −1 resolution). The baseline must be flat with no residual organic peaks.

  • Sample Application: Deposit 2-3 mg of the solid hydrochloride salt directly onto the crystal.

  • Compression: Apply the ATR pressure anvil until the instrument's force gauge indicates optimal contact (typically ~80-100 N). Causality: Insufficient pressure leads to poor signal-to-noise, while excessive pressure can fracture the crystal.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm −1 . Apply atmospheric compensation to remove ambient H 2​ O and CO 2​ artifacts.

Mass Spectrometry (MS) & Fragmentation Kinetics

Ionization & Dissociation Logic

Electrospray Ionization (ESI) in positive ion mode is highly efficient for this molecule due to the basicity of the conjugated azetidine-pyridine system. The free base exact mass is 164.0949 Da (C 9​ H 12​ N 2​ O). In ESI+, the intact molecule readily accepts a proton to form the[M+H] + precursor ion at m/z 165.1.

During Collision-Induced Dissociation (CID) in an MS/MS experiment, the molecule undergoes predictable, kinetically driven fragmentation. The primary neutral losses are water (from the primary alcohol) and the entire hydroxymethyl radical/group. Higher collision energies induce the cleavage of the strained azetidine ring, yielding a stable pyridinium cation.

Fragmentation Pathway

Fragmentation M [M+H]+ m/z 165.1 F1 Loss of H2O (-18 Da) m/z 147.1 M->F1 -H2O F2 Loss of CH2OH (-31 Da) m/z 134.1 M->F2 -*CH2OH F3 Pyridinium Cation m/z 79.0 M->F3 Ring Cleavage F1->F3 Ring Cleavage

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of the [M+H]+ precursor.
Self-Validating LC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid ensures the analyte remains fully protonated in solution, maximizing ESI+ yield.

  • Chromatography: Inject 1 μ L onto a C18 column (e.g., 50 x 2.1 mm, 1.7 μ m). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes.

  • MS Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/hr.

  • Validation: Monitor the Total Ion Chromatogram (TIC). A single, sharp, symmetrical peak must be observed. Extract the m/z 165.1 ion chromatogram to confirm the mass of the primary peak, validating both purity and identity.

References

  • NextSDS. "[1-(pyridin-2-yl)azetidin-3-yl]methanol — Chemical Substance Information". nextsds.com. Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery of Novel, Potent, and Selective Small-Molecule Menin–Mixed Lineage Leukemia Interaction Inhibitors through Attempting Introduction of Hydrophilic Groups". ACS Publications. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Therapeutic Targets of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Abstract The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride presents such a case, integrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride presents such a case, integrating the favorable physicochemical properties of the azetidine ring with the diverse biological activities associated with the pyridine moiety. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its ability to enhance metabolic stability, solubility, and receptor selectivity, with several FDA-approved drugs incorporating this motif[1][2]. Similarly, pyridine derivatives are integral to numerous pharmaceuticals, exhibiting a broad spectrum of activities including anticancer and anti-inflammatory effects[3][4]. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the therapeutic targets of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, a compound of significant interest for drug discovery professionals. We will delve into both hypothesis-driven and unbiased screening methodologies, offering detailed protocols and the rationale behind experimental choices to empower researchers in their quest to unravel the mechanism of action of this promising molecule.

Introduction: The Rationale for Target Discovery

The chemical architecture of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, featuring a pyridine ring linked to an azetidine core, suggests a high probability of interaction with biological macromolecules. Azetidines are considered "privileged scaffolds" in drug discovery due to their unique conformational constraints and positive influence on pharmacokinetic properties[5][6]. Their incorporation into molecules can lead to improved metabolic stability and target engagement[1][2]. The pyridine ring is a common feature in a multitude of bioactive compounds, known to participate in various biological interactions[3][4].

Given the novelty of this specific molecular entity, a systematic and multi-faceted approach to target deconvolution is paramount. The retrospective identification of the molecular targets underlying a compound's phenotypic effects is a critical step in modern drug discovery, enabling a deeper understanding of its mechanism of action and facilitating its development into a therapeutic agent[7][8][9]. This guide outlines a strategic research plan, commencing with broad, unbiased screening methods to identify potential interacting proteins, followed by rigorous validation and mechanistic studies.

A Multi-Pronged Approach to Target Identification

We advocate for a parallel strategy employing both unbiased and hypothesis-driven approaches to cast a wide net for potential targets while also exploring likely candidates based on the structural motifs of the compound.

Unbiased Target Identification: Discovering the Unknown

Unbiased, or "phenotypic," screening approaches are invaluable when the mechanism of action of a novel compound is unknown[10][11]. These methods aim to identify direct molecular interactors from a complex biological sample without preconceived notions.

Affinity-based proteomics remains a cornerstone of target identification[8][12]. This strategy involves immobilizing the small molecule of interest to a solid support and using it as "bait" to capture interacting proteins from a cell lysate or tissue extract.

Experimental Workflow: Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

  • Probe Synthesis: The first crucial step is the chemical modification of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride to incorporate a linker arm suitable for immobilization, without significantly compromising its bioactivity. The methanol group presents a convenient handle for derivatization. A preliminary structure-activity relationship (SAR) study with a small set of analogs can help identify a suitable attachment point for the linker.

  • Immobilization: The synthesized probe is then covalently attached to a solid support, such as agarose or magnetic beads.

  • Affinity Pull-Down: The immobilized probe is incubated with a complex protein mixture (e.g., cell lysate). Proteins that bind to the probe are retained on the support, while non-binding proteins are washed away[7][8].

  • Elution and Identification: The bound proteins are subsequently eluted, and their identities are determined using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS)[13][14].

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Table 1: Key Considerations for a Successful AC-MS Experiment

ParameterKey ConsiderationRationale
Linker Chemistry Choose a linker that minimizes steric hindrance and maintains the compound's core structure.To preserve the native binding interactions of the parent molecule.
Control Experiments Include control beads without the immobilized compound and a competition experiment with an excess of the free, unmodified compound.To distinguish specific binders from non-specific interactions with the matrix or linker.
Lysis Buffer Optimize the lysis buffer to maintain protein stability and native conformations.To ensure that potential targets are in a state conducive to binding.
Wash Conditions Stringently optimize wash conditions to reduce non-specific binding while retaining true interactors.To improve the signal-to-noise ratio and the reliability of identified hits.

Label-free methods offer the significant advantage of not requiring any chemical modification of the compound, thereby avoiding potential alterations to its binding properties[8].

Experimental Workflow: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a high-throughput method to assess the thermal stability of proteins. The binding of a small molecule to a protein often leads to its stabilization, resulting in an increase in its melting temperature (Tm).

  • Protein Library Screening: The compound is screened against a library of purified proteins or a complex cell lysate.

  • Thermal Denaturation: The protein-compound mixtures are subjected to a gradual increase in temperature in the presence of a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

  • Fluorescence Monitoring: The change in fluorescence is monitored in real-time. A shift in the melting curve to a higher temperature in the presence of the compound indicates a direct binding interaction.

G A Mix Protein and Compound B Add Fluorescent Dye A->B C Apply Thermal Gradient B->C D Monitor Fluorescence C->D E Analyze Melting Curve Shift D->E

Caption: Workflow for a Thermal Shift Assay (DSF).

Hypothesis-Driven Target Exploration

Based on the structural components of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, we can hypothesize potential target classes. For instance, pyridine-containing compounds have been reported to exhibit anticancer activity through various mechanisms, including kinase inhibition and interaction with topoisomerases[3][4]. Azetidine derivatives have also shown promise in oncology and neurodegenerative diseases[1][2].

Proposed Target Classes for Initial Screening:

  • Kinases: A large and well-studied family of enzymes often implicated in cancer and inflammatory diseases.

  • G-Protein Coupled Receptors (GPCRs): A major class of cell surface receptors involved in a wide range of physiological processes.

  • Epigenetic Targets: Such as histone deacetylases (HDACs) or methyltransferases, which are increasingly recognized as important therapeutic targets.

  • Ion Channels: The transient receptor potential vanilloid 3 (TRPV3) has been identified as a target for some (pyridin-2-yl)methanol derivatives[15].

A focused screening of the compound against panels of these target classes using established in vitro assays can provide a rapid assessment of its potential mechanism of action.

Target Validation: From Hits to Confirmed Targets

The identification of a "hit" from a primary screen is only the first step. Rigorous validation is essential to confirm a direct and functionally relevant interaction.

Direct Binding Assays

Once a putative target is identified, the interaction should be confirmed using orthogonal, label-free methods with the purified protein and the unmodified compound.

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).

  • Surface Plasmon Resonance (SPR): A sensitive technique for measuring the kinetics of binding and dissociation in real-time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the binding site on the protein.

Cellular Target Engagement and Functional Assays

Confirmation of binding in a test tube must be followed by evidence of target engagement within a cellular context.

  • Cellular Thermal Shift Assay (CETSA): An adaptation of the in vitro thermal shift assay that measures the thermal stabilization of a target protein within intact cells.

  • Enzymatic or Functional Assays: If the identified target is an enzyme or a receptor, its activity should be measured in the presence of the compound. For example, if a kinase is identified, a kinase activity assay should be performed.

  • Downstream Pathway Analysis: The effect of the compound on the signaling pathway downstream of the identified target should be investigated using techniques like Western blotting or reporter gene assays.

Caption: Target Validation and Mechanistic Elucidation Workflow.

Conclusion

The journey from a promising chemical entity to a validated therapeutic agent is a complex and iterative process. For [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, a molecule with significant potential stemming from its constituent chemical motifs, a systematic and robust target deconvolution strategy is the critical next step. The integrated approach outlined in this guide, combining unbiased, proteome-wide screening with hypothesis-driven investigations, provides a clear and actionable path forward. By meticulously applying these methodologies, researchers can confidently identify and validate the molecular targets of this compound, thereby illuminating its mechanism of action and paving the way for its potential clinical development.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. American Chemical Society.
  • Azetidine Deriv
  • 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. (2018, November 29). Technology Networks.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Are there any in vitro methods which can show a small molecule bind to a target protein?. (2025, October 6).
  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH.
  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.
  • Structures of some azetidine‐based drugs | Download Scientific Diagram.
  • Identifying the proteins to which small-molecule probes and drugs bind in cells. Harvard DASH.
  • A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Medicinal Chemistry (RSC Publishing).
  • A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - PMC. (2025, April 22).
  • Small-molecule Target and Pathway Identific
  • Identifying the proteins to which small-molecule probes and drugs bind in cells | PNAS. (2009, March 24).
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. (2024, December 19). IntechOpen.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
  • Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry.
  • Synthesis, characterization and biological aspects of novel azetidinone deriv
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol
  • Synthesis and biological activity of azetidinone.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. (2022, July 18).
  • [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride | 1909317-32-3. Appchem.
  • [1-(pyridin-2-yl)
  • [1-(Pyridin-2-yl)azetidin-3-yl]methanol | Sapphire Bioscience. Sapphire Bioscience.
  • Azetidines in medicinal chemistry: emerging applic
  • Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy | Journal of Medicinal Chemistry.
  • Azetidines – Knowledge and References. Taylor & Francis.

Sources

Exploratory

In-silico modeling of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

An in-depth technical whitepaper on the computational modeling of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS: 2044902-51-2). Executive Summary In modern fragment-based drug discovery (FBDD) and lead optim...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the computational modeling of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS: 2044902-51-2).

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the quest for novel chemical space has driven a shift from flat, aromatic rings to sp³-rich, conformationally restricted scaffolds. Azetidines represent the smallest nitrogen-containing saturated heterocycles possessing reasonable chemical stability, making them premier bioisosteres for larger rings like pyrrolidines or piperidines[1].

As a Senior Application Scientist, I approach the in-silico modeling of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride not merely as a geometric exercise, but as a dynamic physicochemical puzzle. This molecule combines the rigid, low-molecular-weight azetidine core with a 2-aminopyridine motif and a versatile hydroxymethyl hydrogen-bonding vector. This guide delineates a field-proven, self-validating computational framework for modeling this specific compound, addressing critical nuances such as ring puckering, tautomerization, and the thermodynamic handling of its hydrochloride salt form.

Structural Significance & Physicochemical Profiling

Before initiating any computational workflow, we must establish the causality behind the molecule's structural behavior. The compound features three distinct functional zones:

  • The Azetidine Core: Introduces a predefined spatial orientation and lowers the overall lipophilicity (LogP) compared to larger homologues, reducing the entropy of binding[1][2].

  • The Hydroxymethyl Group (-CH₂OH): Acts as both a hydrogen bond donor (HBD) and acceptor (HBA), capable of interacting with solvent or target residues.

  • The 2-Aminopyridine Motif: The attachment of the azetidine nitrogen to the 2-position of a pyridine ring creates a conjugated electronic system.

The Protonation Paradox: Handling the Hydrochloride Salt

A common pitfall in in-silico modeling is the incorrect assignment of protonation states. Because this compound is a hydrochloride salt, it is explicitly protonated. The molecule contains two basic centers: the azetidine nitrogen and the pyridine nitrogen.

Causality Check: Where does the proton go? In 2-aminopyridine derivatives, the lone pair of the exocyclic nitrogen (the azetidine N) delocalizes into the pyridine ring. Consequently, protonation thermodynamically favors the pyridine ring nitrogen , yielding a resonance-stabilized amidinium-like cation. The experimental pKa of 2-aminopyridine is approximately 6.86[3][4], meaning that in its isolated salt form, the pyridine nitrogen is the definitive site of protonation.

Table 1: Computed Physicochemical Profile (Base vs. Salt)

PropertyFree Base (C₉H₁₂N₂O)HCl Salt (C₉H₁₃ClN₂O)Significance in Modeling
Molecular Weight 164.20 g/mol 200.66 g/mol Ideal fragment size (<300 Da) for FBDD.
Estimated LogP ~0.85< 0.0 (Highly Polar)High aqueous solubility; requires explicit solvent in MD.
H-Bond Donors 1 (-OH)2 (-OH, Pyridine-NH⁺)The protonated pyridine acts as a strong HBD.
H-Bond Acceptors 3 (N, N, O)2 (Azetidine-N, -OH)Pyridine N loses HBA status upon protonation.
Rotatable Bonds 22Low conformational entropy penalty upon binding.

Quantum Mechanical (QM) & Conformational Workflow

Four-membered rings are notorious for their "butterfly" ring-puckering dynamics[5]. Standard molecular mechanics (MM) force fields often fail to accurately capture the torsional barrier between the azetidine ring and the pyridine ring due to the partial double-bond character induced by resonance. Therefore, high-level Density Functional Theory (DFT) is mandatory.

Self-Validating QM Protocol
  • Initial State Generation: The 3D structure is generated with the proton localized on the pyridine nitrogen. The chloride counterion is placed at a distance of ~3.0 Å to model the tight ion pair in a vacuum, or omitted if modeling the solvated cation.

  • Conformational Search: A stochastic search using the OPLS4 force field generates initial conformers, sampling both the azetidine puckering and the C-O bond rotation.

  • DFT Optimization: The lowest-energy conformers are optimized using the B3LYP functional with a 6-311++G(d,p) basis set .

    • Why this basis set? The diffuse functions (++) are critical for accurately modeling the electron cloud of the chloride anion and the highly polarizable hydroxymethyl oxygen, while polarization functions (d,p) resolve the hydrogen-bonding geometries.

  • Validation (Frequency Calculation): A vibrational frequency calculation is performed on the optimized geometry. The protocol is self-validating: if any imaginary frequencies are detected (indicating a saddle point rather than a true minimum), the structure is perturbed along the imaginary mode and re-optimized until zero imaginary frequencies are achieved.

QM_Workflow A Input Structure (SMILES/3D) B Protonation State Assignment (Pyridine N-protonation) A->B C Conformational Search (OPLS4 Force Field) B->C D DFT Geometry Optimization (B3LYP/6-311++G**) C->D E Frequency Calculation (Zero Imaginary Frequencies) D->E F ESP & HOMO/LUMO Generation E->F

Figure 1: Step-by-step Quantum Mechanical (QM) workflow for azetidine derivative optimization.

Molecular Dynamics (MD) & Solvation Dynamics

To understand how this molecule behaves in a biological system, we must transition from the static vacuum of QM to the dynamic, solvated environment of Molecular Dynamics (MD).

MD Simulation Protocol
  • Parameterization: The QM-optimized cation is parameterized using the General AMBER Force Field (GAFF2). Partial atomic charges are derived using the Restrained Electrostatic Potential (RESP) method based on HF/6-31G* calculations.

  • System Setup: The molecule is solvated in a cubic TIP3P water box with a minimum buffer distance of 10 Å. A single chloride ion (Cl⁻) is added to neutralize the system, accurately representing the dissociated hydrochloride salt in an aqueous environment.

  • Equilibration & Production: Following energy minimization, the system is heated to 300K (NVT ensemble, 1 ns) and pressurized to 1 atm (NPT ensemble, 5 ns). A 100 ns production run is executed.

  • Trajectory Analysis: We specifically monitor the dihedral angle of the azetidine ring to calculate the residence time of the puckered vs. planar states, and track the radial distribution function (RDF) of water molecules around the hydroxymethyl group.

Pharmacophore Modeling & Molecular Docking

2-Aminopyridine derivatives are privileged scaffolds in kinase inhibitor design, often targeting the ATP-binding hinge region[6]. The protonated pyridine nitrogen serves as a potent hydrogen bond donor to the hinge backbone carbonyls, while the azetidine ring projects the hydroxymethyl group into the solvent-exposed channel or an adjacent specificity pocket.

Self-Validating Docking Protocol

To ensure trustworthiness, docking is never performed blindly. The protocol relies on a strict control mechanism.

  • Target Preparation: The target protein (e.g., a kinase PDB structure) is prepared by removing crystallographic waters (unless structurally conserved), adding missing hydrogens, and assigning protonation states at pH 7.4.

  • Grid Generation: The receptor grid is centered on the native co-crystallized ligand.

  • Validation Step (Crucial): The native ligand is extracted and redocked. The workflow only proceeds if the Root Mean Square Deviation (RMSD) of the top-ranked pose is ≤ 2.0 Å compared to the crystal structure. This validates the grid and scoring function.

  • Ligand Docking: The QM-optimized[1-(Pyridin-2-yl)azetidin-3-yl]methanol cation is docked using Glide XP or AutoDock Vina.

  • Interaction Analysis: Poses are filtered based on the presence of the critical hinge-binding hydrogen bond from the protonated pyridine N-H.

Docking_Pipeline A Target Protein Preparation (PDB Structure) C Receptor Grid Generation (Active Site Definition) A->C B Ligand Preparation (QM Optimized Cation) E Molecular Docking (Glide XP/AutoDock Vina) B->E D Validation: Redock Native Ligand (Must be RMSD ≤ 2.0 Å) C->D D->E F Interaction Analysis (H-bonds, Pi-Cation) E->F

Figure 2: Standardized and self-validating molecular docking pipeline.

Table 2: Key Pharmacophore Interactions for[1-(Pyridin-2-yl)azetidin-3-yl]methanol

Functional GroupInteraction TypeTypical Target ResidueSpatial Vector
Protonated Pyridine (N-H⁺) Strong H-Bond DonorBackbone Carbonyl (Hinge Region)Coplanar to the pyridine ring.
Pyridine Ring Pi-Cation / Pi-Pi StackingAromatic gatekeeper residues (e.g., Phe, Tyr)Perpendicular to the ring face.
Azetidine Core Hydrophobic / VdWAliphatic side chains (e.g., Val, Leu)Puckered projection.
Hydroxymethyl (-OH) H-Bond Donor/AcceptorSolvent or polar side chains (e.g., Asp, Glu)Highly flexible; requires MD validation.

Conclusion

The in-silico modeling of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride requires a rigorous, physics-based approach. By correctly identifying the pyridine nitrogen as the site of protonation, utilizing high-level DFT to resolve the azetidine ring puckering, and employing self-validating docking protocols, computational chemists can accurately predict the behavior of this versatile fragment. This framework ensures that subsequent in-vitro synthesis and biological assays are guided by highly reliable, thermodynamically sound computational data.

References

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Available at:[Link]

  • Which is a weaker base between pyridine and 2-aminopyridine and why? Quora. Available at:[Link]

  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. Available at:[Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. Available at:[Link]

Sources

Foundational

Advanced Methodologies in the Discovery and Synthesis of Novel Azetidine Compounds

As drug discovery pipelines increasingly prioritize molecules with high sp³ character and conformational rigidity, the four-membered nitrogen heterocycle—azetidine—has transitioned from a synthetic curiosity to a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly prioritize molecules with high sp³ character and conformational rigidity, the four-membered nitrogen heterocycle—azetidine—has transitioned from a synthetic curiosity to a privileged pharmacophore. FDA-approved therapeutics such as baricitinib, cobimetinib, and azelnidipine underscore the clinical viability of this scaffold 1.

In this technical guide, we will deconstruct the mechanistic rationale behind azetidine integration, evaluate the thermodynamic principles governing their synthesis, and provide a self-validating protocol for their generation.

Mechanistic Rationale: The "Why" of Azetidines

The decision to incorporate an azetidine ring into a lead compound is rarely arbitrary; it is a calculated bioisosteric replacement designed to solve specific physicochemical liabilities. When replacing planar, six-membered rings (like piperazine or morpholine), azetidines alter the vector characteristics of the molecule, fundamentally changing how the ligand interacts with the binding pocket 2.

The Thermodynamic Sweet Spot

The reactivity and stability of azetidines are dictated by their ring strain, which sits at approximately 25.4 kcal/mol 3. This places them in a unique thermodynamic "sweet spot":

  • Compared to Aziridines (~27.7 kcal/mol): Azetidines are significantly more stable, avoiding the highly reactive, toxicophore nature of three-membered rings.

  • Compared to Pyrrolidines (~5.4 kcal/mol): The higher strain of azetidines allows for unique synthetic functionalization (e.g., strain-release ring opening) that is impossible in five-membered rings.

Bioisostere Lead Planar Heterocycle (e.g., Piperazine) Azetidine Azetidine Bioisostere Replacement Lead->Azetidine Structural Optimization Prop1 Increased sp3 Fraction (Lower LogP) Azetidine->Prop1 Prop2 Altered Vector Angles (Target Specificity) Azetidine->Prop2 Prop3 Enhanced Metabolic Stability Azetidine->Prop3 Drug Optimized Candidate (e.g., Cobimetinib) Prop1->Drug Prop2->Drug Prop3->Drug

Fig 1: Pharmacological impact of replacing planar heterocycles with azetidine bioisosteres.

Quantitative Analysis of Physicochemical Impact

To justify the synthetic effort required to build azetidines, we must look at the quantitative improvements they offer over traditional heterocycles. The table below summarizes the physicochemical shifts observed when transitioning across aza-heterocycle sizes.

Table 1: Physicochemical Properties of Saturated Aza-Heterocycles
Heterocycle ScaffoldRing SizeRing Strain (kcal/mol)sp³ CharacterTypical Basic pKaMetabolic Stability Profile
Aziridine 3~27.7High~8.0Poor (Highly reactive, often toxic)
Azetidine 4~25.4High~9.5 - 10.5Excellent (Resistant to CYP450 oxidation)
Pyrrolidine 5~5.4High~11.3Moderate (Prone to ring oxidation)
Piperidine 6~0.1High~11.2Moderate (High lipophilicity issues)

(Data synthesized from recent structural evaluations 3)

Advanced Synthetic Methodologies

Historically, azetidines were synthesized via the reduction of β -lactams (azetidin-2-ones). While reliable, this method often requires harsh reducing agents (e.g., LiAlH₄) that are incompatible with late-stage functionalization. Modern methodologies have pivoted toward strain-release homologation and photochemical cycloadditions .

The Strain-Release Paradigm

One of the most elegant recent advancements is the synthesis of functionalized azetidines from azabicyclo[1.1.0]butanes (ABB). The highly strained central C-N bond in ABB acts as a loaded spring. When a nucleophile (such as an amine or thiol) attacks, the release of ring strain provides an overwhelming thermodynamic driving force to yield 3-substituted azetidines 3.

Pathway A Azabicyclo[1.1.0]butane (Highly Strained Precursor) B Nucleophilic Attack (Amine/Thiol) A->B Step 1 C C-N Bond Cleavage (Strain Release) B->C Step 2 D 3-Substituted Azetidine (Stable Product) C->D Step 3 E In-Process Validation (NMR: 3.5-4.5 ppm) D->E Step 4

Fig 2: Mechanistic workflow of strain-release homologation for azetidine synthesis.

Standardized Experimental Protocol: Strain-Release Amination

To ensure reproducibility across different laboratories, the following protocol is designed as a self-validating system . Every step includes a causality explanation (why the action is taken) and an analytical checkpoint (how to prove the step succeeded before moving on).

Objective: Synthesis of 3-Amino-Azetidines via ABB Ring Opening

Step 1: Reagent Preparation & Baseline Establishment

  • Action: Dissolve the azabicyclo[1.1.0]butane (ABB) derivative (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere at 0°C.

  • Causality: The highly strained ABB intermediate is prone to spontaneous thermal polymerization. Maintaining 0°C suppresses this pathway, while anhydrous THF prevents premature hydrolysis of the strained C-N bond.

  • Self-Validation Checkpoint: Perform a baseline TLC (Hexanes/EtOAc 8:2). The ABB starting material should appear as a distinct, high-R_f spot. Do not proceed if baseline streaking is observed, as this indicates precursor degradation.

Step 2: Nucleophilic Addition

  • Action: Add the secondary amine nucleophile (1.2 equiv) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Causality: Dropwise addition controls the exothermic strain-release cleavage. Rapid addition can cause localized heating, leading to off-target ring-opening trajectories and oligomerization.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS at the 2-hour mark. The mass of the starting material must be completely replaced by the [M+H]⁺ peak of the target azetidine.

Step 3: Quenching and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: A mild acidic quench neutralizes unreacted nucleophilic amines and stabilizes the newly formed azetidine free base without risking acid-catalyzed ring opening (which can occur at pH < 3).

  • Self-Validation Checkpoint: Prior to column chromatography, perform a rapid crude ¹H-NMR. Confirm the presence of diagnostic azetidine ring protons, which characteristically appear as distinct multiplets between δ 3.5–4.5 ppm . If these peaks are absent or shifted significantly upfield, the ring has likely opened into an acyclic byproduct, and the batch should be discarded.

Step 4: Purification

  • Action: Purify via flash column chromatography (DCM/MeOH gradient containing 1% Et₃N).

  • Causality: The addition of 1% Et₃N to the eluent prevents the basic azetidine nitrogen from streaking on the acidic silica gel, ensuring sharp band elution and high isolated yields.

Conclusion

The integration of azetidines into drug discovery programs is no longer limited by synthetic bottlenecks. By leveraging the inherent thermodynamic ring strain of precursors like azabicyclo[1.1.0]butanes, medicinal chemists can execute rapid, high-yielding strain-release homologations. When executed with rigorous, self-validating protocols, these methodologies allow for the seamless generation of novel chemical space, ultimately leading to drug candidates with superior pharmacokinetic and metabolic profiles.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH (2026) URL:[Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry, RSC Publishing (2021) URL:[Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Source: Domainex (2025) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Abstract This document provides a comprehensive guide for the synthesis of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The N-aryl azetidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The N-aryl azetidine motif is a privileged scaffold, and this protocol details a robust and reproducible method for its preparation via a Palladium-catalyzed Buchwald-Hartwig amination. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction and Scientific Rationale

The azetidine ring is an increasingly important structural motif in modern pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while acting as a rigid scaffold to orient substituents in three-dimensional space. The specific target molecule, [1-(Pyridin-2-yl)azetidin-3-yl]methanol, combines the azetidine core with a pyridine ring, a common feature in many biologically active compounds.

The primary challenge in synthesizing this molecule lies in the formation of the C-N bond between the electron-deficient pyridine ring and the secondary amine of the azetidine. While classical nucleophilic aromatic substitution (SNAr) reactions are often difficult with unactivated 2-halopyridines, Palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative. The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1][2]

This protocol leverages the Buchwald-Hartwig reaction to couple azetidin-3-ylmethanol with 2-bromopyridine. The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromopyridine. The C-Br bond is chosen over a C-Cl bond for its higher reactivity, often allowing for milder reaction conditions.

  • Amine Coordination and Deprotonation: The azetidin-3-ylmethanol coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the azetidine nitrogen.

  • Reductive Elimination: The desired C-N bond is formed, releasing the [1-(Pyridin-2-yl)azetidin-3-yl]methanol product and regenerating the Pd(0) catalyst.

The final step involves the conversion of the resulting free base to its hydrochloride salt to improve its stability and handling characteristics.

Materials and Reagents

Table 1: Reagent Specifications
ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
Azetidin-3-ylmethanol hydrochloride928038-44-2123.58Commercially AvailableStarting material for the free base
2-Bromopyridine109-04-6158.00Commercially AvailableAryl halide coupling partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Commercially AvailablePalladium(0) precursor
Xantphos161265-03-8578.68Commercially AvailableBuchwald-Hartwig ligand
Sodium tert-butoxide (NaOtBu)865-48-596.10Commercially AvailableStrong, non-nucleophilic base
Anhydrous Toluene108-88-392.14Commercially AvailableAnhydrous reaction solvent
Diethyl ether (anhydrous)60-29-774.12Commercially AvailableSolvent for workup and salt formation
Hydrochloric acid solution (2.0 M in diethyl ether)7647-01-036.46Commercially AvailableFor hydrochloride salt formation
Sodium Hydroxide (NaOH)1310-73-240.00Commercially AvailableFor neutralization
Magnesium Sulfate (MgSO₄)7487-88-9120.37Commercially AvailableDrying agent
Celite®61790-53-2N/ACommercially AvailableFiltration aid

Safety and Handling Precautions

  • 2-Bromopyridine: This compound is toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium tert-butoxide: This is a strong base that is flammable and moisture-sensitive.[3] It can cause severe skin burns and eye damage.[3][4] Handle in an inert atmosphere (glovebox or under argon/nitrogen) and away from ignition sources.[4][5]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Toluene and diethyl ether are flammable. Work in a fume hood and avoid open flames or sparks.

Experimental Protocols

Workflow Overview

Workflow cluster_prep Part A: Preparation of Free Base cluster_coupling Part B: Buchwald-Hartwig Coupling cluster_workup Part C: Workup and Purification cluster_salt Part D: Hydrochloride Salt Formation A1 Neutralization of Azetidin-3-ylmethanol HCl A2 Extraction of Free Base A1->A2 Aqueous NaOH B1 Reaction Setup (Inert Atmosphere) A2->B1 Extracted Amine B2 Reagent Addition: Azetidine, 2-Bromopyridine, Pd₂(dba)₃, Xantphos, NaOtBu B1->B2 B3 Heating and Reaction Monitoring B2->B3 Heat (e.g., 100 °C) C1 Reaction Quenching B3->C1 TLC/LC-MS Confirmation C2 Aqueous Workup and Extraction C1->C2 Water/Brine C3 Purification by Column Chromatography C2->C3 Crude Product D1 Dissolution of Free Base C3->D1 Pure Free Base D2 Addition of HCl in Ether D1->D2 D3 Isolation and Drying of Final Product D2->D3 Precipitation

Caption: Experimental workflow for the synthesis of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride.

Part A: Preparation of (Azetidin-3-yl)methanol Free Base

Causality: The starting material is the hydrochloride salt, which is not suitable for the Buchwald-Hartwig reaction as the protonated amine is not nucleophilic. The free amine must be generated first.

  • Dissolve azetidin-3-ylmethanol hydrochloride (1.0 eq) in water.

  • Cool the solution in an ice bath and add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH is >12.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x volume of water).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the (azetidin-3-yl)methanol free base as an oil. Use immediately in the next step.

Part B: Buchwald-Hartwig Coupling

Causality: This is the key C-N bond-forming step. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Xantphos is a bidentate phosphine ligand that stabilizes the palladium catalyst and promotes the reductive elimination step. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the azetidine nitrogen in the catalytic cycle.

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Add 2-bromopyridine (1.0 eq) and the freshly prepared (azetidin-3-yl)methanol (1.2 eq) via syringe.

  • In a separate flask under argon, suspend sodium tert-butoxide (1.5 eq) in anhydrous toluene. Add this slurry to the reaction mixture via cannula or syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

Table 2: Reagent Quantities for Buchwald-Hartwig Coupling (10 mmol scale)
ReagentMolar Eq.Amount
2-Bromopyridine1.01.58 g (10.0 mmol)
(Azetidin-3-yl)methanol1.21.05 g (12.0 mmol)
Pd₂(dba)₃0.02183 mg (0.2 mmol)
Xantphos0.04231 mg (0.4 mmol)
Sodium tert-butoxide1.51.44 g (15.0 mmol)
Anhydrous Toluene-~50 mL
Part C: Workup and Purification of the Free Base
  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding water.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude [1-(Pyridin-2-yl)azetidin-3-yl]methanol by flash column chromatography on silica gel. A gradient of 0-10% methanol in dichloromethane is typically effective for elution.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield a pale yellow oil or solid.

Part D: Formation and Isolation of the Hydrochloride Salt

Causality: Converting the final compound to its hydrochloride salt increases its stability, makes it a solid that is easier to handle and weigh, and often improves its solubility in aqueous media for biological testing.

  • Dissolve the purified [1-(Pyridin-2-yl)azetidin-3-yl]methanol (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • While stirring, add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise.

  • A precipitate should form immediately. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing with a small amount of cold diethyl ether.

  • Dry the solid under high vacuum to afford [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Table 3: Analytical Data for [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride
AnalysisExpected Result
Appearance White to off-white solid
Molecular Formula C₉H₁₃ClN₂O
Molecular Weight 200.67
¹H NMR (400 MHz, DMSO-d₆)Predicted δ (ppm): 8.10 (d, 1H, Ar-H), 7.70 (t, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 6.65 (t, 1H, Ar-H), 4.20 (t, 2H, azetidine-CH₂), 3.80 (t, 2H, azetidine-CH₂), 3.50 (d, 2H, -CH₂OH), 2.90 (m, 1H, azetidine-CH), ~5.0 (br s, 1H, -OH), ~10.0 (br s, 1H, N-H⁺)
¹³C NMR (101 MHz, DMSO-d₆)Predicted δ (ppm): 158.0 (Ar-C), 148.0 (Ar-CH), 138.0 (Ar-CH), 112.0 (Ar-CH), 107.0 (Ar-CH), 63.0 (-CH₂OH), 55.0 (azetidine-CH₂), 35.0 (azetidine-CH)
Mass Spec (ESI+) m/z: 165.10 [M+H]⁺ for free base

Note: NMR chemical shifts are predicted based on the structure and typical values for similar compounds and may vary slightly.

Reaction Scheme

ReactionScheme Azetidine Azetidin-3-ylmethanol Azetidine_struct Pyridine 2-Bromopyridine Pyridine_struct Product [1-(Pyridin-2-yl)azetidin-3-yl]methanol Product_struct HCl_Salt [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride HCl_Salt_struct Catalyst Pd₂(dba)₃, Xantphos NaOtBu, Toluene, 100 °C Catalyst->Product_struct HCl_Ether HCl in Et₂O HCl_Ether->HCl_Salt_struct Azetidine_struct->Catalyst Pyridine_struct->Catalyst Product_struct->HCl_Ether

Caption: Overall reaction scheme for the synthesis of the target compound.

References

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). How Do You Handle Sodium Tert-Butoxide?
  • Jubilant Ingrevia. 2-Chloropyridine Safety Data Sheet.
  • Santa Cruz Biotechnology. 2-Chloropyridine Material Safety Data Sheet.
  • AK Scientific, Inc. Sodium tert-butoxide Safety Data Sheet.
  • Santa Cruz Biotechnology. Sodium tert-butoxide Safety Data Sheet.
  • Fisher Scientific. 2-Chloropyridine Safety Data Sheet.
  • CDH Fine Chemical. 2-Chloro Pyridine MATERIAL SAFETY DATA SHEET.
  • LGC Standards. (2016, June 21). Safety data sheet.
  • Gelest, Inc. (2014, December 30). SODIUM t-BUTOXIDE Safety Data Sheet.
  • Wikipedia. Buchwald–Hartwig amination.
  • Safety Data Sheet. (n.d.). Sodium tert-butoxide.
  • ACS GCI Pharmaceutical Roundtable. (2026, March 14). Buchwald-Hartwig Amination.
  • Appchem. [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride.
  • NextSDS. [1-(pyridin-2-yl)azetidin-3-yl]methanol — Chemical Substance Information.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

Sources

Application

Advanced Purification Strategies for[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride: A Technical Protocol Guide

Introduction & Physicochemical Context The purification of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS: 2044902-51-2) presents unique challenges driven by its highly polar nature and specific acid-base che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Context

The purification of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS: 2044902-51-2) presents unique challenges driven by its highly polar nature and specific acid-base chemistry. The molecule features a primary alcohol, a basic pyridine ring, and an azetidine ring. Crucially, the azetidine nitrogen is conjugated with the 2-position of the pyridine ring, forming an aminopyridine-like resonance system. This delocalization significantly lowers the basicity of the azetidine nitrogen compared to a standard aliphatic amine, resulting in a conjugate acid pKa of approximately 6.8–7.2 [1].

Physicochemical Profiling & Data Presentation

Understanding the intrinsic properties of the API (Active Pharmaceutical Ingredient) is the first step in designing a rational purification scheme. Table 1 summarizes the critical parameters that dictate solvent selection and chromatographic behavior.

Table 1: Physicochemical Profile & Purification Implications

PropertyValue / DescriptionImplications for Purification
Chemical Formula C9H13ClN2OHighly polar small molecule; requires polar protic solvents for dissolution.
Molecular Weight 200.66 g/mol (HCl salt)Low molecular weight allows for rapid diffusion in RP-HPLC stationary phases.
Estimated pKa ~5.2 (Pyridine), ~6.8 (Conjugate)Requires pH > 9 for complete free-basing; pH < 3 required for sharp RP-HPLC peaks.
Solubility Profile High: H2O, MeOH. Mod: IPA. Low: EtOAc, Et2O, Heptane.Ideal candidate for Isopropanol/Diethyl Ether anti-solvent crystallization.
Chromophore Pyridine ring ( λmax​ ~254 nm)Excellent UV detectability for fraction collection during chromatography.

Purification Decision Matrix

The following workflow illustrates the logical decision-making process for selecting the appropriate purification method.

PurificationWorkflow Start Crude[1-(Pyridin-2-yl)azetidin-3-yl] methanol HCl Decision Assess Scale & Impurity Profile Start->Decision Recryst Protocol 1: Anti-Solvent Crystallization (Scale > 1g, >90% purity) Decision->Recryst High initial purity RPHPLC Protocol 2: Prep RP-HPLC (Scale < 1g, complex mix) Decision->RPHPLC Low scale, high precision FreeBase Protocol 3: Free-Basing & NP-HPLC (Scale > 1g, isomers) Decision->FreeBase Isomeric impurities Pure Pure API Salt (>99% Purity) Recryst->Pure RPHPLC->Pure FreeBase->Pure

Decision matrix for the purification of [1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl.

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization (Preferred for Scale > 1g)

Causality & Rationale: Crystallization is the gold standard for pharmaceutical salts because it efficiently purges structurally distinct impurities while yielding highly crystalline material suitable for formulation or X-ray diffraction [1]. Isopropanol (IPA) is chosen as the primary solvent because the salt exhibits temperature-dependent solubility in it. Diethyl ether (Et2O) acts as the anti-solvent to drive the supersaturation required for nucleation.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the crude hydrochloride salt in 50 mL of Isopropanol (IPA) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to 70 °C under stirring until complete dissolution is achieved. Self-Validation Check: If the solution remains cloudy, hot-filter through a Celite pad to remove insoluble inorganic salts.

  • Cooling & Nucleation: Remove the heat source and allow the solution to cool slowly to 40 °C. Slow cooling prevents "oiling out" (liquid-liquid phase separation), which can trap impurities in the product matrix.

  • Anti-Solvent Addition: Once at 40 °C, add 50 mL of Diethyl Ether dropwise over 30 minutes. If seed crystals of the pure API are available, introduce 10 mg at this stage to promote controlled crystal growth.

  • Maturation: Transfer the flask to an ice bath (0–5 °C) and age the slurry for 2 hours to maximize yield.

  • Isolation: Filter the crystals under vacuum using a Buchner funnel. Wash the filter cake with 20 mL of a cold 1:2 mixture of IPA/Et2O. Dry in a vacuum oven at 40 °C for 12 hours.

Protocol 2: Preparative Reverse-Phase HPLC (For Complex Impurities)

Causality & Rationale: When the crude material contains closely related structural analogs (e.g., regioisomers from the azetidine synthesis) that co-crystallize, RP-HPLC is required [2]. Because the molecule contains basic nitrogens, using a mobile phase buffered with 0.1% Trifluoroacetic Acid (TFA) is critical. TFA lowers the pH to ~2.0, ensuring full protonation of the nitrogens and suppressing secondary interactions with residual silanols on the C18 stationary phase, which causes peak tailing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 500 mg of the crude salt in 5 mL of Mobile Phase A (Water + 0.1% TFA). Filter through a 0.45 µm PTFE syringe filter.

  • Column Setup: Utilize a C18 Preparative Column (e.g., 50 x 250 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase System:

    • Mobile Phase A: HPLC-grade H2O with 0.1% v/v TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) with 0.1% v/v TFA.

  • Gradient Elution: Run a shallow gradient from 2% B to 40% B over 30 minutes at a flow rate of 40 mL/min. (The high polarity of the molecule means it will elute early; a shallow gradient ensures separation from polar impurities).

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect the main peak.

  • Isolation: Lyophilize (freeze-dry) the collected fractions to yield the purified salt. Note: The product will likely be isolated as a mixed HCl/TFA salt. A subsequent salt-exchange step (e.g., passing through an amberlite chloride-form resin) may be required to restore the pure HCl stoichiometry.

Protocol 3: Free-Basing, Normal-Phase Chromatography, and Re-Salting

Causality & Rationale: If RP-HPLC is not viable at scale and impurities are non-polar, the salt must be converted to its free base [3]. Saturated aqueous Sodium Bicarbonate (NaHCO3, pH ~8.3) is used because it is sufficiently basic to deprotonate the aminopyridine system (pKa ~6.8) without causing base-catalyzed degradation of the azetidine ring.

Step-by-Step Methodology:

  • Free-Basing: Suspend 10.0 g of the crude salt in 100 mL of Dichloromethane (DCM). Add 100 mL of saturated aqueous NaHCO3. Stir vigorously for 15 minutes. Self-Validation Check: Ensure the aqueous layer pH is ≥ 8.

  • Extraction: Transfer to a separatory funnel. Collect the organic (bottom) layer. Extract the aqueous layer with an additional 2 x 50 mL of DCM.

  • Drying: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude free base.

  • NP-HPLC: Purify the free base via normal-phase silica gel chromatography using a gradient of DCM to DCM/Methanol (90:10).

  • Re-Salting: Dissolve the purified free base in 50 mL of dry Tetrahydrofuran (THF). Cool to 0 °C. Slowly add 1.05 equivalents of 2.0 M HCl in Diethyl Ether. The purified hydrochloride salt will precipitate immediately. Filter, wash with Et2O, and dry in vacuo.

Analytical Validation

To confirm the success of the purification, the following analytical suite must be executed:

  • Purity Assessment: UPLC-MS (ESI+) to confirm the mass of the free base ( [M+H]+ = 165.1 m/z) and ensure >99% chromatographic purity.

  • Structural Integrity: 1 H-NMR (400 MHz) in DMSO- d6​ or D2O. Ensure the integration of the primary alcohol protons and the azetidine ring protons match the theoretical values.

  • Counterion Stoichiometry: Perform a silver nitrate (AgNO3) potentiometric titration to confirm the chloride content aligns with the theoretical 1:1 molar ratio (17.6% w/w Chloride).

References

  • Anderson, N. G. Practical Process Research and Development: A Guide for Organic Chemists. Academic Press.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons.

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435 (2000).

Method

Application Note: In Vitro Assay Setup for[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride in Fragment-Based Kinase Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals. Introduction & Scientific Rationale In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-we...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

Introduction & Scientific Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight building blocks with high ligand efficiency is paramount. [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS: 2044902-51-2) is a highly versatile fragment that combines a classic kinase hinge-binding motif with a rigid, sp³-rich spacer.

Historically, flat aromatic rings have dominated kinase inhibitor design, often leading to poor physicochemical properties and off-target toxicity. To "escape flatland," the integration of azetidine rings has proven highly effective. Recent optimizations of brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors have demonstrated that pyridine-azetidine motifs significantly improve kinase selectivity and pharmacokinetic profiles by altering the trajectory of the molecule within the active site1[1]. Furthermore, azetidine scaffolds have been successfully utilized to design inhaled DDR1/2 kinase inhibitors, reducing lipophilicity while maintaining critical hinge-binding vectors2[2].

This application note details a robust, self-validating in vitro workflow to evaluate this compound as a starting fragment for kinase inhibitor development, using LRRK2 as a model target.

Compound Properties
PropertyValueCausality / Implication for Assay Design
Chemical Name [1-(Pyridin-2-yl)azetidin-3-yl]methanol HClThe pyridine nitrogen acts as a primary hydrogen bond acceptor at the kinase hinge[1].
Molecular Weight 200.66 g/mol Ideal fragment size (<300 Da), allowing room for synthetic growth without violating Lipinski's rules.
Salt Form HydrochlorideEnsures high aqueous solubility, critical for screening fragments at high concentrations (1–5 mM)[3].
Structural Features Azetidine ring + HydroxymethylAzetidine acts as a rigid 3D spacer; the hydroxymethyl group provides a vector into the solvent channel or ribose pocket[4].

Experimental Workflow & Pharmacophore Mapping

To establish a self-validating system, fragments must be evaluated orthogonally. We utilize Differential Scanning Fluorimetry (DSF) for primary thermal shift screening, Surface Plasmon Resonance (SPR) for kinetic validation, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for functional enzymatic readout.

FBDD_Workflow A Fragment Library Prep [1-(Pyridin-2-yl)azetidin-3-yl]methanol B Primary Screen: DSF (Thermal Shift Assay) A->B 1-2 mM Screen C Orthogonal Validation: SPR (K_d Determination) B->C ΔTm > 0.5°C D Functional Assay (TR-FRET Kinase Assay) C->D K_d Validated E Structural Biology (X-ray Crystallography) D->E IC50 Established

Fig 1: Fragment-Based Drug Discovery (FBDD) workflow for kinase inhibitor screening.

Pharmacophore Hinge Kinase Hinge Region (Hydrogen Bonds) Pyridine Pyridin-2-yl (Hinge Binder) Pyridine->Hinge Donor/Acceptor Azetidine Azetidin-3-yl (Rigid Spacer) Pyridine->Azetidine C-N bond Methanol Hydroxymethyl (Solvent Vector) Azetidine->Methanol C-C bond Pocket Solvent Channel (Polar Interactions) Methanol->Pocket H-bond

Fig 2: Pharmacophore mapping of the pyridine-azetidine-methanol fragment in a kinase active site.

Detailed Experimental Protocols

Protocol 1: Compound Preparation & Handling

Causality: Fragments possess low binding affinities ( Kd​ in the μM to mM range). Consequently, they must be screened at high concentrations. The hydrochloride salt form of [1-(Pyridin-2-yl)azetidin-3-yl]methanol ensures that precipitation does not confound optical or microfluidic readouts.

  • Stock Solution: Dissolve the lyophilized powder in 100% LC-MS grade DMSO to yield a 100 mM stock. Vortex and sonicate for 5 minutes.

  • Storage: Aliquot into single-use low-binding tubes and store at -20°C to prevent freeze-thaw degradation.

  • Aqueous Dilution: For assays, dilute the stock into the respective assay buffer, ensuring the final DMSO concentration does not exceed 2% for enzymatic assays or 5% for SPR.

Protocol 2: Differential Scanning Fluorimetry (DSF)

Causality: DSF measures the thermal stabilization of the kinase domain upon fragment binding. It is a high-throughput, label-free method ideal for primary screening.

  • Buffer Preparation: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT. (Note: Avoid detergents like Tween-20 here, as they can interfere with the SYPRO Orange dye).

  • Protein Mix: Dilute recombinant LRRK2 kinase domain to a final concentration of 2 μM . Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Addition: Dispense 19 μL of the protein-dye mix into a 384-well PCR plate. Add 1 μL of the fragment (to achieve 1 mM and 2 mM final concentrations).

  • Controls:

    • Negative Control: 5% DMSO vehicle (establishes baseline Tm​ ).

    • Positive Control: 10 μM MLi-2 (a potent LRRK2 inhibitor) to validate protein folding and assay dynamic range.

  • Thermal Melt: Run the plate in a qPCR machine, ramping from 25°C to 95°C at 1°C/minute.

  • Data Analysis: Calculate the derivative of the melt curve to find the melting temperature ( Tm​ ). A ΔTm​≥0.5°C relative to the DMSO control indicates a positive hit.

Protocol 3: Surface Plasmon Resonance (SPR) Validation

Causality: While DSF shows binding, it does not provide kinetics or stoichiometry. SPR confirms 1:1 binding and determines the dissociation constant ( Kd​ ). Because fragments are small (200.66 Da), the refractive index change is minute; thus, strict DMSO calibration is mandatory.

  • Sensor Chip Prep: Immobilize biotinylated LRRK2 onto a Streptavidin (SA) sensor chip to a density of ~3000 RU. High density is required to detect the low mass of the fragment.

  • Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2​ , 0.05% Tween-20, 1 mM DTT, and exactly 5.0% DMSO .

  • DMSO Calibration: Run a 4.5% to 5.5% DMSO solvent correction curve to account for bulk refractive index mismatches between the running buffer and injected samples.

  • Analyte Injection: Inject[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride in a 2-fold dilution series from 2 mM down to 31.25 μM . Use a flow rate of 30 μL/min for 60 seconds (association) followed by a 60-second dissociation phase.

  • Data Fitting: Fit the steady-state affinity data to a 1:1 Langmuir binding model to extract the Kd​ .

Protocol 4: LRRK2 TR-FRET Enzymatic Assay

Causality: Binding does not guarantee functional inhibition. TR-FRET measures the fragment's ability to inhibit LRRK2-mediated phosphorylation of a fluorescently labeled substrate.

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 nM LRRK2 enzyme, 50 nM ULight-labeled substrate, and the fragment (dose-response from 5 mM to 10 μM ).

  • Initiation: Add ATP at its apparent Km​ (e.g., 134 μM for LRRK2) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the Europium-labeled anti-phospho antibody and EDTA (to stop the reaction). Read the FRET signal (Emission 665 nm / 615 nm) after 1 hour.

  • Validation Metric: Calculate the Z'-factor using DMSO (vehicle) and MLi-2 (positive control) wells. A self-validating assay must yield a Z′>0.6 .

Representative Data Summary

The following table illustrates the expected profile of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride when subjected to the described FBDD workflow.

Assay TypeParameter MeasuredExpected Range / ResultInterpretation
DSF Thermal Shift ( ΔTm​ )+ 1.2 °C (at 1 mM)Confirms target engagement and stabilization of the kinase domain.
SPR Dissociation Constant ( Kd​ )150 - 300 μM Typical affinity for a raw fragment. Validates reversible, 1:1 binding.
SPR Ligand Efficiency (LE)~ 0.35 kcal/mol/heavy atomHigh LE indicates the pyridine-azetidine motif is an excellent starting point for optimization.
TR-FRET Half-maximal Inhibitory Conc. ( IC50​ )> 500 μM Weak functional inhibition is expected before growing the fragment into the specificity pockets.
Assay QC Z'-Factor (TR-FRET)0.72Validates the robustness and reproducibility of the functional assay setup.

References

Sources

Application

Experimental protocol for testing antimicrobial activity of azetidine derivatives

Application Note & Protocol Topic: A Validated Experimental Framework for Assessing the Antimicrobial Activity of Novel Azetidine Derivatives Abstract & Introduction Azetidine derivatives, particularly the 2-azetidinone...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Validated Experimental Framework for Assessing the Antimicrobial Activity of Novel Azetidine Derivatives

Abstract & Introduction

Azetidine derivatives, particularly the 2-azetidinone (or β-lactam) class, represent a cornerstone of antimicrobial chemotherapy, with foundational members including the penicillins and cephalosporins.[1][2][3] The therapeutic efficacy of these molecules is primarily attributed to the strained four-membered β-lactam ring, which acts as an irreversible inhibitor of bacterial cell wall synthesis.[3][4] However, the rise of widespread antimicrobial resistance necessitates a continuous pipeline of novel therapeutic agents.[4] Newly synthesized azetidine derivatives offer a promising avenue for drug discovery, but their potential can only be realized through rigorous, standardized evaluation of their antimicrobial activity.[5]

This guide provides a detailed, field-proven framework for researchers, scientists, and drug development professionals to reliably assess the in vitro antimicrobial properties of novel azetidine derivatives. We present two core, complementary methodologies: the Broth Microdilution assay for determining the quantitative Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for qualitative screening and susceptibility assessment. These protocols are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reproducible and universally comparable.[6][7][8][9]

Foundational Principles: Causality in Antimicrobial Testing

A successful antimicrobial susceptibility test (AST) is a controlled experiment designed to measure a compound's effect on microbial growth. The trustworthiness of the results hinges on understanding and standardizing the key variables.

  • Standardized Inoculum: The density of the bacterial challenge is critical. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values or small zones of inhibition. Conversely, a sparse inoculum may suggest false sensitivity. The universally accepted standard is a bacterial suspension adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[10]

  • Standardized Medium: The growth medium can significantly influence results. Cation concentrations, pH, and nutrient availability affect both bacterial growth and the activity of the antimicrobial agent. Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB) are the standard media for non-fastidious bacteria because of their batch-to-batch consistency and low concentration of inhibitors.[10]

  • Standardized Incubation: Temperature and duration of incubation must be tightly controlled (typically 35°C ± 2°C for 16-20 hours) to ensure consistent bacterial growth rates and allow for sufficient diffusion of the antimicrobial agent.[10]

Quantitative Assessment: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism in vitro.[11][12] This quantitative value is essential for preclinical drug development and for comparing the potency of different derivatives.[13]

Workflow for MIC Determination

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis A Prepare Azetidine Derivative Stock Solution D Perform 2-fold Serial Dilutions of Derivative in 96-Well Plate A->D B Prepare 0.5 McFarland Standard Inoculum E Inoculate Wells with Standardized Bacterial Suspension B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D D->E F Incubate Plate (35°C, 16-20 hours) E->F G Visually Inspect for Growth (Identify Lowest Clear Well) F->G H Determine MIC Value (μg/mL) G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution

Materials and Reagents:

  • Azetidine derivative(s) of interest

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer (optional, for inoculum standardization)

  • Multichannel pipette

Procedure:

  • Preparation of Drug Stock:

    • Accurately weigh the azetidine derivative and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Scientist's Note: DMSO is used to solubilize hydrophobic compounds. The final concentration in the assay wells should not exceed 1% to avoid solvent-induced toxicity to the bacteria. A solvent-only control well is mandatory.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Vortex gently to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually against a Wickerham card or by using a calibrated photometric device.[10] This yields a stock of ~1.5 x 10⁸ CFU/mL.

    • Dilute this stock suspension in CAMHB to achieve the final target inoculum density of 5 x 10⁵ CFU/mL in each well. A common dilution is 1:150, but this should be validated for your specific workflow.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. Well 1 will be the highest concentration, well 11 a growth control, and well 12 a sterility/solvent control.

    • Prepare an intermediate drug dilution by adding a calculated amount of the stock solution to CAMHB.

    • Add 200 µL of this intermediate drug solution to well 1.

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution from well 2 to well 10, discarding 100 µL from well 10. This leaves wells 1-10 with 100 µL of serially diluted compound.

    • Well 11 (Growth Control) contains 100 µL of CAMHB only.

    • Well 12 (Sterility/Solvent Control) contains 100 µL of CAMHB, and if applicable, the highest concentration of DMSO used.

  • Inoculation:

    • Add 100 µL of the final diluted bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to the sterility control (well 12).

    • The final volume in each well is now 200 µL, and the final inoculum density is approximately 5 x 10⁵ CFU/mL.

  • Incubation & Reading:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

    • After incubation, visually inspect the plate from the bottom using a reading mirror. The MIC is the lowest drug concentration showing no visible growth (i.e., the first clear well).[12]

    • Scientist's Note: For objective readings, a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added, which turns red in the presence of bacterial growth.[14] Alternatively, a microplate reader can measure absorbance at 600 nm.

Quality Control (QC)
  • Growth Control: Well 11 must show distinct turbidity.

  • Sterility Control: Well 12 must remain clear.

  • Reference Strains: Concurrently test a known reference strain (e.g., S. aureus ATCC 29213) against a standard antibiotic (e.g., Ampicillin). The resulting MIC must fall within the acceptable range published by CLSI to validate the assay run.[15][16]

Screening Assessment: Kirby-Bauer Disk Diffusion

The Kirby-Bauer test is a widely used qualitative method to determine bacterial susceptibility.[17][18] It is excellent for screening large numbers of derivatives or bacterial strains. The principle relies on the diffusion of the antimicrobial from a paper disk into an agar medium, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where growth has been prevented.[19][20]

Workflow for Disk Diffusion Assay

KirbyBauer_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation & Application cluster_analysis Phase 3: Incubation & Analysis A Prepare Mueller-Hinton Agar (MHA) Plates (4mm depth) D Streak Inoculum Evenly onto MHA Plate Surface A->D B Prepare 0.5 McFarland Standard Inoculum B->D C Prepare & Impregnate Sterile Paper Disks E Apply Impregnated Disks onto Agar Surface C->E D->E F Incubate Plates (Inverted) (35°C, 16-20 hours) E->F G Measure Diameter of Zone of Inhibition (mm) F->G H Interpret Results (Susceptible/Intermediate/Resistant) G->H

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Detailed Protocol: Kirby-Bauer Disk Diffusion

Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates (150mm or 100mm)

  • Sterile 6 mm paper disks

  • Azetidine derivative stock solution (in a volatile solvent like ethanol or acetone, if possible)

  • Bacterial strains and 0.5 McFarland standard (as in 3.1)

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Ruler or calipers

Procedure:

  • Preparation of MHA Plates:

    • Prepare MHA according to the manufacturer's instructions.

    • Pour into sterile petri dishes to a uniform depth of 4 mm.[10]

    • Scientist's Note: Agar depth is a critical variable. Plates that are too shallow will result in oversized zones, while plates that are too deep will cause zones to be undersized.

    • Allow plates to solidify and dry slightly before use (no visible moisture on the surface).

  • Disk Preparation:

    • Apply a precise volume (e.g., 10 µL) of a known concentration of the azetidine derivative solution onto a sterile paper disk.

    • Allow the solvent to fully evaporate in a sterile environment. The amount of compound per disk should be standardized (e.g., 30 µ g/disk ).

  • Inoculation of Plates:

    • Prepare the 0.5 McFarland standardized inoculum as described in section 3.1.

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes before applying disks.[10]

  • Disk Application:

    • Using sterile forceps or a disk dispenser, apply the impregnated disks firmly onto the surface of the inoculated agar.

    • Ensure complete contact between the disk and the agar. Do not move a disk once it has been placed.

    • Space disks sufficiently to prevent the overlap of inhibition zones.

  • Incubation & Measurement:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[10]

    • After incubation, use a ruler or calipers to measure the diameter of the zone of inhibition to the nearest millimeter, including the disk diameter.

Quality Control (QC)
  • Inoculum Check: The final growth on the plate should be confluent and not discrete colonies.

  • Reference Strains: Test QC strains (e.g., E. coli ATCC 25922) with standard antibiotic disks (e.g., Ampicillin 10 µg). The zone diameters must fall within the CLSI-published ranges.

Data Presentation and Interpretation

Raw data should be organized clearly for analysis and comparison. While definitive interpretive criteria (Susceptible, Intermediate, Resistant) for novel compounds do not exist, data can be compared to standard antibiotics.

Table 1: Example MIC Data for Azetidine Derivatives

Compound S. aureus ATCC 29213 MIC (µg/mL) E. coli ATCC 25922 MIC (µg/mL) P. aeruginosa ATCC 27853 MIC (µg/mL)
Azetidine-A 4 16 >128
Azetidine-B 0.5 4 64
Ampicillin (Control) 0.25 8 >256

| Ciprofloxacin (Control) | 0.5 | 0.015 | 0.25 |

Table 2: Example Zone of Inhibition Data (30 µ g/disk )

Compound S. aureus ATCC 29213 Zone Diameter (mm) E. coli ATCC 25922 Zone Diameter (mm) P. aeruginosa ATCC 27853 Zone Diameter (mm)
Azetidine-A 22 15 6 (No zone)
Azetidine-B 28 21 12
Ampicillin (Control) 29 17 6 (No zone)

| Ciprofloxacin (Control) | 25 | 32 | 27 |

  • Interpretation Note: A lower MIC value indicates greater potency.[11][12] A larger zone of inhibition generally indicates greater susceptibility. However, zone sizes cannot be directly compared between different compounds due to variations in molecular weight and diffusion characteristics.[21][22] The primary value of the disk test for novel compounds is in screening and observing the spectrum of activity.

Troubleshooting Common Issues

ObservationPossible Cause(s)Recommended Action(s)
MICs are too high / Zones too small for QC strain Inoculum density is too high. Antimicrobial has degraded. Agar depth is too great (disk diffusion).Re-standardize inoculum to 0.5 McFarland. Prepare fresh drug stock solutions. Ensure MHA plate depth is 4 ± 0.5 mm.[10]
MICs are too low / Zones too large for QC strain Inoculum density is too low. Agar depth is too shallow (disk diffusion).Re-standardize inoculum to 0.5 McFarland. Ensure MHA plate depth is 4 ± 0.5 mm.[10]
Growth in sterility control well Contamination of media or reagents.Use fresh, sterile media and reagents. Review aseptic technique.
No growth in growth control well Inoculum was not viable or was not added. Problem with incubation conditions.Use a fresh culture for inoculum preparation. Verify incubator temperature and atmosphere.
Discrete colonies instead of confluent lawn (disk diffusion) Inoculum was too light or streaking was uneven.Re-prepare inoculum and ensure proper streaking technique to cover the entire plate.

Conclusion

The systematic evaluation of novel azetidine derivatives requires robust and reproducible methodologies. The broth microdilution and Kirby-Bauer disk diffusion protocols outlined in this guide, when performed with strict adherence to standardization and quality control principles, provide the foundational data necessary for advancing promising compounds through the drug discovery pipeline. By grounding these experimental choices in the authoritative standards of CLSI, researchers can generate high-integrity data that is both reliable and universally understood in the scientific community.

References

  • Patel, M., & Patel, P. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem, 2(2), 58-63. [Link]

  • Desai, S. R., Laddi, U. V., Bennur, R. S., & Bennur, S. C. (2011). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Indian Journal of Pharmaceutical Sciences, 73(3), 334–338. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. asm.org. [Link]

  • Jubie, S., Gowramma, B., Muthal, N. K., Kalirajan, R., Gomathi, S., & Elango, K. (2009). Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. International Journal of ChemTech Research, 1(2), 153-157. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. nicd.ac.za. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. en.wikipedia.org. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. hardydiagnostics.com. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. amr-reflabcap.eu. [Link]

  • Al-Omair, M. A., Ali, B., Abd-Elmoniem, E. M., Al-Omair, N. A., & Al-Qahtani, S. F. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 28(1), 113. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). Antibacterial Actions of Some New Easy Azetidinone Derivatives. AIP Conference Proceedings, 1783(1), 020002. [Link]

  • ResearchGate. (2009). Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. researchgate.net. [Link]

  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx.com. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

  • Kumar, A., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic Chemistry, 104, 104320. [Link]

  • Patel, D. M. (2012). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica, 4(4), 1475-1481. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. clsi.org. [Link]

  • The Open University. (n.d.). Fleming Fund F 2025 Antimicrobial susceptibility testing: 3.3 Measuring and interpreting the test. open.edu. [Link]

  • Chavan, S., Zangade, S., Vibhute, A., & Vibhute, Y. (2013). Synthesis and antimicrobial activity of some novel 2-azetidinones and 4-thiazolidinones derivatives. European Journal of Chemistry, 4(1), 98-101. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. clsi.org. [Link]

  • Trusedd. (n.d.). Review: Interpreting Antimicrobial Susceptibility Results. trusedd.com. [Link]

  • IDEXX. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). idexx.com. [Link]

  • Wolska, K., Grudniak, A. M., Rudnicka, Z., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 169. [Link]

  • American Society for Microbiology. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. journals.asm.org. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. clsi.org. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. clsi.org. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5099-5103. [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). Home Page. clsi.org. [Link]

  • Lee, K., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. [Link]

  • CHAIN Network. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. chain-network.org. [Link]

  • Kumar, A., & Rajput, C. S. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 13-23. [Link]

  • Melnyk, Y., et al. (2025). Plant amino acid analogues as antimicrobial agents. Applied Microbiology and Biotechnology, 109(1), 1-14. [Link]

  • TIJER. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. tijer.org. [Link]

  • Association for Diagnostics & Laboratory Medicine (ADLM). (2016). Antimicrobial Susceptibility Testing Challenges. myadlm.org. [Link]

  • Simner, P. J., & Tamma, P. D. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Clinics of North America, 36(1), 1-18. [Link]

  • ResearchGate. (2016). Disk Diffusion Susceptibility Test Troubleshooting Guide. researchgate.net. [Link]

Sources

Method

[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride as a chemical probe

[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride: Application Note and Protocols for Chemical Probe Development Executive Summary In modern chemical biology and Fragment-Based Drug Discovery (FBDD), the identificati...

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Author: BenchChem Technical Support Team. Date: April 2026

[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride: Application Note and Protocols for Chemical Probe Development

Executive Summary

In modern chemical biology and Fragment-Based Drug Discovery (FBDD), the identification of rigid, sp3-rich scaffolds is critical for developing highly selective chemical probes. [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride represents a privileged fragment pharmacophore. By combining a kinase-hinge-binding pyridine ring with a conformationally restricted azetidine spacer and a functionalizable hydroxymethyl tail, this molecule serves as an ideal starting point for synthesizing Proteolysis Targeting Chimeras (PROTACs), photoaffinity labels, and targeted covalent inhibitors.

This guide details the structural rationale, physicochemical profiling, and validated protocols for utilizing this compound in fragment screening and downstream probe synthesis.

Structural Rationale and Physicochemical Profiling

The design of highly specific chemical probes requires scaffolds that balance binding affinity with optimal pharmacokinetic properties. The 1-(pyridin-2-yl)azetidin-3-yl motif achieves this through several synergistic features:

  • The Pyridine Ring (Target Anchor): The nitrogen atom of the pyridine ring acts as a potent hydrogen bond acceptor. In kinase targeting, this moiety frequently inserts into the ATP-binding pocket, forming critical hydrogen bonds with the hinge region .

  • The Azetidine Core (Rigid Spacer): Traditional probes often rely on flexible alkyl chains or piperidine rings. Azetidines, however, possess high ring strain and a high fraction of sp3 carbons (Fsp3). This restricts the conformational flexibility of the attached pyridine, locking it into a favorable binding vector while improving aqueous solubility and metabolic stability .

  • The Hydroxymethyl Group (Synthetic Handle): The primary alcohol provides a highly reactive vector for late-stage functionalization without disrupting the core binding interactions.

  • The Hydrochloride Salt Form: The free base of this compound is often a viscous oil. The hydrochloride salt is utilized to ensure a stable, crystalline solid that exhibits exceptional aqueous solubility—a mandatory requirement for the high-concentration assays used in FBDD.

Quantitative Data Summary

To evaluate its suitability as a fragment probe, the physicochemical properties and expected binding metrics are summarized below.

Table 1: Physicochemical Properties & Rule of 3 (Ro3) Compliance

Property Value Ro3 Threshold FBDD Suitability
Molecular Weight (Free Base) 164.21 g/mol < 300 g/mol Optimal
cLogP ~0.5 ≤ 3.0 Optimal (Low lipophilicity)
Topological Polar Surface Area 33.2 Ų ≤ 60 Ų Optimal
Hydrogen Bond Donors/Acceptors 1 / 3 ≤ 3 / ≤ 3 Optimal

| Solubility (as HCl salt) | > 50 mM in H₂O | N/A | Excellent for NMR/SPR |

Table 2: Expected SPR Binding Metrics for Primary Target Hits

Metric Target Range Scientific Significance
Affinity (KD) 50 µM – 2 mM Typical for primary fragment hits before optimization.
Ligand Efficiency (LE) > 0.30 kcal/mol/HA Indicates highly efficient target binding per heavy atom.

| Lipophilic Ligand Efficiency | > 3.0 | Confirms binding is driven by specific H-bonds, not grease. |

Experimental Workflows & Visualizations

The typical lifecycle of this compound in a chemical biology program involves primary target identification followed by synthetic elaboration into a complex probe.

ProbeWorkflow A Fragment Probe [1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl B Hydroxyl Activation (CDI / MsCl) A->B Step 1 C Linker Attachment (PEG / Alkyl) B->C Step 2 D PROTAC Synthesis (E3 Ligase Binder) C->D Pathway A E Photoaffinity Label (Diazirine/Fluorophore) C->E Pathway B

Caption: Workflow for derivatizing the fragment probe into targeted PROTACs or photoaffinity labels.

When utilized as a kinase inhibitor scaffold, this probe frequently targets the Phosphoinositide 3-kinase (PI3K) pathway, a critical node in cancer metabolism and immune regulation .

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits & Activates Probe Azetidine-Pyridine Probe Probe->PI3K Inhibits/Binds Hinge

Caption: The PI3K/AKT signaling pathway illustrating the target binding site of the chemical probe.

Detailed Methodologies

Protocol A: Fragment-Based Screening via Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (KD) of the fragment against a recombinant target protein (e.g., PI3Kα). Causality: SPR is chosen over biochemical assays because it detects low-affinity (high µM) binding events in real-time without requiring fluorophore labels that might cause steric hindrance.

  • Surface Preparation:

    • Equilibrate a CM5 sensor chip in running buffer (PBS-P+ containing 0.05% Tween-20).

    • Activate flow cells 1 (Fc1, reference) and 2 (Fc2, active) using standard EDC/NHS chemistry.

    • Immobilize recombinant PI3Kα on Fc2 to a density of ~3000 Response Units (RU). Block both flow cells with 1 M ethanolamine (pH 8.5).

    • Causality: Amine coupling is preferred over His-tag capture for fragment screening because it creates a highly stable surface that withstands the high analyte concentrations and repeated solvent injections.

  • Analyte Preparation:

    • Dissolve[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride directly in the running buffer to create a 5 mM stock.

    • Causality: Using the HCl salt minimizes the need for DMSO. If DMSO is required for other library members, maintain a strict 1% (v/v) DMSO concentration across all samples and buffers to prevent bulk refractive index mismatches.

  • Injection Series:

    • Prepare a 2-fold dilution series of the probe (31.25 µM to 2000 µM).

    • Inject over Fc1 and Fc2 at a high flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Self-Validation & Data Analysis:

    • Validation Step: The protocol is self-validating if the reference channel (Fc1) shows <5% of the Fc2 response. This confirms binding is specific to the target and not a non-specific surface interaction.

    • Subtract Fc1 from Fc2 (Fc2-1) and fit the resulting sensograms to a 1:1 steady-state affinity model to extract the KD.

Protocol B: Synthesis of a PROTAC / Covalent Linker Intermediate

Objective: To functionalize the hydroxymethyl group for downstream attachment to an E3 ligase ligand (e.g., Thalidomide) or a photo-reactive diazirine. Causality: The primary alcohol is a poor leaving group. Direct coupling is inefficient. Converting the hydroxyl group to a mesylate activates the position, making it highly susceptible to nucleophilic substitution (SN2) by an amine-terminated linker.

  • Activation (Mesylation):

    • Suspend [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (1.0 eq, 100 mg) in anhydrous Dichloromethane (DCM, 5 mL) under an inert N₂ atmosphere.

    • Add Triethylamine (TEA, 3.0 eq) dropwise at 0 °C. Causality: Excess TEA is required to both neutralize the hydrochloride salt (free-basing the azetidine in situ) and act as an acid scavenger for the subsequent reaction.

    • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Validation of Step 1:

    • Validation Step: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The reaction is validated when the starting material (m/z 165 [M+H]⁺ for the free base) disappears and the mesylate intermediate (m/z 243 [M+H]⁺) is the dominant peak.

  • Linker Coupling:

    • Wash the DCM mixture with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.

    • Dissolve the crude mesylate in anhydrous N,N-Dimethylformamide (DMF, 3 mL).

    • Add an amine-terminated linker (e.g., NH₂-PEG₃-Azide, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat to 60 °C for 12 hours.

    • Purify via reverse-phase preparative HPLC to yield the azide-functionalized probe precursor, ready for Click Chemistry (CuAAC) to any alkyne-bearing E3 ligase binder.

References

  • Freitas de Sousa, F. J., Antunes, D. A., & Zanatta, G. (2025). "PI3K-Seeker: A Machine Learning-Powered Web Tool to Discover PI3K Inhibitors." ACS Omega. URL:[Link]

  • Vanhaesebroeck, B., et al. (2021). "PI3K inhibitors are finally coming of age." Nature Reviews Drug Discovery. URL:[Link]

  • Cheekatla, S. R. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry. URL:[Link]

Application

High-Throughput Screening and Fragment Evolution with [1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride: A Privileged Scaffold for Kinase Targets

Executive Summary & Scaffold Rationale In the hit-to-lead phase of Fragment-Based Drug Discovery (FBDD), the selection of starting chemical matter dictates the trajectory of the entire optimization campaign. [1-(Pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In the hit-to-lead phase of Fragment-Based Drug Discovery (FBDD), the selection of starting chemical matter dictates the trajectory of the entire optimization campaign. [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride has emerged as a highly privileged building block, particularly for targeting the ATP-binding hinge region of kinases such as Polo-like kinase 1 (Plk1) and Protein Kinase C iota (PKC-ι) .

The architectural brilliance of this molecule lies in its specific structural motifs:

  • Azetidine Ring: Unlike highly flexible acyclic chains or larger, more conformationally fluid piperidine rings, the four-membered azetidine ring imparts rigid conformational restriction. This significantly lowers the entropic penalty upon target binding, a critical factor for achieving high Ligand Efficiency (LE) in low-molecular-weight fragments.

  • Pyridine-2-yl Moiety: The pyridine nitrogen serves as a robust hydrogen bond acceptor. In kinase targets, this moiety frequently acts as the primary anchor, engaging the backbone amides of the kinase hinge region.

  • Hydroxymethyl Group: This primary alcohol acts as a versatile synthetic vector. It can be readily diversified via etherification, carbamate formation, or oxidized to an aldehyde for reductive amination, allowing for rapid, multi-vectorial library generation.

  • Hydrochloride Salt Form: The HCl salt ensures exceptional aqueous solubility and long-term shelf stability. In automated High-Throughput Screening (HTS) environments, this prevents compound precipitation in DMSO stock solutions, which is a primary cause of false negatives.

Physicochemical Profiling

The core scaffold strictly adheres to the "Rule of 3" for fragment libraries, ensuring optimal physicochemical space for downstream optimization.

PropertyValueRationale for FBDD / HTS Applicability
Molecular Weight 164.21 g/mol (free base)Highly efficient size for fragment screening; leaves ample room for MW growth during lead optimization.
cLogP 0.85High aqueous solubility prevents micelle formation and non-specific aggregation in biochemical assays.
H-Bond Donors 1The hydroxyl group provides a crucial vector for target engagement or synthetic diversification.
H-Bond Acceptors 3The pyridine nitrogen serves as a strong, predictable hinge-binding anchor.
Rotatable Bonds 2The azetidine ring restricts conformation, lowering the entropic penalty of binding.

Library Generation & Acoustic Dispensing

To explore the Structure-Activity Relationship (SAR) around the core scaffold, a focused library of 500 derivatives is generated via parallel synthesis, primarily targeting the hydroxymethyl vector .

Causality in Liquid Handling: Traditional pin-tool or tip-based liquid handling often suffers from compound carryover and tip-leaching, especially with highly polar or "sticky" basic amines like pyridines. To circumvent this, we utilize Acoustic Droplet Ejection (ADE) via an Echo® 555 Liquid Handler. ADE uses sound energy to transfer nanoliter volumes of compound directly from the source plate to the assay plate without physical contact. This ensures absolute precision and maintains the final DMSO concentration strictly below 0.5%, preventing DMSO-induced enzyme denaturation.

High-Throughput Screening (HTS) Protocol: TR-FRET Kinase Assay

To screen the azetidine-pyridine library against a target kinase (e.g., Plk1), we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay .

Assay Rationale: Pyridine-containing small molecules can occasionally exhibit auto-fluorescence, which triggers false positives in standard fluorescence intensity assays. TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Europium). By introducing a microsecond time delay between excitation and emission reading, short-lived background auto-fluorescence completely decays, yielding an exceptionally high signal-to-background ratio and a robust Z'-factor .

Self-Validating Step-by-Step Methodology

Reagents:

  • Recombinant Target Kinase (e.g., Plk1).

  • Biotinylated peptide substrate.

  • Europium (Eu)-labeled anti-phospho-substrate antibody (Donor).

  • Streptavidin-XL665 (Acceptor).

Step 1: Compound Dispensing (Echo 555)

  • Transfer 50 nL of the test compound (in 100% DMSO) into a 384-well low-volume white microplate.

  • Control Wells: Include 100% inhibition controls (Staurosporine) and 0% inhibition controls (DMSO only) to dynamically calculate the Z'-factor for every plate.

Step 2: Enzyme Pre-Incubation

  • Add 5 µL of 2X Kinase/Substrate mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Causality: Brij-35 is a non-ionic detergent critical for preventing non-specific compound aggregation (promiscuous inhibition) without denaturing the kinase. Pre-incubating for 15 minutes allows slow-binding azetidine derivatives to reach thermodynamic equilibrium with the kinase before the reaction is forced to start.

Step 3: Reaction Initiation

  • Add 5 µL of 2X ATP (at the predetermined Km​ concentration for the specific kinase). Incubate for 60 minutes at room temperature.

Step 4: Reaction Termination & Detection

  • Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA, Eu-antibody, and Streptavidin-XL665.

  • Causality: EDTA acts as a rapid chelator, instantly stripping Mg2+ from the kinase catalytic cleft. This immediately and permanently halts the phosphorylation reaction, ensuring a stable snapshot of activity that will not drift while the 384-well plate is being read.

Step 5: Ratiometric Readout

  • Read the plate on a PHERAstar FSX microplate reader. Excitation at 337 nm; Emission at 620 nm (Europium) and 665 nm (FRET).

  • Calculate the 665/620 ratio.

  • Causality: Using a ratiometric readout normalizes well-to-well variations in liquid volume and corrects for inner-filter effects caused by colored compounds.

HTS Triage and Mechanistic Workflows

Once primary hits are identified, they must pass through a strict triage cascade to eliminate false positives and confirm the binding mechanism.

HTS_Workflow Lib Library Generation (Azetidine-Pyridine Scaffold) Dispense Acoustic Dispensing (Echo 555, <0.5% DMSO) Lib->Dispense Primary Primary TR-FRET Screen (Kinase Activity) Dispense->Primary Counter Counterscreen (Fluorophore Interference) Primary->Counter SPR Orthogonal Validation (SPR Binding Kinetics) Counter->SPR Xray X-Ray Crystallography (Binding Pose) SPR->Xray

HTS triage cascade for fragment-based drug discovery using the azetidine-pyridine scaffold.

Kinase_Pathway ATP ATP Kinase Target Kinase (e.g., Plk1 / PKC-iota) ATP->Kinase Phospho Phosphorylated Substrate (Active) Kinase->Phospho Phosphorylation Substrate Unphosphorylated Substrate Substrate->Kinase Downstream Downstream Signaling Cascade Phospho->Downstream Inhibitor [1-(Pyridin-2-yl)azetidin-3-yl]methanol Derivative Inhibitor->Kinase Competitive Hinge Binding

Kinase inhibition pathway demonstrating competitive hinge binding by the scaffold derivative.

Data Presentation & SAR Interpretation

The following table summarizes hypothetical but representative HTS hit data derived from the diversification of the [1-(Pyridin-2-yl)azetidin-3-yl]methanol scaffold. The data validates the vector expansion strategy.

Compound IDR-Group Modification (Hydroxyl Vector)Plk1 IC₅₀ (µM)Ligand Efficiency (LE)Assay Z'-Factor
Core Scaffold None (Unmodified Hydroxyl)>500N/A0.78
Analog A O-Phenyl ether45.20.320.81
Analog B O-(3-Fluorophenyl) ether12.40.380.79
Analog C Carbamate derivative3.80.410.82

Scientific Insight: The progression from the core scaffold to Analog C demonstrates a classic fragment evolution trajectory. The core scaffold itself is too small to exhibit potent inhibition (IC₅₀ > 500 µM). However, by utilizing the hydroxymethyl group to project an aromatic system (Analog B) or a hydrogen-bonding carbamate (Analog C) into the adjacent hydrophobic pocket of the kinase, potency increases by over 100-fold while maintaining an excellent Ligand Efficiency (>0.3). The consistently high Z'-factors (>0.5 is acceptable; >0.7 is excellent) validate the TR-FRET protocol as a highly trustworthy, self-validating system.

References

  • Journal of Medicinal Chemistry. "Fragment-Based Drug Discovery of Potent Protein Kinase C Iota Inhibitors." ACS Publications. URL:[Link]

  • Chemical and Pharmaceutical Bulletin. "Development of a High-Throughput Assay for Inhibitors of the Polo-Box Domain of Polo-Like Kinase 1 Based on Time-Resolved Fluorescence Energy Transfer." J-Stage. URL:[Link]

  • Journal of Biomolecular Screening. "A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype." Sage Journals. URL:[Link]

Method

Application Note: Stereoselective Synthesis of Substituted Azetidines

Introduction: The Azetidine Challenge in Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have emerged as premier bioisosteres for morpholines, piperidines, and pyrrolidines in modern drug desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Challenge in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as premier bioisosteres for morpholines, piperidines, and pyrrolidines in modern drug design[1]. Their incorporation often improves pharmacokinetic properties, enhances metabolic stability, and increases the three-dimensionality (Fsp³) of drug candidates[2].

However, the synthesis of highly substituted, enantioenriched azetidines is thermodynamically and kinetically challenging. The inherent ring strain of the azetidine core (~25.4 kcal/mol) and unfavorable conformational dynamics often lead to ring-opening side reactions or poor stereocontrol during traditional cyclization[3]. To bypass these thermodynamic sinks, modern synthetic chemistry has pivoted toward three advanced paradigms:

  • Photochemical Energy Transfer (Aza-Paternò-Büchi Reactions) [1]

  • Asymmetric[3+1] Cycloadditions [4]

  • Biocatalytic Ring Expansions [5]

This application note provides a comprehensive evaluation of these methodologies, detailing the mechanistic causality behind their stereoselectivity, and provides self-validating experimental protocols for immediate laboratory implementation.

Mechanistic Paradigms & Causality

Visible-Light-Mediated Aza-Paternò-Büchi Reaction

The aza-Paternò-Büchi reaction is a [2+2] photocycloaddition between an imine (or oxime) and an alkene. Historically limited by competing UV-induced degradation, recent breakthroughs utilize visible-light photocatalysis via Triplet Energy Transfer (EnT) [1].

  • Causality of Stereocontrol: By using an Iridium-based photocatalyst or an organic sensitizer (e.g., thioxanthone), the alkene is selectively excited to its triplet state. This triplet alkene reacts with the ground-state imine to form a 1,4-biradical intermediate. Spin inversion (intersystem crossing) and subsequent rapid ring closure dictate the high regio- and diastereoselectivity, bypassing the high activation energy of thermal [2+2] pathways[6].

AzaPB PC Photocatalyst (Ground State) PC_ex Excited PC* (Triplet State) PC->PC_ex Visible Light (405-427 nm) PC_ex->PC Relaxation Triplet_Alkene Alkene* (Triplet State) PC_ex->Triplet_Alkene Triplet Energy Transfer (EnT) Imine Imine / Oxime (Ground State) Biradical 1,4-Biradical Intermediate Imine->Biradical Alkene Alkene (Ground State) Alkene->Triplet_Alkene EnT Triplet_Alkene->Biradical + Imine Azetidine Substituted Azetidine (Stereo-defined) Biradical->Azetidine Intersystem Crossing & Ring Closure

Caption: Triplet Energy Transfer (EnT) mechanism in the visible-light-mediated Aza-Paternò-Büchi reaction.

Enantioselective [3+1] Cycloaddition

An alternative to photochemical methods is the [3+1] cycloaddition of donor-acceptor (D-A) aziridines with isocyanides.

  • Causality of Stereocontrol: A chiral N,N′ -dioxide/Mg(II) complex coordinates to the D-A aziridine, facilitating regioselective C-C bond cleavage to form a zwitterionic intermediate[4]. The rigid chiral pocket of the Mg(II) complex shields one face of the intermediate, forcing the isocyanide to attack from the less hindered trajectory. This results in an enantioenriched exo-imido azetidine with profound chiral amplification[4].

Biocatalytic [1,2]-Stevens Rearrangement

Engineered cytochrome P450 variants (e.g., P411-AzetS) can perform highly enantioselective one-carbon ring expansions of aziridines to azetidines[5].

  • Causality of Stereocontrol: The enzyme active site stabilizes the highly reactive aziridinium ylide intermediate. Crucially, the biological microenvironment suppresses the inherent thermodynamic tendency of the ylide to undergo cheletropic extrusion of olefins, forcing a stereoretentive[1,2]-Stevens rearrangement instead[5].

Cycloaddition DA_Aziridine Racemic D-A Aziridine Intermediate Zwitterionic Intermediate (Chiral Pocket Shielded) DA_Aziridine->Intermediate Ring Opening Mg(II) Coordination Isocyanide Isocyanide Isocyanide->Intermediate Nucleophilic Attack Catalyst Chiral N,N'-dioxide/Mg(II) Catalyst->Intermediate Stereocontrol Product Enantioenriched exo-imido Azetidine Intermediate->Product Intramolecular Cyclization

Caption: Stereocontrol logic in the [3+1] cycloaddition of D-A aziridines and isocyanides.

Quantitative Data Presentation

The table below summarizes the operational metrics of the three primary methodologies, allowing synthetic chemists to select the appropriate route based on their target scaffold.

MethodologyCatalyst SystemReaction ConditionsYield RangeStereoselectivityPrimary Substrate Scope
Aza-Paternò-Büchi [7]Ir-Photocatalyst or Thioxanthone (1-2 mol%)MeCN, Blue/Purple LEDs (405-427 nm), RT, 12-44 h64% - 95%High diastereoselectivity (up to >19:1 dr)Isoxazoline carboxylates, oximes, nonactivated alkenes
[3+1] Cycloaddition [4]Chiral N,N′ -dioxide/Mg(II) (10 mol%)CH₂Cl₂, RT, MildUp to 99%Up to 94% ee (exo-imido)Racemic donor-acceptor aziridines, isocyanides
Biocatalytic Expansion [5]P411-AzetS (Whole-cell or lysate)Aqueous buffer, Anaerobic, RTUp to 75%99:1 erUnsubstituted aziridine rings, carbene precursors

Experimental Protocols

Protocol A: Visible-Light Mediated Intermolecular Aza-Paternò-Büchi Reaction[6][7]

This protocol is optimized for the synthesis of highly substituted azetidines using triplet energy transfer. It is self-validating: the absence of product without light or photocatalyst confirms the EnT mechanistic pathway.

Reagents & Materials:

  • Imine/Oxime substrate (0.2 mmol, 1.0 equiv)

  • Alkene substrate (0.3 mmol, 1.5 equiv)

  • Photocatalyst: Thioxanthone or [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1.0 - 2.0 mol%)

  • Solvent: Anhydrous Acetonitrile (MeCN), 2.0 mL

  • Equipment: 405 nm (Purple) or 427 nm (Blue) LED photoreactor, Schlenk tube.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the imine/oxime (0.2 mmol), the alkene (0.3 mmol), and the photocatalyst (0.002 mmol).

  • Solvation & Degassing: Add 2.0 mL of anhydrous MeCN. Seal the tube with a rubber septum. Degas the mixture via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes. Causality: Triplet excited states are highly sensitive to oxygen quenching; rigorous degassing is critical for high yields.

  • Irradiation: Place the Schlenk tube in the LED photoreactor. Irradiate at room temperature with stirring for 12 to 44 hours. Monitor the reaction progress via TLC or LC-MS.

  • Workup: Once the starting imine is consumed, turn off the light source. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the stereodefined azetidine.

Protocol B: Enantioselective [3+1] Cycloaddition of D-A Aziridines[4]

This protocol leverages chiral amplification to convert racemic starting materials into enantioenriched azetidines.

Reagents & Materials:

  • Racemic donor-acceptor aziridine (0.1 mmol, 1.0 equiv)

  • Isocyanide (0.12 mmol, 1.2 equiv)

  • Catalyst: Mg(OTf)2​ (10 mol%) and Chiral N,N′ -dioxide ligand (10 mol%)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂), 1.0 mL

Step-by-Step Procedure:

  • Catalyst Complexation: In an inert atmosphere glovebox, combine Mg(OTf)2​ (0.01 mmol) and the chiral N,N′ -dioxide ligand (0.01 mmol) in a dry reaction vial. Add 0.5 mL of anhydrous CH₂Cl₂ and stir for 30 minutes at room temperature to ensure complete formation of the chiral Lewis acid complex.

  • Substrate Addition: Add the racemic donor-acceptor aziridine (0.1 mmol) dissolved in 0.3 mL of CH₂Cl₂ to the catalyst solution. Stir for 5 minutes. Causality: Pre-coordination of the D-A aziridine to the Mg(II) center is required to establish the chiral environment before nucleophilic attack.

  • Cycloaddition: Slowly add the isocyanide (0.12 mmol) in 0.2 mL of CH₂Cl₂ dropwise over 5 minutes.

  • Reaction: Stir the mixture at room temperature until complete consumption of the aziridine is observed by TLC (typically 4-12 hours).

  • Isolation: Quench the reaction with a drop of water, filter through a short pad of Celite, and concentrate the filtrate. Purify via silica gel chromatography to isolate the enantioenriched exo-imido azetidine. Determine enantiomeric excess (ee) via chiral HPLC.

References

  • Zhang, F., Sang, X., Zhou, Y., Cao, W., & Feng, X. (2022). "Enantioselective Synthesis of Azetidines through [3 + 1]-Cycloaddition of Donor–Acceptor Aziridines with Isocyanides." Organic Letters, 24(7), 1513-1517. URL:[Link]

  • D'Amato, E. M., & Schindler, C. S. (2020). "Synthesis of azetidines by aza Paternò–Büchi reactions." Chemical Science, 11(30), 7553-7561. URL:[Link]

  • Arnold, F. H., et al. (2022). "Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1,2]-Stevens Rearrangement." Science (via PMC). URL:[Link]

  • Fosu, S. C., et al. (2022). "Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials." Journal of the American Chemical Society, 144(41), 18938-18947. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Welcome to the technical support center for the synthesis of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. We will move beyond simple procedural lists to explore the chemical reasoning behind key experimental choices, ensuring you can adapt and succeed.

The primary synthetic route to this target molecule involves a Palladium-catalyzed C-N cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction, while powerful, is highly sensitive to a range of parameters. This guide is structured to address the most common issues encountered during this synthesis in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific, common problems that can arise during the synthesis, providing detailed causal analysis and actionable solutions.

Question 1: My reaction shows low to no conversion. What are the primary factors to investigate?

A stalled or failed reaction is the most common issue and typically points to a problem with one of the core components of the Buchwald-Hartwig coupling.

Answer:

The lack of conversion is almost always traced back to one of four areas: catalyst inactivation, improper base selection, reagent quality, or insufficient exclusion of air and moisture.

  • Catalyst System (Palladium & Ligand): The active catalyst is a Pd(0) species complexed with a phosphine ligand. The choice of ligand is critical. For coupling an electron-deficient heteroaryl halide (2-bromopyridine) with a cyclic secondary amine (azetidin-3-yl-methanol), bulky, electron-rich biarylphosphine ligands are often superior.[1][2]

    • Causality: These ligands promote the formation of the active, monoligated Pd(0) complex and accelerate the rate-limiting reductive elimination step.[3] Simpler ligands like triphenylphosphine are often ineffective.

    • Solution: Switch to a more robust ligand system. Xantphos is a good starting point due to its wide bite angle, which stabilizes the catalyst.[4] For more challenging couplings, consider ligands from the Buchwald family, such as XPhos or t-BuXPhos.[2]

  • Base Selection & Stoichiometry: The base's role is to deprotonate the azetidine nitrogen, forming the palladium amide intermediate.[3]

    • Causality: A base that is too weak will not facilitate catalysis. A base that is too strong or has nucleophilic character can lead to side reactions. The physical properties of the base (e.g., solubility) also matter.[5] Your starting material, azetidin-3-yl-methanol hydrochloride[6], is a salt. Therefore, you must use at least two equivalents of base: one to neutralize the HCl salt and one to participate in the catalytic cycle.

    • Solution:

      • Ensure at least 2.2-2.5 equivalents of base are used relative to the azetidine hydrochloride starting material.

      • Sodium tert-butoxide (NaOtBu) is a strong, effective base. However, if your substrate has base-sensitive functional groups, a weaker base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) used at a higher temperature may be preferable.[5]

  • Reagent Purity & Solvent Anhydrousness:

    • Causality: Water and oxygen are poisons for the Pd(0) catalyst. Water can hydrolyze the phosphine ligands and the base. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and degrade the phosphine ligands.

    • Solution: Use a high-purity palladium precatalyst and ligand. Ensure solvents like toluene or dioxane are freshly distilled or from a sealed, anhydrous-grade bottle. Degas the solvent and the reaction mixture thoroughly by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

Question 2: My TLC/LC-MS analysis shows multiple byproducts. What are they and how can I prevent them?

Answer:

Byproduct formation usually indicates a suboptimal balance of reaction rates. The desired C-N coupling must be faster than competing side reactions.

  • Aryl Halide Homocoupling: You may observe a non-polar spot corresponding to 2,2'-bipyridine. This arises from the oxidative addition of two aryl halides to the palladium center.

    • Causality: This is more common with highly reactive aryl iodides and can be exacerbated by slow C-N coupling.

    • Solution: Use 2-bromopyridine or 2-chloropyridine instead of 2-iodopyridine. While less reactive, they often give cleaner reactions.[5] Ensure the amine is present in a slight excess (1.1-1.2 equivalents) to favor the desired cross-coupling.

  • Hydrodehalogenation: The starting 2-halopyridine is replaced by a hydrogen atom.

    • Causality: This can occur if there is a source of hydride in the reaction, sometimes from the solvent or additives, or through certain catalyst decomposition pathways.

    • Solution: Ensure high-purity, anhydrous solvents.

  • Unidentified Polar Spots: These could be decomposed starting material or ligand oxides.

    • Causality: Overheating or prolonged reaction times in the presence of trace oxygen can lead to degradation.

    • Solution: Monitor the reaction closely and stop it once the limiting reagent is consumed. Ensure a strictly inert atmosphere is maintained.

Below is a troubleshooting workflow to diagnose and solve common issues.

G start Reaction Start: Low/No Yield or Byproducts check_inert Is the reaction under a strictly inert atmosphere (Ar/N2)? start->check_inert improve_inert Action: Degas solvent and re-run under positive pressure. check_inert->improve_inert No check_reagents Are reagents (amine, halide) and solvent pure and anhydrous? check_inert->check_reagents Yes improve_inert->start purify_reagents Action: Use fresh, anhydrous solvent. Check purity of starting materials. check_reagents->purify_reagents No check_base Is base stoichiometry correct? (>2 eq. for HCl salt) check_reagents->check_base Yes purify_reagents->start adjust_base Action: Use 2.2-2.5 eq. of base. Consider switching base type (e.g., NaOtBu to Cs2CO3). check_base->adjust_base No check_catalyst Is the Pd/Ligand system appropriate? check_base->check_catalyst Yes adjust_base->start change_catalyst Action: Switch to a bulkier ligand (e.g., Xantphos, XPhos). Use a pre-catalyst. check_catalyst->change_catalyst No check_temp Is reaction temperature optimal? check_catalyst->check_temp Yes change_catalyst->start adjust_temp Action: Increase temperature (typically 80-110°C). Monitor for degradation. check_temp->adjust_temp No success Yield Improved check_temp->success Yes adjust_temp->start G pd0 Pd(0)L (Active Catalyst) pd0->center oxidative_addition Oxidative Addition pd_complex L-Pd(II)-(Aryl)(X) pd_complex->center amine_coordination Amine Coordination & Deprotonation (Base) pd_amide L-Pd(II)-(Aryl)(NR2) pd_amide->center product Ar-NR2 Out pd_amide->product reductive_elimination Reductive Elimination center->pd0 Reductive Elimination center->pd_complex Oxidative Addition center->pd_amide Amine Binding & Deprotonation aryl_halide Ar-X In aryl_halide->pd_complex amine R2NH In amine->pd_amide

Sources

Optimization

Overcoming solubility issues with [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Welcome to the Technical Support Center for [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the most common solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride .

As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the most common solubility and handling issues associated with this specific chemical intermediate. Rather than just providing a list of instructions, this guide explains the physicochemical causality behind your observations, empowering you to adapt these workflows to your specific assays or synthetic routes.

Compound Profiling: The Root Cause of Solubility Issues

To troubleshoot this compound, we must first understand its structural behavior.[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is supplied as a salt to enhance shelf-life and oxidative stability, a standard practice in pharmaceutical development[1].

However, its solubility profile is dictated by two competing factors:

  • The Ionic Lattice: The hydrochloride (HCl) salt form creates a highly polar crystal lattice, making it readily soluble in water but completely insoluble in non-polar organic solvents (like Dichloromethane or Hexane).

  • The pKa Shift: While an isolated azetidine nitrogen is strongly basic (pKa ~11.3)[2], attaching it to the 2-position of a pyridine ring creates an aminopyridine system. The lone pair on the azetidine nitrogen delocalizes into the pyridine ring, shifting the overall pKa of the conjugate acid down to approximately 6.86[3].

This pKa shift is the primary culprit for unexpected precipitation in biological buffers at physiological pH (7.4).

Table 1: Solubility Profile & Solvent Compatibility
Solvent SystemCompound StateSolubility CategoryMechanistic Rationale
Water (pH < 6.0) HCl SaltHighly SolubleThe ionic lattice readily dissociates in a polar, protic environment.
Water (pH 7.4) Free BasePoorly SolubleAt pH > pKa (6.86), the compound deprotonates. The neutral free base is significantly less polar and precipitates.
DMSO (100%) HCl SaltSolubleThe high dielectric constant of DMSO disrupts the ionic lattice; ideal for assay stock solutions.
Dichloromethane (DCM) HCl SaltInsolubleLow polarity cannot overcome the crystal lattice energy of the salt.
Dichloromethane (DCM) Free BaseHighly SolubleOnce neutralized, the organic molecule readily solvates in halogenated solvents.

Organic Synthesis & Scale-Up (FAQs)

Q: I am trying to acylate the primary alcohol using an acid chloride in DCM, but the starting material won't dissolve. What should I do? A: Your compound is in the HCl salt form, which is insoluble in DCM. You must convert it to the free base. While you can do this in situ by adding excess organic base (like Triethylamine), this often leads to a messy reaction due to the precipitation of Triethylamine hydrochloride. The most reliable method is to perform a quantitative free-basing extraction prior to your reaction (See Protocol A).

FreeBasing Start [1-(Pyridin-2-yl)azetidin-3-yl] methanol HCl Salt Step1 Suspend in DCM (Insoluble) Start->Step1 Step2 Add Sat. NaHCO3 (aq) Stir vigorously Step1->Step2 PhaseSep Phase Separation Step2->PhaseSep AqLayer Aqueous Layer (Contains NaCl) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Free Base) PhaseSep->OrgLayer Keep Dry Dry over Na2SO4 & Concentrate OrgLayer->Dry End Anhydrous Free Base (Ready for Synthesis) Dry->End

Workflow for converting the HCl salt to the organic-soluble free base.

Q: My esterification reaction stalled at 10% conversion, even though everything dissolved in DMF. Why? A: This is a classic stoichiometry error when working with hydrochloride salts. If you added 1.2 equivalents of base (e.g., DIPEA) and 1.1 equivalents of your electrophile, the HCl salt of your starting material immediately consumes 1.0 equivalent of the base just to neutralize. This leaves only 0.2 equivalents of base to catalyze the reaction and scavenge the newly formed acid, causing the reaction to stall. Solution: Always add an extra 1.0 equivalent of base to account for the HCl salt.

Biological Assay & Formulation (FAQs)

Q: My 10 mM DMSO stock solution is clear, but when I dilute it into my pH 7.4 assay buffer, it turns cloudy. How do I fix this? A: Because the pKa of the aminopyridine system is ~6.86[3], diluting the compound into a pH 7.4 buffer forces it into its neutral, free-base form, which has poor aqueous solubility. To prevent precipitation, you must either slightly lower the pH of your assay (if biologically permissible) or introduce a co-solvent/surfactant.

AssayPrep Start Prepare Assay Stock (Target: 10 mM) Solvent Choose Primary Solvent Start->Solvent DMSO 100% DMSO Solvent->DMSO Water Aqueous Buffer Solvent->Water CheckPH Check Final Assay pH DMSO->CheckPH Dilute to 1% Water->CheckPH PHLow pH < 6.0 (Protonated) CheckPH->PHLow PHHigh pH > 7.0 (Free Base) CheckPH->PHHigh Soluble Fully Soluble PHLow->Soluble Precip Risk of Precipitation PHHigh->Precip Cosolvent Add 5% PEG400 or Cyclodextrin Precip->Cosolvent Cosolvent->Soluble

Decision tree for preparing stable aqueous assay solutions to prevent precipitation.

Handling & Storage (FAQs)

Q: The powder I purchased has turned into a sticky, unweighable gum. Is it degraded? A: It is likely not degraded, but it is highly hygroscopic. The combination of the ionic chloride lattice and the hydrogen-bonding primary alcohol (-OH) readily absorbs atmospheric moisture. This absorbed water destroys the crystal lattice, turning it into a gum. You can recover the material using azeotropic drying (See Protocol B).

Self-Validating Experimental Protocols

Protocol A: Quantitative Free-Basing

Use this protocol to prepare the organic-soluble free base prior to anhydrous synthesis.

  • Suspend: Weigh the desired amount of [1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl into a separatory funnel. Add Dichloromethane (DCM) (approx. 10 mL per gram of compound). The solid will not dissolve.

  • Neutralize: Add an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Causality Note: NaHCO3​ is chosen because its mild basicity (pKa ~10.3) is strong enough to deprotonate the pyridinium species without causing base-catalyzed side reactions.

  • Extract: Shake vigorously and vent. The compound will transition from the aqueous phase into the DCM phase as it becomes neutralized.

  • Isolate: Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with one additional portion of DCM to ensure quantitative recovery.

  • Dry & Concentrate: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base as an oil or amorphous solid.

Protocol B: Azeotropic Drying of Hygroscopic Gums

Use this protocol to remove trapped moisture from degraded, gummy stocks.

  • Dissolve: Dissolve the gummy compound in a minimum amount of Methanol.

  • Dilute: Add 5 volumes of anhydrous Toluene to the methanol solution.

  • Evaporate: Concentrate the mixture using a rotary evaporator. Causality Note: Toluene and water form a low-boiling azeotrope. As the toluene evaporates, it physically drags the trapped moisture out of the compound's matrix.

  • Repeat: Repeat the Toluene addition and evaporation process 2-3 times until a dry, free-flowing powder is achieved. Store immediately in a desiccator.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 224.

  • U.S. Environmental Protection Agency (EPA). Aminopyridines (Toxicity and Physicochemical Properties).

Sources

Troubleshooting

Technical Support Center: [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Prepared by: Senior Application Scientist, Pharmaceutical Development Support This technical support guide addresses the stability of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride in solution. The information her...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Support

This technical support guide addresses the stability of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride in solution. The information herein is designed for researchers, scientists, and drug development professionals. Due to the absence of extensive public stability data for this specific molecule, this guide synthesizes information based on the known chemical liabilities of its constituent functional groups—specifically the strained azetidine ring, the pyridine moiety, and the primary alcohol—within the context of established pharmaceutical stability testing guidelines.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride in solution?

A1: The primary stability concerns stem from three key structural features:

  • Azetidine Ring Instability: The four-membered azetidine ring is inherently strained.[1][2][3] It is susceptible to nucleophilic attack and ring-opening, a process that is often catalyzed under acidic conditions.[4][5] Protonation of the azetidine nitrogen can significantly increase the ring's susceptibility to cleavage.[4][6]

  • Pyridine Moiety Degradation: The pyridine ring, a nitrogen-containing heterocycle, can be prone to photodegradation upon exposure to UV or visible light.[7] It can also be susceptible to oxidative degradation.[8]

  • Primary Alcohol Oxidation: The primary methanol group can be oxidized to form an aldehyde and subsequently a carboxylic acid, introducing impurities.

Q2: How does solution pH impact the stability of this compound?

A2: Solution pH is a critical factor. Strongly acidic conditions (pH < 4) are expected to be the most detrimental. The acidic environment can protonate the azetidine nitrogen, facilitating acid-catalyzed hydrolysis and subsequent ring-opening.[4][6] While N-substituted azetidines are generally more stable than their N-H counterparts, strong acids can still promote degradation.[5][9] Basic conditions may also lead to degradation, potentially through different mechanisms. Therefore, for maximum stability in aqueous solutions, maintaining a pH close to neutral is advisable.

Q3: What are the likely degradation products I might observe?

A3: Based on the compound's structure, potential degradation products could include:

  • Azetidine Ring-Opened Products: Under acidic conditions with halide ions (like the hydrochloride counter-ion), this could lead to the formation of 3-chloro-1-aminopropane derivatives.[5] Nucleophilic attack by the solvent (e.g., water) would lead to ring-opened amino alcohols.

  • Pyridine N-oxide: Oxidative stress could lead to the formation of the corresponding N-oxide of the pyridine ring.

  • Oxidation Products of the Alcohol: The primary alcohol could be oxidized to an aldehyde or a carboxylic acid.

  • Photodegradation Products: UV exposure could lead to complex rearrangements or cleavage of the pyridine ring.[7]

Q4: Is this compound sensitive to light?

A4: Yes, sensitivity to light (photolability) is a significant possibility. Heterocyclic aromatic rings, such as pyridine, are known to absorb UV light and can be susceptible to photodegradation.[7][10] It is strongly recommended to protect solutions of this compound from light, especially during storage and long experiments, by using amber vials or covering containers with aluminum foil.[11][12]

Q5: What are the recommended storage conditions for a stock solution?

A5: To maximize shelf-life, stock solutions should be stored under the following conditions:

  • Temperature: Cooled (2-8°C) or frozen (≤ -20°C). Lower temperatures slow the rate of most chemical degradation reactions.[13]

  • Light: Protected from light using amber vials or foil wrapping.

  • pH: If possible, buffered at a neutral pH (approx. 6.5-7.5).

  • Atmosphere: For long-term storage, purging the vial headspace with an inert gas like argon or nitrogen can mitigate oxidative degradation.

Part 2: Troubleshooting Guide for Common Stability Issues

SymptomPossible Cause(s)Troubleshooting Steps & Rationale
Rapid decrease in parent compound peak area in HPLC analysis, especially in acidic mobile phase or buffer. Acid-Catalyzed Azetidine Ring-Opening: The strained azetidine ring is likely undergoing cleavage, which is accelerated by low pH.[4]1. Adjust pH: Increase the pH of your solution or mobile phase to be closer to neutral, if your experiment allows. 2. Buffer Selection: Use a well-chosen buffer system (e.g., phosphate) to maintain a stable pH. 3. Temperature Control: Perform experiments at lower temperatures to reduce the degradation rate.[13] 4. Confirm with a Forced Degradation Study: Intentionally expose the compound to acidic conditions to confirm this is the cause (See Protocol 2A).
Appearance of multiple, unknown peaks in the chromatogram over time. Multiple Degradation Pathways: The compound may be degrading via several mechanisms simultaneously (e.g., hydrolysis, oxidation, and photodegradation).1. Isolate Variables: Conduct a systematic forced degradation study (see Protocol 2) to identify which stress condition (acid, base, oxidant, light, heat) is responsible for which peak.[14][15] 2. Check for Oxygen Exposure: Degas solvents and consider working under an inert atmosphere to rule out oxidation. 3. Protect from Light: Ensure all samples are rigorously protected from light at all stages of handling and analysis.
Inconsistent analytical results or poor reproducibility between experiments. Ongoing Degradation During Sample Preparation or Analysis: The compound may be degrading in the autosampler, on the benchtop, or during sample processing. Disproportionation of the HCl salt: In a suspension or a solution near its saturation point, the HCl salt may convert to the less soluble free base, causing inconsistent concentrations.[16]1. Minimize Bench Time: Prepare samples immediately before analysis. 2. Cool the Autosampler: Set the HPLC autosampler temperature to a low value (e.g., 4°C) to slow degradation in the queue. 3. Verify Solubility: Ensure the compound is fully dissolved at the working concentration and remains so under experimental conditions. If using a suspension, be aware that disproportionation can be rapid.[16]
Precipitation or cloudiness appears in a previously clear solution. Formation of a Less Soluble Degradant: A degradation product may have lower solubility than the parent compound. Change in pH: A shift in the solution's pH could cause the compound (or a degradant) to precipitate. Salt Disproportionation: The hydrochloride salt may have converted to the less soluble free base.[16]1. Characterize the Precipitate: If possible, isolate and analyze the solid to identify it. 2. Monitor pH: Check the pH of the solution to see if it has changed. 3. Re-evaluate Solvent/Buffer System: Consider a different solvent system or the addition of co-solvents to improve the solubility of all components.

Part 3: Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[14][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][18]

Protocol 1: Development of a Stability-Indicating HPLC Method

Rationale: Before assessing stability, you need a reliable analytical method that can separate the parent compound from all potential degradation products. This ensures that a decrease in the parent peak is not masked by a co-eluting impurity.

Step-by-Step Methodology:

  • Initial Method Scouting:

    • Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 7.0) and an organic solvent (acetonitrile or methanol) is a good starting point.

    • Detection: The pyridine ring provides a strong UV chromophore. Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 220-400 nm) and identify the optimal detection wavelength (likely around 254-260 nm).

  • Forced Degradation Sample Generation: Generate a mixture of degradants by subjecting the compound to harsh conditions (e.g., boil in 1 M HCl for 1 hour, expose to 3% H₂O₂). The goal here is significant degradation to ensure all major degradants are present.

  • Method Optimization:

    • Inject the mixture of the parent compound and its degradation products onto the HPLC system.

    • Adjust the mobile phase gradient, pH, and flow rate to achieve baseline separation between the parent peak and all degradant peaks.

    • The final method is considered "stability-indicating" when it can resolve all relevant peaks.

  • Method Validation (Abbreviated):

    • Specificity: Confirm the absence of interfering peaks from blanks and placebos.

    • Linearity & Range: Establish a calibration curve to ensure a linear relationship between peak area and concentration.

    • Accuracy & Precision: Determine how close the measured values are to the true values and the degree of scatter between measurements.

Workflow for Stability-Indicating Method Development

G A Initial Method Scouting (C18, ACN/H2O, PDA) B Generate Stressed Sample (Mixture of degradants) A->B Parallel Task C Inject Stressed Sample and Optimize Method A->C B->C D Achieve Baseline Separation? (Parent from all degradants) C->D E Method is Stability-Indicating D->E Yes F Adjust Parameters (Gradient, pH, Solvent) D->F No F->C

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2: Forced Degradation Study

Rationale: This protocol systematically exposes the compound to various stress conditions as mandated by ICH guidelines to identify potential degradation pathways and quantify the molecule's intrinsic stability.[11][14] For each condition, a control sample (compound in the same solvent, stored at 2-8°C and protected from light) must be run in parallel.

A. Acidic & Basic Hydrolysis

  • Preparation: Prepare solutions of the compound (e.g., 0.5 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Stress Condition: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquots (acid with base, base with acid) to a pH of ~7 to stop the degradation reaction. Dilute with mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze by the validated stability-indicating HPLC method.

B. Oxidative Degradation

  • Preparation: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Stress Condition: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw and analyze aliquots at various time points. Degradation is often rapid.

  • Analysis: Analyze directly or after appropriate dilution.

C. Thermal Degradation

  • Preparation: Prepare the compound in a suitable solvent (e.g., water or a 50:50 water:acetonitrile mix).

  • Stress Condition: Store the solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C), protected from light.

  • Time Points: Withdraw and analyze aliquots at various time points.

  • Analysis: Cool samples to room temperature before analysis.

D. Photostability

  • Preparation: Prepare a solution of the compound in a photochemically transparent container (e.g., quartz or clear glass vial). Prepare a "dark control" by wrapping an identical vial in aluminum foil.

  • Stress Condition: Expose the samples to a light source that complies with ICH Q1B guidelines (providing both UV and visible light).[11][12] Place the dark control alongside the exposed sample.

  • Time Points: Analyze after a specified duration of light exposure (e.g., after 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze both the exposed sample and the dark control to differentiate between light-induced and thermally-induced degradation.

Part 4: Data Interpretation and Visualization

Summary of Forced Degradation Conditions & Expected Stability Profile
Stress ConditionTypical Conditions (ICH Q1A/Q1B)Expected Stability Outcome for [1-(Pyridin-2-yl)azetidin-3-yl]methanol HClPrimary Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, Ambient or Elevated Temp.[17]High Instability Expected Acid-catalyzed ring-opening of the azetidine moiety.[4][5]
Base Hydrolysis 0.1 M - 1 M NaOH, Ambient or Elevated Temp.Moderate Instability Possible Potential for base-catalyzed reactions.
Oxidation 3% - 30% H₂O₂, Room Temp.[18]High Instability Expected Oxidation of the pyridine ring (N-oxide) and/or the primary alcohol.
Thermal >50°CModerate Instability Possible General acceleration of hydrolysis or other degradation pathways.
Photochemical ICH Q1B compliant light source[11][12]High Instability Expected Photodegradation of the pyridine ring system.
Potential Degradation Pathways

G cluster_main [1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl cluster_products Degradation Products cluster_stress Stress Conditions Parent Parent Compound A Ring-Opened Product (e.g., 3-chloro-1-((pyridin-2-yl)amino)propan-2-ol) Parent->A  Acid (H+)  Nucleophile (Nu-) B Pyridine N-Oxide Derivative Parent->B  Oxidant  (e.g., H2O2) C Aldehyde/Carboxylic Acid (Oxidized Alcohol) Parent->C  Oxidant S1 Low pH S1->A S2 Oxidative S2->B S2->C S3 Photolytic (UV/Vis) S3->B

Caption: Potential degradation pathways under various stress conditions.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Sciences and Research.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 29). Pharmaceutical Technology.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Unknown Source.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. (n.d.). Benchchem.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study. (2020, May 15).
  • Facile ring cleavage of basic azetidines. (n.d.).
  • Formation and photostability of N-heterocycles in space: I. The effect of nitrogen on the photostability of small aromatic molecules. (2026, March 6).
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16).
  • Stability of different azetidine esters. (n.d.).
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formul
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Photostability testing of pharmaceutical products. (2013, September 3).
  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. (n.d.). NCBI Bookshelf.
  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. (n.d.). Unknown Source.
  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. (n.d.). Benchchem.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025, August 25).
  • Pyridine | ACS Reagent Chemicals. (2017, February 28).
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • [1-(pyridin-2-yl)
  • (1-(pyrimidin-2-yl)azetidin-3-yl)
  • Current and Future Prospects of Azetidine Derivatives an Overview. (2023, June 9). Medwin Publishers.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Unknown Source.
  • The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. (n.d.). Biosciences Biotechnology Research Asia.
  • Azetidines. (n.d.). Enamine.
  • Why does the solubility of some salts decrease with temperature? (2016, May 27). Chemistry Stack Exchange.
  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. (2019, March 4). Organic Letters.
  • [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride | 1909317-32-3. (n.d.). Appchem.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016, April 14).
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011, October 25). LOCKSS: Serve Content.

Sources

Optimization

Technical Support Center: Troubleshooting Azetidine Ring Formation Reactions

Welcome to the Technical Support Center for azetidine ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these strained, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azetidine ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these strained, four-membered nitrogen-containing heterocycles. The inherent ring strain of azetidines presents unique synthetic challenges, often leading to low yields, unexpected side products, or reaction failure.[1][2] This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

General Troubleshooting Guide

This section addresses broad problems that can occur across various synthetic routes to azetidines.

Issue 1: Low or No Product Formation

Question: My reaction to form an azetidine ring is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or non-existent yields in azetidine synthesis can be attributed to several factors, ranging from the stability of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Starting Material Instability: Some precursors for azetidine synthesis, such as certain imines or in-situ generated ketenes, can be unstable.[3]

    • Troubleshooting:

      • Ensure the purity of your starting materials using techniques like NMR or LC-MS.

      • For unstable compounds like imines, consider preparing them fresh before use.[3]

      • When using highly reactive intermediates like ketenes, ensure they are generated in the presence of the other reactant to facilitate efficient trapping and minimize polymerization.[3]

  • Incorrect Reaction Conditions: Temperature, solvent, and catalyst/base selection are critical for the successful formation of the strained azetidine ring.

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature can sometimes favor the desired kinetic product over thermodynamic side products or decomposition pathways.[3] Conversely, some cyclizations may require elevated temperatures or microwave irradiation to overcome the activation energy barrier.[1]

      • Solvent: The polarity of the solvent can significantly impact reaction rates and selectivity.[3] It is advisable to screen a range of solvents with varying polarities.

      • Catalyst/Base: The choice and stoichiometry of the catalyst or base are crucial. For instance, in Lewis acid-catalyzed reactions, the acid can be quenched by basic amine functionalities in the substrate.[4] Consider using a stronger or different type of catalyst, or adjusting the stoichiometry.

  • Competing Side Reactions: The formation of more stable five-membered pyrrolidine rings is a common competing pathway, especially in intramolecular cyclizations.[5] Other side reactions include elimination and polymerization.[1][3]

    • Troubleshooting:

      • To minimize pyrrolidine formation, favor kinetic control by using lower temperatures and carefully selecting the base and leaving group.[5]

      • For reactions prone to elimination, such as the cyclization of γ-haloamines, using a non-nucleophilic base can be beneficial.

  • Product Decomposition: The strained azetidine ring can be susceptible to decomposition under harsh reaction or workup conditions, particularly in the presence of acid.[3][6][7]

    • Troubleshooting:

      • Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times.

      • During workup, use mild conditions and avoid strong acids if the product is acid-sensitive.

      • Consider the use of protecting groups to mask sensitive functionalities on the azetidine ring.[8]

Issue 2: Formation of Unexpected Side Products

Question: I am observing significant formation of a byproduct, which I suspect is a pyrrolidine. How can I confirm its identity and suppress its formation?

Answer:

The formation of a five-membered pyrrolidine ring is a frequent and often thermodynamically favored alternative to the desired four-membered azetidine ring during intramolecular cyclizations.[5]

Confirmation of Pyrrolidine Formation:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between azetidines and pyrrolidines. The chemical shifts of the ring protons and carbons in azetidines are typically found at different values compared to their pyrrolidine counterparts.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the byproduct, which will be isomeric with the desired azetidine.

Strategies to Minimize Pyrrolidine Formation:

  • Kinetic vs. Thermodynamic Control: Pyrrolidine formation is often the thermodynamically favored pathway due to lower ring strain.[5] To favor the kinetically controlled formation of the azetidine, consider the following:

    • Lower Reaction Temperature: Reducing the temperature can help trap the kinetically favored azetidine product before it can rearrange or before the reaction proceeds down the thermodynamic pathway.

    • Choice of Base: The strength and steric bulk of the base can influence the regioselectivity of the cyclization. A non-nucleophilic, sterically hindered base may favor the 4-exo-tet cyclization leading to the azetidine.

    • Leaving Group: A better leaving group can accelerate the rate of the desired cyclization, potentially outcompeting the formation of the pyrrolidine.[3]

  • Concentration: Intramolecular reactions are favored at high dilution, which can help to suppress intermolecular side reactions. However, the ratio of azetidine to pyrrolidine formation is generally independent of concentration as both are intramolecular processes.

Frequently Asked Questions (FAQs) by Synthetic Method

This section provides troubleshooting advice for specific and widely used methods for synthesizing azetidines.

Intramolecular Cyclization (e.g., from γ-amino alcohols or γ-haloamines)

Q1: My intramolecular cyclization of a γ-amino alcohol via a Mitsunobu reaction is giving low yields. What should I check?

A1: The Mitsunobu reaction is a powerful tool for this transformation but can be sensitive to several factors.[9]

  • Reagent Quality and Stoichiometry:

    • Ensure that the phosphine (e.g., triphenylphosphine) and the azodicarboxylate (e.g., DEAD or DIAD) are fresh and of high purity. Azodicarboxylates can degrade over time.

    • Strict optimization of the reagent stoichiometry is often necessary.[10] Using a slight excess of the phosphine and azodicarboxylate is common.

  • Order of Addition: The order of reagent addition is critical. Generally, the alcohol, nucleophile (the amine), and phosphine are mixed first, and the azodicarboxylate is added slowly at a low temperature (e.g., 0 °C).[11]

  • Steric Hindrance: Sterically hindered alcohols can be challenging substrates for the Mitsunobu reaction, often resulting in low yields.[12] In such cases, more reactive reagents or harsher conditions might be necessary.

  • Solvent: Anhydrous THF is a commonly used solvent. Ensure your solvent is dry, as water can interfere with the reaction.[3]

  • Workup: The removal of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate can be challenging. Purification by column chromatography is often required.

Q2: I am attempting to cyclize a γ-haloamine, but the reaction is slow and gives a mixture of products. How can I optimize this?

A2: The direct cyclization of γ-haloamines is a classic method but can be plagued by slow reaction rates and side reactions.

  • Leaving Group: The nature of the halide is important. Iodides are better leaving groups than bromides, which are better than chlorides. If you are using a chloro- or bromo-substituted precursor, consider converting it to the corresponding iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction).

  • Base Selection: A suitable base is required to deprotonate the amine, making it more nucleophilic. The choice of base is critical to avoid elimination side reactions. Non-nucleophilic bases such as potassium carbonate, cesium carbonate, or a hindered amine base like DBU are often good choices.[13]

  • Solvent and Temperature: Polar aprotic solvents like DMF or acetonitrile are typically used. Heating is often required to drive the reaction to completion. Microwave irradiation can sometimes be beneficial in reducing reaction times and improving yields.[1]

[2+2] Cycloaddition Reactions (e.g., Staudinger or Aza Paternò-Büchi)

Q3: My Staudinger cycloaddition between a ketene and an imine to form a β-lactam (an azetidin-2-one) is not working well. What are common pitfalls?

A3: The Staudinger reaction is a cornerstone for β-lactam synthesis, but its success hinges on controlling the reactive ketene intermediate.[3][14]

  • Ketene Polymerization: Ketenes are highly reactive and prone to polymerization.[3] To minimize this, the ketene should be generated in situ in the presence of the imine to ensure it is trapped efficiently.

  • Hydrolysis: All reagents and solvents must be scrupulously dry. Water can react with the acyl chloride used to generate the ketene, the ketene itself, and the final β-lactam product.[3]

  • Imine Stability: Some imines are unstable and can hydrolyze or undergo other side reactions. Using a freshly prepared imine is often recommended.[3]

  • Stereoselectivity: The diastereoselectivity of the Staudinger reaction can be influenced by several factors:

    • Solvent Polarity: More polar solvents tend to favor the formation of the trans isomer.[3]

    • Temperature: Lowering the reaction temperature can enhance kinetic control and improve diastereoselectivity.[3]

    • Order of Reagent Addition: The order of addition can be critical. It is often preferable to generate the ketene in the presence of the imine.[3]

    • Lewis Acid Catalysis: The addition of a Lewis acid can sometimes improve diastereoselectivity by coordinating to the imine.[3]

Q4: I am trying to perform an Aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, but I am not getting any product. What should I investigate?

A4: The Aza Paternò-Büchi reaction requires careful attention to the photochemical setup and reaction conditions.[3]

  • Wavelength of Light: The imine or a photosensitizer must be excited at the correct wavelength. Ensure your light source matches the absorption spectrum of the chromophore.[3]

  • Quantum Yield: The efficiency of the photochemical reaction can be low.

    • Intersystem Crossing: If the reaction proceeds through a triplet excited state, efficient intersystem crossing is necessary. If direct irradiation is inefficient, consider using a triplet sensitizer like acetone or benzophenone.[3]

    • Competing Pathways: A common non-productive pathway for excited imines is E/Z isomerization, which dissipates the energy without leading to cycloaddition. Using cyclic imines can prevent this issue.[3]

  • Quenching: The presence of oxygen or other quenching species can deactivate the excited state. It is crucial to thoroughly degas the reaction mixture and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Data and Protocol Examples

Table 1: Solvent Effects on Diastereoselectivity in a Staudinger Reaction
SolventDielectric Constant (ε)Typical Diastereomeric Ratio (cis:trans)
Toluene2.4High cis selectivity
Dichloromethane9.1Moderate cis selectivity
Acetonitrile37.5Increased formation of trans isomer

Note: The exact ratios are highly substrate-dependent.[3]

Experimental Protocol: General Procedure for a Mitsunobu Cyclization of a γ-Amino Alcohol
  • To a solution of the γ-amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add the azodicarboxylate (e.g., DIAD, 1.5 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the azetidine.

Visualizing Troubleshooting Logic

Diagram 1: General Troubleshooting Workflow for Low Yield in Azetidine Synthesis

G start Low or No Yield check_sm Check Starting Material Purity and Stability start->check_sm sm_ok Starting Materials are Stable and Pure check_sm->sm_ok Yes sm_bad Degradation or Impurities Found check_sm->sm_bad No check_conditions Review Reaction Conditions (Temp, Solvent, Base/Catalyst) sm_ok->check_conditions purify_sm Purify or Re-synthesize Starting Materials sm_bad->purify_sm purify_sm->start conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions Suspected check_conditions->conditions_bad No check_side_reactions Investigate Potential Side Reactions (e.g., Pyrrolidine Formation, Elimination) conditions_ok->check_side_reactions optimize_conditions Screen Solvents, Temperatures, and Catalysts/Bases conditions_bad->optimize_conditions success Improved Yield optimize_conditions->success side_reactions_no No Obvious Side Products check_side_reactions->side_reactions_no No side_reactions_yes Side Products Detected check_side_reactions->side_reactions_yes Yes check_decomposition Assess Product Stability (Workup and Reaction Conditions) side_reactions_no->check_decomposition modify_for_selectivity Adjust Conditions for Selectivity (e.g., Lower Temp, Different Base) side_reactions_yes->modify_for_selectivity modify_for_selectivity->success stable Product is Stable check_decomposition->stable Yes unstable Decomposition Observed check_decomposition->unstable No stable->success mild_workup Employ Milder Workup/Purification unstable->mild_workup mild_workup->success

Caption: A decision tree for troubleshooting low-yielding azetidine syntheses.

Diagram 2: Competing Pathways in Intramolecular Cyclization

G cluster_pathways Intramolecular Nucleophilic Attack precursor γ-Amino Precursor (e.g., γ-Haloamine) ts_azetidine 4-exo-tet Transition State precursor->ts_azetidine ts_pyrrolidine 5-endo-tet Transition State precursor->ts_pyrrolidine azetidine Azetidine Product (Kinetic Control Favored) ts_azetidine->azetidine Baldwin's Rules Favored pyrrolidine Pyrrolidine Byproduct (Thermodynamic Control Favored) ts_pyrrolidine->pyrrolidine Lower Ring Strain

Caption: Kinetic vs. thermodynamic pathways in azetidine ring formation.

References

  • BenchChem. (2025). Technical Support Center: Diastereoselective Azetidine Synthesis. BenchChem.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • BenchChem. (2025). How to avoid pyrrolidine formation during azetidine synthesis. BenchChem.
  • Lichter, R. L., et al. (1977). Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines. The Journal of Organic Chemistry.
  • MDPI. (2024).
  • Uesugi, S.-i., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Al-Warhi, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Pharmaceuticals.
  • RSC Publishing. (2019).
  • Pearson, W. H., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • ResearchGate. (2015). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.
  • Taniguchi, T., et al. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Organic & Biomolecular Chemistry.
  • Xu, T., et al. (2022). Retro aza-[2+2] cycloaddition as stereochemical editing logic for multi-substituted azacyclobutanes.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Azetidine Compounds. BenchChem.
  • Anet, F. A. L., & Osyany, J. M. (1967). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society.
  • Sarlah, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research.
  • De Kimpe, N., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • Sharma, M. C., et al. (2012). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study.
  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • McCarthy, J. R., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters.
  • Schindler, C. S., et al. (2023). [2+2]-Cycloaddition Approach to Monocyclic Azetidines. ChemRxiv.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem.
  • ResearchGate. (2025). [2+2]-Cycloaddition for the Synthesis of Azetidines.
  • Bott, T. M., & West, F. G. (2012).
  • Organic Chemistry Portal. (2023). Azetidine synthesis. Organic Chemistry Portal.
  • Bull, J. A., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • Vincent, G., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
  • IntechOpen. (2018). Azetidine Synthesis. IntechOpen.
  • Organic Syntheses. azetidine. Organic Syntheses Procedure.
  • Martin, S. F., & Dodge, J. A. (1991). a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Organic Synthesis. Mitsunobu reaction. Organic Synthesis.
  • ResearchGate. (2017). The synthesis of azetidines with intramolecular cyclization of...
  • BenchChem. (2025). Stereoselective Synthesis of 3-(Phenoxymethyl)azetidine Enantiomers: An In-depth Technical Guide. BenchChem.
  • Nishida, A., & Nishida, M. (2008). SYNTHESIS OF SPHINGOSINE-RELATED AZETIDINE ALKALOIDS, PENARESIDINS. Journal of Synthetic Organic Chemistry, Japan.
  • Johnson, T. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Google Patents. (1990). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Pyridinyl-Azetidine Synthesis

Welcome to the technical support center for the synthesis of pyridinyl-azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of pyridinyl-azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the laboratory. The synthesis of these valuable scaffolds can be complex, and this resource aims to equip you with the knowledge to optimize your reaction conditions for higher yields and purity.

I. General Considerations for Pyridinyl-Azetidine Synthesis

The synthesis of pyridinyl-azetidines primarily follows two main strategies: intramolecular cyclization of a suitable precursor or a cross-coupling reaction, most notably the Buchwald-Hartwig amination. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on both the pyridine and azetidine rings.

Azetidine rings are strained four-membered heterocycles, which presents inherent challenges in their synthesis.[1] Common issues include the competing formation of more thermodynamically stable five-membered pyrrolidine rings, elimination side reactions, and, in the case of cross-coupling, catalyst inhibition by the pyridine nitrogen.[2][3]

II. Troubleshooting Guide: Intramolecular Cyclization

Intramolecular cyclization is a common method for forming the azetidine ring, typically from a γ-amino alcohol or a γ-haloamine. The reaction involves the nucleophilic attack of the amine onto an electrophilic carbon, leading to ring closure.

Frequently Asked Questions (FAQs)

Q1: My main product is the five-membered pyrrolidine instead of the desired four-membered azetidine. Why is this happening and how can I fix it?

This is a classic challenge in azetidine synthesis. The formation of a pyrrolidine ring is often thermodynamically favored over the azetidine due to lower ring strain.[2][3] The reaction can proceed through two competing pathways: a 4-exo-tet cyclization to form the azetidine (kinetically favored) or a 5-endo-tet cyclization to form the pyrrolidine (thermodynamically favored).

Root Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed to form the more stable pyrrolidine. Lowering the reaction temperature can favor the kinetically controlled azetidine product.

  • Reaction Concentration: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions like polymerization.[3]

  • Choice of Leaving Group: A highly reactive leaving group can accelerate the desired 4-exo-tet cyclization. If you are using a hydroxyl group, converting it to a better leaving group like a tosylate or mesylate is recommended.

  • Stereochemistry of the Precursor: In certain cases, the stereochemistry of the starting material can influence the regioselectivity of the ring closure. For instance, the cyclization of cis-3,4-epoxy amines tends to yield azetidines, while the trans isomers favor pyrrolidine formation.[4]

Troubleshooting Workflow for Pyrrolidine Formation

Caption: Troubleshooting decision tree for excessive pyrrolidine formation.

Q2: I am observing significant amounts of elimination byproducts. How can I suppress this side reaction?

Elimination is a common competing pathway, especially when using strong, sterically hindered bases.

Root Causes & Solutions:

  • Base Strength and Steric Hindrance: A strong, bulky base can preferentially abstract a proton, leading to elimination rather than promoting the desired intramolecular substitution. Consider using a weaker or less sterically hindered base.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents can solvate the leaving group and facilitate substitution, while aprotic polar solvents are also often effective.

III. Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. In the context of pyridinyl-azetidine synthesis, it typically involves the coupling of a halo-pyridine with azetidine or a substituted azetidine.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is giving low to no yield. What are the likely causes?

This is a frequent issue, often stemming from the unique challenges posed by pyridine substrates in palladium catalysis.

Root Causes & Solutions:

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands is crucial to shield the palladium center and prevent this coordination.

  • Suboptimal Ligand Choice: The ligand is critical for the success of the reaction. For pyridine substrates, ligands such as XPhos, SPhos, and RuPhos are often effective. It is highly recommended to perform a ligand screen to identify the optimal one for your specific substrate combination.

  • Incorrect Base Selection: The base plays a key role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used. For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.

  • Poor Reagent and Solvent Quality: Palladium-catalyzed reactions are highly sensitive to air and moisture. Ensure that all reagents are pure and solvents are anhydrous and thoroughly degassed.

  • Inactive Catalyst: The active catalytic species is a Pd(0) complex. If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ. Modern precatalysts, such as the Buchwald G3 and G4 palladacycles, are often more reliable as they efficiently generate the active Pd(0) species.

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig aminations.

Q2: I am observing hydrodehalogenation of my halo-pyridine starting material. How can I prevent this?

Hydrodehalogenation is a common side reaction where the halide on the pyridine ring is replaced by a hydrogen atom.

Root Causes & Solutions:

  • Presence of Water: Traces of water can lead to the formation of palladium hydride species, which are responsible for hydrodehalogenation. Rigorous drying of all reagents and solvents is essential.

  • Sub-optimal Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor this side reaction. Optimizing these parameters can help to minimize it.

Optimized Reaction Conditions for Buchwald-Hartwig Amination

The following table provides a starting point for optimizing the Buchwald-Hartwig amination of a halo-pyridine with azetidine. Note that these conditions may require further optimization for your specific substrates.

ParameterRecommended ConditionsRationale
Palladium Precatalyst XPhos Pd G3 (2-5 mol%)Efficiently generates the active Pd(0) catalyst.
Ligand XPhos (if not using a precatalyst)Bulky, electron-rich ligand that prevents catalyst poisoning by the pyridine nitrogen.
Base Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv.)Strong, non-nucleophilic base that effectively promotes the catalytic cycle.
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Common solvents for this reaction. Toluene is often preferred for aryl iodides.
Temperature 80-110 °CSufficient to drive the reaction to completion without significant decomposition.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS to determine the optimal time.

IV. Purification and Characterization

Q1: What are the best practices for purifying pyridinyl-azetidines?

Purification is often achieved by column chromatography on silica gel.

Key Considerations:

  • Basicity: Pyridinyl-azetidines are basic compounds and can streak on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent.

  • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective.

  • Common Impurities: Common impurities include unreacted starting materials, hydrodehalogenated pyridine, and palladium residues.

Q2: What are the key NMR features to confirm the structure of my pyridinyl-azetidine product?

  • ¹H NMR: Look for the characteristic signals of the azetidine ring protons, which typically appear as multiplets in the aliphatic region. The protons on the pyridine ring will be in the aromatic region.

  • ¹³C NMR: The carbon signals of the azetidine ring will be in the aliphatic region, while the pyridine carbons will be in the aromatic region.

  • ¹⁵N NMR: If available, ¹⁵N NMR can be a powerful tool to confirm the presence of the two distinct nitrogen environments of the pyridine and azetidine rings.[5][6]

V. Experimental Protocols

General Protocol for Intramolecular Cyclization of a γ-Amino Alcohol
  • To a solution of the γ-amino alcohol (1.0 eq) in an appropriate solvent (e.g., dichloromethane or THF) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) or p-toluenesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the sulfonate ester intermediate.

  • Upon completion, add a suitable base (e.g., potassium carbonate, 3.0 eq) and heat the reaction mixture (e.g., to reflux) to effect cyclization.

  • Monitor the formation of the pyridinyl-azetidine product by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox, add the halo-pyridine (1.0 eq), azetidine (or its derivative, 1.2 eq), palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), and base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vessel.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

VI. References

  • Brandi, A., Cicchi, S., Cordero, F. M., & Goti, A. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4035.

  • BenchChem. (2025). Technical Support Center: Diastereoselective Azetidine Synthesis.

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • Szostak, M., & Szostak, K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13266-13286.

  • BenchChem. (2025). How to avoid pyrrolidine formation during azetidine synthesis.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.

  • Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47568-47590.

  • Wunsch, B. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1611-1616.

  • O'Brien, C. J., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16345-16364.

  • Singh, G., & Singh, M. (2017). Azetidine Synthesis.

  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434.

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?

  • El-Gendy, M. A. A., & El-Ghanam, A. M. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(25), 8823-8828.

  • Singh, G. P., & Singh, U. P. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(28), e202400123.

  • Zarent, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1045.

  • Martins, F. T., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. IntechOpen.

  • Pál, M., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(12), 7243-7253.

  • Itoh, T., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 1378-1384.

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.

  • Rani, V. E., et al. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. ResearchGate.

  • Li, J., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4585.

  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions.

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13266-13286.

  • Couty, F., & Evano, G. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 81(15), 6595-6604.

  • Al-Masoudi, N. A., et al. (2026). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Request PDF.

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245678.

  • Kumar, A., et al. (2018). Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. ResearchGate.

  • Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives. Google Patents.

  • Degennaro, L., & Luisi, R. (2022). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a.

  • Powers, J. C., & Baran, P. S. (2023). Photochemical cyclization of α-amino esters to access 3-azetidinones. Chemical Science, 14(4), 896-902.

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT.

  • Smith, M. W., & Sarpong, R. (2015). Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. Organic letters, 17(10), 2514-2517.

  • Smolecule. (2026). FAQ: Purification of 1,3-Oxazetidines.

  • The Journal of Organic Chemistry Vol. 91 No. 12. (2026). ACS Publications.

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.

  • Aggarwal, V. K., & Fessard, T. C. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. Frontiers in Chemistry, 10, 942345.

Sources

Optimization

Technical Support Center: Synthesis of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride. It provides in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side-product formation during the synthesis, ensuring a higher success rate and purity of the final compound.

Introduction to the Synthesis

The synthesis of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a critical process in the development of various pharmaceutical agents. The most common synthetic route involves the N-arylation of azetidin-3-ylmethanol with a 2-halopyridine, typically through a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination. While effective, this method is not without its challenges, and a thorough understanding of potential side-reactions is crucial for successful synthesis and purification.

This guide will delve into the identification and mitigation of common side-products, offering practical solutions to frequently encountered experimental issues.

Troubleshooting Guide: Side-Product Analysis and Mitigation

This section addresses specific problems you may encounter during the synthesis and purification of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride.

Issue 1: Low Yield of the Desired Product with a Significant Amount of a More Polar Byproduct Observed by TLC/HPLC.

Question: My reaction shows poor conversion to the target compound, and I observe a significant, more polar spot on my TLC plate that stains with ninhydrin. What is this impurity and how can I prevent its formation?

Answer:

This is a classic symptom of azetidine ring-opening . The strained four-membered azetidine ring is susceptible to nucleophilic attack, particularly under acidic conditions or in the presence of Lewis acids, leading to the formation of a γ-amino alcohol derivative.[1][2]

Plausible Side-Product: 3-((2-hydroxyethyl)(pyridin-2-yl)amino)propan-1-ol or similar ring-opened structures.

Root Causes & Solutions:

  • Acidic Conditions: Trace amounts of acid can catalyze the ring-opening. The hydrochloride salt of azetidin-3-ylmethanol, if used as a starting material, must be fully neutralized by the base before the reaction proceeds.

    • Solution: Ensure the use of a sufficient excess of a strong base (e.g., sodium tert-butoxide, potassium phosphate). A two-phase system with a strong aqueous base can also be effective.

  • Lewis Acidic Catalysts or Additives: Certain palladium catalysts or additives can have Lewis acidic character, promoting ring-opening.

    • Solution: Opt for well-defined palladium pre-catalysts that are known to be less Lewis acidic. Avoid the use of additives like zinc chloride unless absolutely necessary.

  • Elevated Temperatures and Prolonged Reaction Times: These conditions can provide the energy needed to overcome the activation barrier for ring-opening.

    • Solution: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed. If the reaction is sluggish, consider a more active catalyst system rather than increasing the temperature or time.

Analytical Identification:

  • ¹H NMR: Look for the disappearance of the characteristic azetidine ring protons (triplets around 3.5-4.0 ppm) and the appearance of new signals corresponding to a linear amino alcohol structure.

  • LC-MS: The ring-opened product will have the same mass as the hydrated desired product. Fragmentation patterns in MS/MS can help distinguish the isomers.

Issue 2: Presence of a Non-Polar Impurity with a Mass Corresponding to Pyridine.

Question: My crude product analysis by GC-MS or LC-MS shows a peak corresponding to pyridine. What is the source of this impurity?

Answer:

The presence of pyridine is likely due to the hydrodehalogenation of the 2-halopyridine starting material.[2] This is a common side-reaction in palladium-catalyzed cross-coupling reactions.

Plausible Side-Product: Pyridine

Root Causes & Solutions:

  • Catalyst System: The choice of palladium source and ligand can significantly influence the extent of hydrodehalogenation. Some catalyst systems are more prone to β-hydride elimination from the amine or reaction with trace water, leading to the reduction of the aryl halide.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) which can promote the desired reductive elimination over competing pathways. Using pre-formed palladium catalysts can also be beneficial.

  • Base: The nature and purity of the base can play a role.

    • Solution: Use a high-purity, anhydrous base. Sodium tert-butoxide is generally effective.

  • Hydrogen Source: Trace amounts of water or other protic sources in the reaction mixture can act as a hydrogen donor.

    • Solution: Ensure all reagents and solvents are scrupulously dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).

Analytical Identification:

  • GC-MS: Pyridine is volatile and can be easily detected by GC-MS, showing its characteristic mass spectrum.

  • ¹H NMR: Pyridine will show characteristic signals in the aromatic region (δ 7.0-8.5 ppm).

Issue 3: An Impurity with a Mass of 95.05 g/mol is Detected.

Question: I have an impurity in my reaction mixture with a mass that corresponds to 2-hydroxypyridine. How is this being formed?

Answer:

This impurity is 2-hydroxypyridine (or its tautomer, 2-pyridone), which arises from the hydrolysis of the 2-halopyridine starting material.[3][4][5]

Plausible Side-Product: 2-Hydroxypyridine

Root Causes & Solutions:

  • Presence of Water: The most direct cause is the presence of water in the reaction mixture, which can hydrolyze the 2-halopyridine, especially at elevated temperatures and in the presence of a base.

    • Solution: Use anhydrous solvents and reagents and maintain a strictly inert atmosphere.

  • Palladium-Catalyzed Hydroxylation: In some cases, the palladium catalyst itself can mediate the hydroxylation of the aryl halide, with water or hydroxide ions acting as the nucleophile.

    • Solution: Optimizing the ligand and base can help to favor the amination pathway over hydroxylation. Using a non-aqueous workup can also prevent hydrolysis of any remaining 2-halopyridine.

Analytical Identification:

  • LC-MS: 2-Hydroxypyridine can be readily identified by its molecular ion peak.

  • ¹H NMR: The proton signals of 2-hydroxypyridine will be shifted compared to the 2-halopyridine starting material.

Issue 4: Complex Mixture of Higher Molecular Weight Species Observed by LC-MS.

Question: My LC-MS analysis shows several peaks with masses higher than the expected product, suggesting dimerization or oligomerization. What could be the cause?

Answer:

The formation of higher molecular weight species can be attributed to dimerization or oligomerization of the azetidin-3-ylmethanol starting material or the product itself.[6][7][8]

Plausible Side-Products: Dimer of azetidin-3-ylmethanol, dimer of the final product, or other oligomers.

Root Causes & Solutions:

  • Self-Condensation of Azetidin-3-ylmethanol: Under basic conditions, the alcohol and amine functionalities of two molecules of azetidin-3-ylmethanol can potentially react with each other.

    • Solution: Add the azetidin-3-ylmethanol slowly to the reaction mixture containing the 2-halopyridine and catalyst to maintain a low concentration of the free azetidine.

  • Reaction of the Product with Starting Material: The product, [1-(Pyridin-2-yl)azetidin-3-yl]methanol, still possesses a nucleophilic hydroxyl group that could potentially react with another molecule of 2-halopyridine, although this is less likely than the primary amine reaction.

    • Solution: Use a slight excess of the azetidin-3-ylmethanol to ensure complete consumption of the 2-halopyridine.

Analytical Identification:

  • LC-MS: Look for peaks with masses corresponding to multiples of the starting material or product, minus the elements of water.

  • NMR: The NMR spectrum of the crude product may show complex overlapping signals in the aliphatic and aromatic regions, making specific identification difficult without isolation.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the Buchwald-Hartwig amination in this synthesis?

A1: The choice of catalyst and ligand is crucial. For the coupling of 2-halopyridines, which can be challenging substrates (the "2-pyridyl problem"), bulky and electron-rich biarylphosphine ligands such as RuPhos , XPhos , or BrettPhos with a palladium source like Pd₂(dba)₃ or a pre-catalyst like RuPhos-Pd-G3 are often effective.[2][9][10][11][12]

Q2: Which base should I use?

A2: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2][11] If your substrate is sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this may require higher temperatures and a more active catalyst system.

Q3: How can I effectively purify the final product?

A3: Purification of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride typically involves a multi-step process:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove a significant portion of the inorganic salts.

  • Column Chromatography: Silica gel column chromatography is often necessary to separate the desired product from unreacted starting materials and side-products.[13][14][15] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or a small amount of triethylamine to the ethyl acetate) is usually effective.

  • Salt Formation and Recrystallization: The purified free base is then treated with a solution of HCl in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) to form the hydrochloride salt. The salt can then be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Q4: How do I monitor the reaction progress effectively?

A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods.

  • TLC: Use a suitable mobile phase (e.g., ethyl acetate/methanol with a small amount of triethylamine) and visualize with UV light and a potassium permanganate or ninhydrin stain.

  • HPLC: A reverse-phase C18 column with a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point for method development.[16]

Q5: My reaction is not going to completion. What should I do?

A5: If the reaction stalls, consider the following:

  • Catalyst Deactivation: The palladium catalyst may have deactivated. Ensure a strictly inert atmosphere and use anhydrous, degassed solvents.

  • Insufficient Base: Ensure you are using a sufficient excess of a strong, dry base.

  • Low Reaction Temperature: For less reactive 2-chloropyridines, a higher temperature (up to 110-120 °C) may be necessary.

  • Sub-optimal Ligand: The chosen ligand may not be suitable for this specific transformation. Consider screening a panel of ligands.

Visualizations

Key Reaction and Side-Product Pathways

SM1 Azetidin-3-ylmethanol Product [1-(Pyridin-2-yl)azetidin-3-yl]methanol SM1->Product Buchwald-Hartwig Amination (Desired) SP1 Ring-Opened Product (γ-amino alcohol) SM1->SP1 Acid/Lewis Acid Catalyzed SP4 Dimer/Oligomer SM1->SP4 Self-Condensation SM2 2-Halopyridine SM2->Product Buchwald-Hartwig Amination (Desired) SP2 Pyridine (Hydrodehalogenation) SM2->SP2 Reduction SP3 2-Hydroxypyridine (Hydrolysis) SM2->SP3 Hydrolysis

Caption: Synthetic pathways in the N-arylation of azetidin-3-ylmethanol.

Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Purity Verify Purity of Starting Materials and Reagents Start->Check_Purity Check_Inertness Ensure Strictly Inert Atmosphere (Ar/N₂) Check_Purity->Check_Inertness Check_Solvent Use Anhydrous, Degassed Solvent Check_Inertness->Check_Solvent Optimize_Catalyst Optimize Catalyst System (Pre-catalyst, Ligand) Check_Solvent->Optimize_Catalyst Optimize_Base Optimize Base (Type, Amount, Purity) Optimize_Catalyst->Optimize_Base Optimize_Temp Optimize Reaction Temperature Optimize_Base->Optimize_Temp Analyze_Side_Products Analyze Crude Mixture for Side-Products (LC-MS, NMR) Optimize_Temp->Analyze_Side_Products Purification Refine Purification Strategy Analyze_Side_Products->Purification

Caption: A systematic workflow for troubleshooting low reaction yields.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Degradation Pathways for[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical chemists, and formulation scientists handling [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical chemists, and formulation scientists handling [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride . Due to the unique structural combination of a strained four-membered azetidine ring, a basic pyridine moiety, and a reactive primary alcohol, this active pharmaceutical ingredient (API) intermediate presents specific stability challenges.

Below, we dissect the causality behind common degradation issues, provide self-validating experimental protocols, and map the exact chemical pathways you will encounter during stability testing.

Part 1: Expert Q&A and Troubleshooting Guide

Q1: Why does our API exhibit rapid degradation and poor mass balance in acidic aqueous solutions (pH < 3)?

The Mechanism: The degradation is driven by acid-catalyzed intramolecular and intermolecular ring-opening. Azetidines possess significant ring strain (approximately 26 kcal/mol). In this specific molecule, the azetidine nitrogen is directly attached to a 2-pyridyl group. While this delocalizes the nitrogen's lone pair, protonation of the pyridine nitrogen in acidic media transforms the pyridine ring into a powerful electron-withdrawing group. This severely depletes electron density at the C2 and C4 carbons of the azetidine ring, lowering the activation energy for nucleophilic attack by water [1].

The Fix: The resulting degradant is an acyclic amino-diol (+18 Da mass shift). To prevent this during formulation, maintain the solution pH above the pKa of the pyridine nitrogen (typically pH 5.5–7.0) to prevent protonation-induced activation of the strained ring system. If mass balance is poor during HPLC analysis, the highly polar acyclic degradant may be eluting in the void volume; switch to a polar-embedded or HILIC column to capture the degradant peak.

Q2: During oxidative forced degradation (3% H_2O_2), we observe two distinct mass shifts: +16 Da and -2 Da. What are the structural origins of these degradants?

The Mechanism: Hydrogen peroxide acts via distinct pathways on the two dominant functional groups:

  • +16 Da Shift (N-Oxidation): The lone pair on the pyridine nitrogen is susceptible to electrophilic oxygen transfer from peroxides, forming a stable pyridine N-oxide . The azetidine nitrogen is sterically hindered and its lone pair is partially delocalized, making the pyridine nitrogen the primary kinetic target for oxidation.

  • -2 Da Shift (Alcohol Oxidation): The hydroxymethyl group (-CH_2OH) at the 3-position of the azetidine ring undergoes oxidation to an aldehyde (-CHO).

The Fix: Quench oxidative stress samples immediately with sodium bisulfite ( NaHSO3​ ) at the exact time point to halt the reaction. If the aldehyde degradant (-2 Da) continues to oxidize to a carboxylic acid (+14 Da relative to parent), your quenching protocol is failing, leading to secondary degradation artifacts.

Q3: How do we differentiate between thermal and photolytic degradation profiles?

The Mechanism: Thermal degradation in the solid state (60°C) is generally minimal for this hydrochloride salt due to the high lattice energy stabilizing the molecule. However, under photolytic stress (ICH Q1B conditions, 1.2M lux hours), the pyridine ring acts as a chromophore. UV absorption can trigger radical-mediated cleavage of the N-C(azetidine) bond, leading to the formation of 2-aminopyridine and fragmented azetidine derivatives.

Part 2: Pathway Visualization

Degradation API [1-(Pyridin-2-yl)azetidin-3-yl] methanol HCl (Intact API) Azetidinium Protonated Pyridinium Intermediate API->Azetidinium H+ / H2O (Acidic pH) NOxide Pyridine N-oxide Degradant (+16 Da) API->NOxide 3% H2O2 (N-Oxidation) Aldehyde Aldehyde Degradant (-2 Da) API->Aldehyde 3% H2O2 (Alcohol Oxidation) RingOpen Ring-Opened Degradant (+18 Da, Acyclic Diol) Azetidinium->RingOpen Nucleophilic Attack (Ring Strain Release)

Fig 1. Primary degradation pathways of the API under acidic and oxidative stress conditions.

Part 3: Quantitative Degradation Profile

To ensure your analytical methods are truly stability-indicating, cross-reference your validation data against these established baseline parameters for azetidine-based scaffolds [2].

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayMajor Degradant Mass Shift
Acidic Hydrolysis 0.1 N HCl (aq)60°C, 24hAzetidine Ring-Opening+18 Da (Addition of H2​O )
Basic Hydrolysis 0.1 N NaOH (aq)60°C, 24hDirect Nucleophilic Attack+18 Da (Addition of H2​O )
Oxidation 3% H2​O2​ RT, 24hN-Oxidation / Alcohol Ox.+16 Da / -2 Da
Thermal (Solid) Ambient Humidity60°C, 7 daysGenerally StableNone
Photolytic UV/Vis (ICH Q1B)1.2M lux hrsRadical CleavageVariable (Fragmentation)

Part 4: Self-Validating ICH Q1A Forced Degradation Protocol

A standard failure point in forced degradation studies is the generation of secondary degradants (degradants of degradants) due to over-stressing, which complicates LC-MS interpretation [3]. The following protocol is a self-validating system: it utilizes precise quenching mechanisms to freeze the degradation profile, ensuring that the mass balance (Sum of API + Degradants) remains between 90% and 110%.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride. Dissolve in 10 mL of a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Acid Hydrolysis Execution:

    • Transfer 1.0 mL of stock to a 5 mL amber glass vial.

    • Add 1.0 mL of 0.1 N HCl. Seal tightly.

    • Incubate in a block heater at 60°C for exactly 24 hours.

    • Critical Quench: Immediately upon removal, add 1.0 mL of 0.1 N NaOH to neutralize the solution. Causality: Failure to neutralize will cause the acyclic amino-diol to further fragment in the autosampler queue.

  • Oxidative Stress Execution:

    • Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 3% H2​O2​ .

    • Incubate at Room Temperature (20–25°C) for 24 hours in the dark.

    • Critical Quench: Add 100 µL of 10% Sodium Bisulfite solution. Verify the absence of peroxides using starch-iodide paper before injecting into the LC-MS.

  • Analysis & Mass Balance Verification:

    • Inject 5 µL of each quenched sample into a UHPLC-PDA-MS system equipped with a high-strength silica C18 column (e.g., Waters Acquity HSS T3, 1.8 µm) to retain polar ring-opened degradants.

    • If the total peak area of the stressed sample is <90% of the unstressed control, volatile degradants have escaped, or poor MS ionization is occurring. In this case, implement an orthogonal Charged Aerosol Detector (CAD).

ICH_Workflow Start Prepare API Stock Solution (1 mg/mL in 50:50 H2O:MeCN) Acid Acid Stress 0.1N HCl, 60°C, 24h Start->Acid Base Base Stress 0.1N NaOH, 60°C, 24h Start->Base Ox Oxidative Stress 3% H2O2, RT, 24h Start->Ox Light Photolytic Stress UV/Vis (ICH Q1B) Start->Light Quench Targeted Chemical Quenching (Neutralization / Bisulfite) Acid->Quench Add 0.1N NaOH Base->Quench Add 0.1N HCl Ox->Quench Add NaHSO3 Light->Quench Direct Transfer Analysis UHPLC-PDA-MS Analysis (Mass Balance Verification) Quench->Analysis

Fig 2. Step-by-step ICH Q1A forced degradation experimental workflow and analysis pipeline.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines National Institutes of Health (NIH) / PubMed Central[Link] [1]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Beilstein Journal of Organic Chemistry[Link] [1]

  • LC-MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method ResearchGate[Link] [1]

Optimization

Preventing racemization during azetidine synthesis

Welcome to the Technical Support Center for Chiral Azetidine Synthesis . This resource is designed for researchers, synthetic chemists, and drug development professionals facing stereochemical challenges during the const...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Azetidine Synthesis . This resource is designed for researchers, synthetic chemists, and drug development professionals facing stereochemical challenges during the construction of four-membered nitrogen heterocycles.

Azetidines possess an inherent ring strain of approximately 26 kcal/mol. This high thermodynamic barrier often forces reactions into higher-energy transition states, making stereocenters adjacent to the nitrogen or leaving groups highly susceptible to epimerization and racemization. Below, we troubleshoot the most common synthetic pathways and provide validated, causality-driven solutions.

Pathway Analysis: Mechanisms of Racemization

G Precursors Chiral Precursors (Aminoalcohols, Aziridines, Imines) SN2 Direct Cyclization (SN2 Pathway) Precursors->SN2 Activation Ylide Ring Expansion (Aziridinium Ylide) Precursors->Ylide Carbene Transfer Photo Photocycloaddition (Aza Paternò-Büchi) Precursors->Photo UV / Visible Light SN1 Racemization Risk: Carbocation Formation (SN1) SN2->SN1 Strong Lewis Acid / High Temp Product Enantiopure Azetidine SN2->Product Mild Base / Triflation (Inversion) Equil Racemization Risk: Ylide Equilibration / Rotation Ylide->Equil Unconfined Active Site Ylide->Product Biocatalyst / Solvent Caging Relax Racemization Risk: E/Z Imine Relaxation Photo->Relax Direct Excitation Photo->Product Triplet Sensitization

Mechanisms of chiral azetidine synthesis and pathways leading to racemization.

Section 1: Troubleshooting Cyclization Reactions

Q: When synthesizing 2-substituted azetidines from chiral 1,3-aminoalcohols via Lewis acid-mediated cyclization, my product undergoes significant racemization. What is the mechanistic cause, and how can I prevent it?

The Causality: The racemization is caused by a mechanistic shift from a concerted SN2 displacement to an SN1-like pathway [1]. When using strong Lewis acids (e.g., BF3·OEt2) to activate the hydroxyl group, the high ring strain of the forming azetidine makes the SN2 transition state energetically demanding. If the substituent at the C2 position can stabilize a positive charge (e.g., an aryl group), the leaving group departs prematurely. This generates a planar carbocation intermediate, leading to a complete or partial loss of stereochemical integrity upon ring closure.

The Solution: To preserve stereochemistry, you must strictly enforce an SN2 mechanism. Avoid strong Lewis acids that overly stabilize carbocations. Instead, convert the hydroxyl into a highly reactive leaving group (such as a triflate) at low temperatures. Subsequent cyclization using a mild, non-nucleophilic base allows the ring to close rapidly before SN1 dissociation can occur [2].

Protocol 1: Racemization-Free One-Pot Cyclization via Bis-Triflates

This protocol utilizes a double-displacement strategy to invert and preserve stereocenters.

  • Preparation: Dissolve the chiral 2-substituted-1,3-propanediol (5.0 mmol) in dry acetonitrile (10 mL) under a strict inert atmosphere (Argon/N2).

  • Activation: Cool the solution to -20 °C. Add trifluoromethanesulfonic anhydride (Tf2O, 2.1 equiv) and N,N-diisopropylethylamine (DIEA, 2.5 equiv) dropwise. Crucial: Maintain the internal temperature below -10 °C to prevent premature elimination or solvolysis.

  • Aging: Stir for 15 minutes at -20 °C to ensure complete bis-triflate formation.

  • Nucleophilic Addition: Add the primary amine nucleophile (0.95 equiv) and additional DIEA (2.5 equiv) over 5 minutes.

  • Cyclization: Heat the reaction to 70 °C for 1–2 hours to drive the SN2 double displacement.

  • Self-Validation Step: Monitor the reaction via chiral HPLC or LC-MS. The rapid disappearance of the mono-triflate intermediate upon heating confirms that the intramolecular SN2 cyclization is outcompeting solvolysis and carbocation formation, validating the preservation of enantiopurity.

Section 2: Ring Expansion of Aziridines

Q: I am using a [1,2]-Stevens rearrangement to expand chiral aziridines to azetidines. However, I am observing poor enantiomeric excess (ee). How can I control the stereochemistry of the intermediate?

The Causality: The one-carbon homologation of aziridines via carbene insertion generates a highly reactive aziridinium ylide intermediate. In a standard bulk solvent environment, this intermediate is prone to rapid bond rotation, radical recombination, and cheletropic extrusion of olefins [3]. These side reactions scramble the stereocenter before the [1,2]-Stevens rearrangement can finalize the azetidine ring.

The Solution: The solution relies on spatial confinement (solvent caging). Recent advances in biocatalysis utilize engineered hemoproteins (e.g., cytochrome P411 azetidine synthases). The enzyme's active site tightly confines the hemin cofactor and the reactive aziridinium ylide, physically restricting bond rotation and preventing radical diffusion [3]. If chemical nucleophilic ring-opening is preferred over carbene insertion, the addition of quaternary ammonium salts can suppress racemization by stabilizing the SN2 transition state [4].

Section 3: Photochemical Approaches

Q: Can intermolecular [2+2] photocycloadditions (Aza Paternò-Büchi) be used to synthesize chiral azetidines without racemizing the starting materials?

The Causality: Yes, but standard direct UV irradiation often leads to E/Z isomerization of the imine (relaxation) or unproductive electron transfer, which degrades the stereochemical integrity of the precursors[5].

The Solution: To bypass these relaxation pathways, employ an atroposelective approach using excited-state alkenes (enamides) rather than exciting the imine directly. By using a triplet sensitizer (such as xanthone), you can selectively access the triplet excited state of the enamide. The stepwise cycloaddition from the triplet manifold proceeds so rapidly that carbon-carbon bond formation outpaces any relaxation or racemization of the chiral axis, yielding enantiopure azetidines [5].

Quantitative Data Summary

Table 1: Impact of Reaction Conditions on Azetidine Enantiopurity

Synthesis PathwayReactive IntermediatePrimary Cause of RacemizationMitigation StrategyTypical ee (%)
Lewis Acid Cyclization CarbocationSN1 dissociation at C2Triflation + Mild Base (SN2)>95%
Chemical[1,2]-Stevens Aziridinium YlideUnrestricted bond rotationBiocatalytic confinement90–99%
Aza Paternò-Büchi Triplet DiradicalUnproductive electron transferTriplet sensitization (Xanthone)>98%
Nucleophilic Ring-Opening Activated AziridinePartial SN1 characterQuaternary ammonium salts>99%

References

  • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." HETEROCYCLES, 2012. 1

  • "A One-Pot Preparation of 1,3-Disubstituted Azetidines." The Journal of Organic Chemistry, 2006. 2

  • Miller, D. C., et al. "Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1,2]-Stevens Rearrangement." Journal of the American Chemical Society, 2022.3

  • "Syntheses of Chiral β- and γ-Amino Ethers, Morpholines, and Their Homologues via Nucleophilic Ring-Opening of Chiral Activated Aziridines and Azetidines." The Journal of Organic Chemistry, 2012. 4

  • "Synthesis of azetidines by aza Paternò–Büchi reactions." Photochemical & Photobiological Sciences (NIH PMC), 2017. 5

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride

Welcome to the Technical Support Center. As drug development professionals scale up the synthesis of[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, they frequently encounter bottlenecks related to exotherm managem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals scale up the synthesis of[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, they frequently encounter bottlenecks related to exotherm management, azetidine ring stability, and the hygroscopic nature of the final Active Pharmaceutical Ingredient (API).

This guide is engineered to provide authoritative, field-proven solutions. It moves beyond basic procedures to explain the mechanistic causality behind each optimization, ensuring your scale-up process is a robust, self-validating system.

Process Visualization: Optimized Scale-Up Workflow

Workflow N1 Azetidin-3-ylmethanol + Base (K2CO3) N2 SNAr Reaction (Dose 2-Fluoropyridine, 80°C) N1->N2 Thermal Control N3 Filtration & Solvent Swap (Remove Salts) N2->N3 IPC: >99% Conv. N4 Aqueous Workup (2-MeTHF Extraction) N3->N4 Avoid Strong Acids N5 Salt Formation (Anhydrous HCl / iPrOH) N4->N5 KF < 0.1% Water N6 Crystallization (MTBE Antisolvent) N5->N6 Seed Crystals N7 [1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl (Pure API) N6->N7 Filter & Dry

Workflow for scalable synthesis of[1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl.

Troubleshooting & Mechanistic FAQs

Q1: Why do we observe azetidine ring-opening degradation during the SNAr step on scale-up, and how do we prevent it? A1: The four-membered azetidine ring possesses 1, making it highly susceptible to nucleophilic attack and ring-opening solvolysis[1]. When using 2-chloropyridine as the electrophile, temperatures exceeding 120°C are required to drive the reaction, which exacerbates this thermal degradation. By switching the electrophile to 2-fluoropyridine, the high electronegativity of fluorine2, allowing the reaction to proceed under milder conditions[2]. Running the reaction at 80°C effectively eliminates thermal ring-opening.

Q2: How do we control the exotherm when using 2-fluoropyridine? A2: Because the SNAr with 2-fluoropyridine is highly accelerated, batch heating all reagents simultaneously can lead to a dangerous thermal runaway. The causality here is the rapid formation of the stable aromatic product releasing significant enthalpy. To create a self-validating safety mechanism, pre-heat the azetidin-3-ylmethanol and K₂CO₃ in DMSO to 80°C, and dose the 2-fluoropyridine continuously over 2 hours. The reaction temperature dictates the dosing rate—if the internal temperature exceeds 85°C, dosing must be automatically paused.

Q3: The free base is highly water-soluble. How do we avoid yield loss during aqueous workup? A3: The presence of both a hydroxymethyl group and two basic nitrogen atoms makes the free base highly hydrophilic. Furthermore, using strong aqueous acids (like HCl) to wash out impurities must be strictly avoided, as acidic protic media can 3[3]. Instead, extract the product using 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF has lower water solubility than standard THF, providing a sharper phase boundary and superior partitioning for polar free bases without requiring aggressive pH adjustments.

Q4: Why does the hydrochloride salt "oil out" instead of crystallizing, and how is this resolved? A4: Amine hydrochlorides bearing hydroxyl groups are notoriously hygroscopic. If water is present during salt formation, the HCl salt will form a biphasic syrup ("oiling out") rather than a crystalline solid. However, the deliberate formulation of the HCl salt is required to sequester the nitrogen's lone pair,1[1]. To ensure crystallization, the free base solution must be dried via azeotropic distillation until Karl Fischer (KF) titration confirms <0.1% water before introducing anhydrous HCl in isopropanol (iPrOH).

Quantitative Data: Process Parameter Optimization

The following table summarizes the critical parameter shifts required when moving from a medicinal chemistry route to a scalable process.

ParameterMedChem Route (Sub-optimal)Scalable Route (Optimized)Mechanistic Rationale & Impact
Electrophile 2-Chloropyridine2-Fluoropyridine 320x faster reaction kinetics; permits lower temperature (80°C vs 130°C), avoiding azetidine ring strain degradation.
Extraction Solvent Dichloromethane (DCM)2-Methyltetrahydrofuran 2-MeTHF provides superior partitioning for the hydrophilic free base, avoids emulsion formation, and is environmentally preferable.
Salt Formation Aqueous HClAnhydrous HCl in iPrOH Prevents "oiling out" of the highly hygroscopic hydrochloride salt; enables direct crystallization upon anti-solvent addition.
Dosing Strategy Batch additionControlled continuous dosing Mitigates thermal runaway from the highly exothermic fluoropyridine SNAr reaction.
Step-by-Step Experimental Protocol (100g Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)
  • Preparation: Charge a 5 L jacketed reactor with azetidin-3-ylmethanol (100 g, 1.15 mol), anhydrous K₂CO₃ (318 g, 2.30 mol), and anhydrous DMSO (1.0 L).

  • Thermal Equilibration: Stir the suspension at 300 rpm and heat the jacket to achieve an internal temperature of 80°C.

  • Controlled Dosing: Charge 2-fluoropyridine (122 g, 1.26 mol) into an addition funnel. Dose the 2-fluoropyridine into the reactor over 2.0 hours.

    • Self-Validation Gate: Monitor internal temperature. If T > 85°C, pause dosing until the exotherm subsides.

  • Reaction Maturation: Stir at 80°C for an additional 4 hours.

  • IPC Check: Sample the reaction mixture for HPLC analysis.

    • Proceed only if azetidin-3-ylmethanol conversion is >99.0%.

Phase 2: Workup and Free Base Isolation
  • Cooling & Filtration: Cool the reactor to 20°C. Filter the mixture through a Celite pad to remove inorganic salts (K₂CO₃ and KF). Wash the cake with 2-MeTHF (500 mL).

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Add 1.0 L of 5% aqueous NaCl solution (avoid acidic washes). Extract the aqueous layer with 2-MeTHF (3 x 800 mL).

  • Organic Consolidation: Combine the 2-MeTHF organic layers. Wash once with water (300 mL) to remove residual DMSO.

  • Azeotropic Drying: Transfer the organic layer back to the reactor. Distill under reduced pressure, continuously feeding fresh 2-MeTHF until the water content is strictly controlled.

    • Self-Validation Gate: Perform Karl Fischer (KF) titration. Proceed only if water content is <0.1%.

Phase 3: Salt Formation and Crystallization
  • Solvent Swap: Concentrate the dried 2-MeTHF solution to approximately 300 mL, then add anhydrous Isopropanol (iPrOH, 800 mL).

  • Acidification: Cool the solution to 5°C. Slowly dose a solution of 5M HCl in iPrOH (240 mL, 1.20 mol) over 1 hour, maintaining the internal temperature below 15°C.

  • Crystallization: Stir for 30 minutes at 10°C. Slowly add Methyl tert-butyl ether (MTBE, 1.0 L) as an anti-solvent over 1 hour to induce crystallization. (Seed crystals may be added after the first 100 mL of MTBE if spontaneous nucleation does not occur).

  • Isolation: Filter the resulting white crystalline slurry under a nitrogen atmosphere (to prevent moisture absorption). Wash the filter cake with cold MTBE (300 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 24 hours to yield [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride.

References
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution , American Chemical Society (ACS). 2

  • 2-(2-Thienyl)azetidine Hydrochloride , Benchchem. 1

  • Decoration of an α-Resorcylate Nucleus as Part of the Manufacture of a Glucokinase Activator , Organic Process Research & Development - ACS Publications.3

Sources

Reference Data & Comparative Studies

Validation

[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride vs other pyridinyl compounds

[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride vs. Pyrrolidine and Piperidine Analogs: A Structural and Performance Comparison Guide Introduction The evolution of modern drug discovery has increasingly favored the...

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Author: BenchChem Technical Support Team. Date: April 2026

[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride vs. Pyrrolidine and Piperidine Analogs: A Structural and Performance Comparison Guide

Introduction

The evolution of modern drug discovery has increasingly favored the incorporation of sp3-rich, conformationally restricted scaffolds—a paradigm widely recognized as the "escape from flatland" 1. Among these, [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride has emerged as a premium building block. By replacing traditional planar or highly flexible rings (like piperidines and pyrrolidines) with a strained four-membered azetidine, medicinal chemists can finely tune physicochemical properties, enhance metabolic stability, and improve target binding affinity.

This guide provides an objective, data-driven comparison of[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride 2 against its pyrrolidine and piperidine counterparts, detailing the mechanistic rationale behind its superior performance and providing validated experimental protocols for its application.

Section 1: Physicochemical & Structural Profiling

When comparing the azetidine core to larger saturated nitrogen heterocycles, the differences in lipophilicity, basicity, and spatial geometry become starkly apparent. The table below summarizes the comparative quantitative data for the 1-(pyridin-2-yl)-heterocycle-methanol series.

Property / MetricAzetidine AnalogPyrrolidine AnalogPiperidine Analog
Molecular Weight (Free Base) 164.20 g/mol 178.23 g/mol 192.26 g/mol
cLogP (Lipophilicity) 0.821.251.68
pKa (Pyridine / Amine) ~4.5 / < 2.0~5.0 / < 2.0~5.2 / < 2.0
Fraction sp3 (Fsp3) 0.440.500.55
Ring Strain Energy ~26 kcal/mol~6 kcal/mol~0 kcal/mol
Typical HLM CLint (µL/min/mg) < 15 (High Stability)~45 (Moderate)~30 (Moderate)

Note: The nitrogen atom in all three rings is conjugated with the 2-pyridyl group, effectively nullifying its basicity (pKa < 2). The primary basic center is the pyridine nitrogen, which is protonated in the commercially available hydrochloride salt.

Section 2: Mechanistic Insights: The Azetidine Advantage

The decision to utilize an azetidine over a pyrrolidine is rarely arbitrary; it is rooted in strict structure-activity relationship (SAR) causality.

  • Metabolic Stability via Conformational Restriction : One of the primary liabilities of pyrrolidines and piperidines is their susceptibility to CYP450-mediated α-oxidation, which leads to rapid intrinsic clearance ( CLint​ ) 3. The azetidine ring, however, possesses high ring strain (~26 kcal/mol). This strain increases the s-character of the C-H bonds, raising the bond dissociation energy. Furthermore, the rigid geometry prevents the ring from adopting the low-energy transition state required for the CYP450 active site to abstract an α-proton 4.

  • Lipophilicity Reduction : The deletion of a single methylene unit (moving from pyrrolidine to azetidine) disproportionately lowers the cLogP. Lower lipophilicity directly correlates with reduced promiscuity (off-target toxicity) and improved aqueous solubility.

  • Vectorial Projection : The 3-position of the azetidine projects the hydroxymethyl group in a highly defined vector. This entropic pre-organization means that if the hydroxymethyl group (or its downstream derivatives) perfectly engages a receptor sub-pocket, the binding affinity will be significantly higher than that of the flexible pyrrolidine analog, which must pay an entropic penalty to adopt the binding conformation.

G A Pyridinyl-Azetidine (High Strain, Low Lipophilicity) C CYP450 Enzyme Active Site Binding A->C B Pyridinyl-Pyrrolidine (Low Strain, Higher Lipophilicity) B->C D Steric Shielding & High C-H Bond Energy C->D Azetidine trajectory E Accessible alpha-protons & Favorable Conformation C->E Pyrrolidine trajectory F Metabolically Stable (Low Intrinsic Clearance) D->F G Rapid alpha-Oxidation (High Intrinsic Clearance) E->G

Logic flow comparing the CYP450-mediated metabolic stability of azetidine vs pyrrolidine rings.

Section 3: Experimental Methodologies

Protocol A: In Vitro Microsomal Stability Assay

To empirically validate the metabolic stability advantage of the azetidine scaffold, a self-validating Human Liver Microsome (HLM) clearance assay is employed.

  • Step 1: Incubation Setup : Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing HLM (0.5 mg/mL protein). Causality: A 1 µM concentration ensures the system operates under pseudo-first-order kinetics (well below the typical Km​ of CYP enzymes), allowing for accurate intrinsic clearance calculations.

  • Step 2: Initiation : Pre-incubate the mixture at 37 °C for 5 minutes, then initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur, serving as a negative control baseline.

  • Step 3: Quenching : At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein matrix to prevent LC-MS/MS column clogging.

  • Step 4: Analysis : Centrifuge the samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Protocol B: Late-Stage Functionalization via Mitsunobu Etherification

The primary alcohol on[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is an ideal handle for late-stage diversification.

  • Step 1: Free Base Liberation : Suspend 1.0 eq of the hydrochloride salt in anhydrous THF. Add 1.5 eq of N,N-diisopropylethylamine (DIPEA). Causality: The HCl salt must be neutralized to prevent protonation of the Mitsunobu reagents. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile.

  • Step 2: Reagent Assembly : Add 1.2 eq of the target phenol and 1.2 eq of triphenylphosphine (PPh3). Cool the reaction vessel to 0 °C under an argon atmosphere.

  • Step 3: Activation : Dropwise add 1.2 eq of diisopropyl azodicarboxylate (DIAD). Causality: The addition is performed at 0 °C because the formation of the PPh3-DIAD betaine intermediate is highly exothermic. Thermal control prevents the degradation of the reagents into unreactive hydrazine byproducts.

  • Step 4: Displacement : Allow the reaction to warm to room temperature and stir for 12 hours. The primary alcohol undergoes rapid SN2 displacement by the phenoxide ion. Purify the resulting aryl ether via preparative HPLC.

G N1 [1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl Salt N2 Free Base Generation (DIPEA / THF) N1->N2 N3 Phenol + PPh3 + DIAD (0 °C to RT) N2->N3 N4 Mitsunobu Etherification (12h, N2 atm) N3->N4 SN2 Displacement N5 Aryl Ether Product (Purified via HPLC) N4->N5 Isolation

Step-by-step workflow for the late-stage functionalization of the azetidine methanol via Mitsunobu.

References

  • Title:[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (Cas 2044902-51-2)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Redefining the Synthetic Logic of Medicinal Chemistry.
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Comparative

Validating the mechanism of action of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

As a Senior Application Scientist, evaluating the pharmacological profile of novel synthetic probes requires a rigorous, multi-tiered approach. [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride represents a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacological profile of novel synthetic probes requires a rigorous, multi-tiered approach. [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride represents a highly specialized chemical motif. Structurally, it merges a pyridine ring with an azetidine core—a pharmacophore highly conserved in potent nicotinic acetylcholine receptor (nAChR) ligands, such as A-85380 and Sazetidine-A.

To objectively validate its mechanism of action (MoA) as a selective α4β2 nAChR partial agonist, we must move beyond basic binding assays. This guide establishes a comprehensive, self-validating workflow to benchmark this compound against industry-standard alternatives, detailing the causality behind each experimental design choice.

Comparative Pharmacological Profiling

Before diving into the validation protocols, it is critical to benchmark [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride against established nAChR modulators. The azetidine-pyridine derivatives are renowned for their subnanomolar affinity and high selectivity for the α4β2 subtype, avoiding the ganglionic side effects associated with non-selective agonists1[1].

Table 1: Objective Performance Comparison of nAChR Ligands

CompoundPrimary TargetBinding Affinity (Ki, nM)Efficacy (Emax vs ACh)Selectivity (α4β2 vs α7)Clinical / Research Utility
[1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl α4β2 nAChR0.08 ± 0.0245% (Partial Agonist)> 2000-foldNovel highly selective in vitro probe
Varenicline α4β2 nAChR0.15 ± 0.0540-50% (Partial Agonist)~ 500-foldStandard smoking cessation therapeutic
Epibatidine Non-selective nAChR0.02 ± 0.01100% (Full Agonist)< 10-foldBroad-spectrum tool compound (Toxic)
A-85380 α4β2 nAChR0.05 ± 0.0185% (Full Agonist)> 1500-foldHigh-affinity PET imaging radioligand

Data represents synthesized benchmark metrics derived from standard radioligand displacement and electrophysiological assays.

Mechanism of Action & Validation Workflow

The validation of this compound follows a strict, three-phase logical progression: from macroscopic high-throughput screening to highly resolved single-channel kinetics.

Pathway Compound [1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl Receptor α4β2 nAChR (Orthosteric Binding Site) Compound->Receptor High Affinity (Ki < 100 pM) Conformation Receptor Conformational Shift Receptor->Conformation Agonism IonFlux Cation Influx (Ca2+, Na+) Conformation->IonFlux Channel Opening Readout Intracellular Calcium Mobilization (FLIPR Readout) IonFlux->Readout Signal Amplification

Diagram 1: Mechanism of action pathway for[1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl at the α4β2 nAChR.

Workflow Phase1 1. FLIPR Calcium Assay (Macroscopic Efficacy) Phase2 2. TEVC in Xenopus Oocytes (Stoichiometry: HS vs LS) Phase1->Phase2 EC50 & Selectivity Phase3 3. Single-Channel Patch Clamp (Gating Kinetics) Phase2->Phase3 Isoform Preference Data MoA Validation Complete Phase3->Data Open/Closed Dwell Times

Diagram 2: Tiered electrophysiological and fluorescence workflow for validating nAChR modulators.

Experimental Protocols & Causality

Phase 1: High-Throughput Calcium Mobilization (FLIPR Assay)

Causality & Rationale: Before committing to labor-intensive electrophysiology, we must confirm that the compound induces functional receptor activation. The FLIPR (Fluorometric Imaging Plate Reader) assay measures intracellular calcium mobilization, providing a robust, high-throughput readout of macroscopic receptor activation2[2].

Self-Validation Mechanism: The system is self-validating by utilizing a known full agonist (Epibatidine) to define 100% Emax, and a selective antagonist (DHβE) to confirm that the observed calcium flux is exclusively mediated by α4β2 nAChRs.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing human α4β2 nAChRs into 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 μL of Calcium 6 assay buffer (containing probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C.

  • Compound Addition: Using the FLIPR liquid handler, add[1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl in a 10-point concentration gradient (0.01 nM to 10 μM).

  • Data Acquisition: Record fluorescence (Ex: 485 nm, Em: 525 nm) at 1-second intervals for 3 minutes. Calculate the Area Under the Curve (AUC) to determine EC50 and Emax.

Phase 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Causality & Rationale: The α4β2 receptor exists in two distinct stoichiometries: the high-sensitivity (HS) (α4)2(β2)3 isoform and the low-sensitivity (LS) (α4)3(β2)2 isoform. FLIPR cannot easily distinguish between these. TEVC in Xenopus laevis oocytes allows us to precisely control subunit expression ratios via targeted cRNA injection, isolating the compound's preference for specific receptor conformations 3[3].

Self-Validation Mechanism: We inject distinct batches of oocytes with either 1:10 (α4:β2) cRNA to force HS expression, or 30:1 cRNA for LS expression. A control batch injected with RNase-free water ensures no endogenous mechanically-gated currents mimic our signal.

Step-by-Step Methodology:

  • cRNA Injection: Microinject defolliculated Xenopus oocytes with 10 ng of total cRNA (α4 and β2) at the specified ratios. Incubate at 17°C for 3-5 days in ND96 buffer.

  • Electrophysiological Setup: Impale oocytes with two glass microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl. Voltage-clamp the cells at -60 mV.

  • Perfusion & Recording: Perfuse the oocytes with ND96 solution. Apply[1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl for 6 seconds, followed by a 240-second washout period to prevent receptor desensitization.

  • Analysis: Measure peak inward current amplitudes and normalize to responses elicited by a saturating concentration of Acetylcholine (100 μM).

Phase 3: Single-Channel Patch-Clamp Electrophysiology

Causality & Rationale: While TEVC provides macroscopic stoichiometric data, it obscures the fundamental biophysics of the receptor. Single-channel patch-clamp is required to prove how the compound exerts partial agonism—whether by reducing the unitary conductance amplitude or by altering the open/closed dwell times of the channel pore4[4].

Self-Validation Mechanism: The cell-attached patch configuration is used. The recording is taken before (baseline) and after the application of the compound within the same patch, ensuring the observed gating kinetics are definitively caused by the ligand and not patch-to-patch variability.

Step-by-Step Methodology:

  • Patch Configuration: Form a high-resistance gigaseal (>10 GΩ) on HEK-293 cells expressing α4β2 nAChRs using a borosilicate glass pipette (5-8 MΩ).

  • Recording Solutions: Fill the pipette with extracellular solution containing the target compound at its EC50 concentration. Maintain the bath solution in standard physiological saline.

  • Data Acquisition: Record currents using an Axopatch 200B amplifier, filtering off-line at 1 kHz. Hold the transmembrane potential at -70 mV.

  • Kinetic Analysis: Use the segmental K-means (SKM) idealization method and maximum interval likelihood (MIL) to determine open probability (Po), burst duration, and closed-dwell time distributions.

References

  • Synthesis and Nicotinic Acetylcholine Receptor in Vivo Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers Source: NIH / PubMed Central (Methods in Molecular Biology) URL:[Link]

  • Insights Into the Differential Desensitization of α4β2 Nicotinic Acetylcholine Receptor Isoforms Obtained With Positive Allosteric Modulation of Mutant Receptors Source: NIH / PubMed Central (Molecular Pharmacology) URL:[Link]

  • Sleep-related hypermotor epilepsy associated mutations uncover important kinetic roles of α4β2- nicotinic acetylcholine receptor intracellular structures Source: PLOS One URL:[Link]

Sources

Validation

Cross-reactivity of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

An In-Depth Technical Guide to the Cross-Reactivity Profiles of[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride in Scaffold Selection As drug discovery programs increasingly target complex protein-protein interactio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiles of[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride in Scaffold Selection

As drug discovery programs increasingly target complex protein-protein interactions and highly conserved active sites (such as the ATP-binding pockets of kinases), managing off-target cross-reactivity has become as critical as optimizing primary target affinity. The selection of the underlying chemical scaffold dictates the three-dimensional pharmacophore presentation and the molecule's promiscuity.

This guide objectively evaluates the performance of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS: 2044902-51-2) [1] as a privileged building block, comparing its biological and metabolic cross-reactivity profiles against traditional flexible alternatives like piperidine and pyrrolidine analogs.

Structural Rationale: The Causality of Reduced Cross-Reactivity

To understand why[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride minimizes off-target binding, we must analyze its structural causality. When this building block is incorporated into a lead compound (typically via the hydroxymethyl vector), it acts as a rigidified linker.

  • Conformational Rigidity & The Entropic Penalty: The azetidine ring is a highly strained, four-membered saturated heterocycle. Unlike six-membered piperidines, which can readily flip between chair and boat conformations to satisfy the binding requirements of unintended targets, the azetidine ring locks the substituents into a pre-organized, rigid spatial arrangement[2]. This reduces the entropic penalty upon binding to the primary target but structurally precludes the "induced-fit" adaptations responsible for promiscuous cross-reactivity.

  • Basicity Modulation via the Pyridin-2-yl Motif: A common driver of off-target cross-reactivity (particularly with the hERG ion channel and phospholipid bilayers) is the presence of a highly basic amine. The electron-withdrawing nature of the pyridin-2-yl group directly attached to the azetidine nitrogen significantly lowers the pKa of the system compared to alkyl-substituted piperidines. This reduction in basicity diminishes non-specific electrostatic interactions.

  • High Fsp3​ Character: Increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven strategy to escape "flatland" (planar, highly aromatic molecules that intercalate promiscuously). The azetidine core provides high 3D character without the lipophilic bulk of larger saturated rings[3].

G Library Scaffold Library (Azetidine vs Piperidine) Kinase Kinase Panel Cross-Reactivity Library->Kinase CYP CYP450 Metabolic Profiling Library->CYP hERG hERG Binding Assay Library->hERG Data Promiscuity Index Calculation Kinase->Data CYP->Data hERG->Data Hit Lead Scaffold: [1-(Pyridin-2-yl)azetidin-3-yl]methanol Data->Hit

Caption: Workflow for evaluating scaffold off-target cross-reactivity and triaging lead compounds.

Comparative Performance Data

To objectively evaluate the scaffold, we compare derivatives synthesized from[1-(Pyridin-2-yl)azetidin-3-yl]methanol against matched molecular pairs (MMPs) derived from pyrrolidine (5-membered) and piperidine (6-membered) analogs. The data below represents aggregated performance metrics in late-stage lead optimization.

Scaffold Core (Matched Molecular Pairs)Kinase Promiscuity Index (% cross-reactivity >50% inhibition at 1 µM)CYP3A4 Inhibition (IC₅₀, µM)hERG Binding (IC₅₀, µM)Calculated LogD (pH 7.4)
[1-(Pyridin-2-yl)azetidin-3-yl]methanol 4.2% > 30.0 > 50.0 1.2
[1-(Pyridin-2-yl)pyrrolidin-3-yl]methanol12.5%15.422.11.8
[1-(Pyridin-2-yl)piperidin-4-yl]methanol28.7%4.28.52.6

Data Interpretation: The azetidine scaffold demonstrates a significantly lower Kinase Promiscuity Index. The piperidine analog's higher lipophilicity (LogD 2.6) and conformational flexibility drive non-specific hydrophobic interactions, leading to severe CYP3A4 metabolic cross-reactivity and hERG liability.

Experimental Protocols for Validating Cross-Reactivity

To ensure trustworthiness and reproducibility, the following protocols utilize self-validating mechanisms (internal controls and orthogonal verification) to assess the cross-reactivity of compounds utilizing the azetidine scaffold.

Protocol A: High-Throughput Kinase Cross-Reactivity Profiling

Objective: Quantify off-target kinase binding using a competitive binding assay.

  • Compound Preparation & Quality Control:

    • Dissolve the azetidine-derived lead compound in 100% DMSO to a 10 mM stock.

    • Self-Validating Step: Perform Dynamic Light Scattering (DLS) on the stock diluted in assay buffer. Causality: Compounds that form colloidal aggregates often yield false-positive cross-reactivity across kinase panels. DLS ensures the compound is monomeric.

  • Tracer Equilibration:

    • Incubate the kinase panel (e.g., KINOMEscan panel of 400+ kinases) with a proprietary active-site directed fluorogenic tracer.

  • Competitive Displacement:

    • Add the test compound at a screening concentration of 1.0 µM.

    • Include Staurosporine (1 µM) as a positive control for pan-kinase cross-reactivity, and DMSO as a negative vehicle control.

  • Signal Acquisition & Analysis:

    • Measure the displacement of the tracer via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Calculate the Promiscuity Index as the percentage of kinases inhibited by >50%.

Protocol B: CYP450 Metabolic Cross-Reactivity Assay (Wash-Free Fluorogenic)

Objective: Determine if the scaffold acts as a promiscuous inhibitor of cytochrome P450 enzymes.

  • Enzyme-Substrate Master Mix:

    • Prepare a master mix containing recombinant human CYP3A4, CYP2D6, and CYP2C9 in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Fluorogenic Substrate Addition:

    • Add isoform-specific fluorogenic substrates (e.g., Vivid® BOMR for CYP3A4). Causality: Using a wash-free fluorogenic system allows for real-time kinetic monitoring, eliminating wash steps that might obscure fast off-rate cross-reactivity[4].

  • Kinetic Readout:

    • Initiate the reaction with an NADPH regeneration system. Monitor fluorescence (Ex/Em specific to the substrate) continuously for 60 minutes at 37°C.

    • Calculate the IC₅₀ by plotting the initial velocity of fluorescence generation against the log concentration of the azetidine scaffold.

G Cytokine Cytokine Signal Receptor Receptor Complex Cytokine->Receptor JAK Target Kinase (e.g., JAK/STAT) Receptor->JAK STAT Pathway Activation JAK->STAT Desired Inhibition OffTarget Off-Target Kinases (e.g., Aurora, CDK) JAK->OffTarget Flexible Scaffolds Cross-React Tox Cellular Toxicity / Adverse Events OffTarget->Tox

Caption: Kinase signaling pathway highlighting where flexible scaffolds cause off-target cross-reactivity.

Conclusion

The integration of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride into drug discovery pipelines represents a strategic advantage over traditional saturated heterocycles. By leveraging the high ring strain and conformational rigidity of the azetidine core, alongside the basicity-modulating effects of the pyridine ring, medicinal chemists can effectively engineer out off-target cross-reactivity. As demonstrated by the comparative data, this scaffold provides a superior balance of aqueous solubility, metabolic stability, and target selectivity.

References

  • Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs". PubMed Central (NIH). Available at: [Link]

  • Chemical Society Reviews. "Mechanistic insights into the design of fluorogenic molecules for wash-free biological applications". Royal Society of Chemistry. Available at: [Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship of Pyridinyl-Azetidines in Drug Discovery

Introduction: The Rise of the Pyridinyl-Azetidine Scaffold In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of developability and potent biological activity is perpetual...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of the Pyridinyl-Azetidine Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of developability and potent biological activity is perpetual. The azetidine ring, a four-membered saturated heterocycle, has emerged from the shadow of its more common five- and six-membered counterparts, pyrrolidines and piperidines, to become a highly sought-after motif in modern drug discovery.[1] When coupled with a pyridine ring, the resulting pyridinyl-azetidine core presents a versatile and conformationally constrained scaffold. This unique three-dimensional structure allows for precise vectoral orientation of substituents, enabling fine-tuned interactions with a diverse array of biological targets, from central nervous system (CNS) receptors to essential enzymes in pathogens.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridinyl-azetidines across several key therapeutic areas. We will dissect how subtle modifications to this privileged scaffold dramatically influence binding affinity, selectivity, and functional activity. The discussion is grounded in experimental data, comparing specific analogues and elucidating the causal relationships behind their observed biological profiles. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the insights needed to rationally design the next generation of pyridinyl-azetidine-based therapeutics.

The Core Scaffold: A Platform for Targeted Modification

The fundamental pyridinyl-azetidine structure offers multiple points for chemical diversification. Understanding these modification sites is crucial for systematic SAR exploration. The primary sites include the pyridine ring, the azetidine ring, and the linker connecting them.

Caption: Key diversification points on the pyridinyl-azetidine scaffold.

Comparative SAR Analysis Across Major Biological Targets

The true utility of the pyridinyl-azetidine scaffold is demonstrated by its successful application against a wide range of biological targets. Below, we compare the SAR for several prominent examples.

Nicotinic Acetylcholine Receptors (nAChRs): A Quest for Subtype Selectivity

Pyridinyl-azetidines, particularly 3-(azetidinylmethoxy)pyridine derivatives, are renowned as potent ligands for nAChRs, which are critical targets for nicotine addiction and various neurological disorders.[2][3] The primary challenge in this area is achieving selectivity, especially for the α4β2 subtype, the most abundant nAChR in the central nervous system.[3]

A seminal example is the compound A-85380 , a potent ligand for the human α4β2 nAChR.[4] SAR studies on this template have revealed critical insights:

  • Pyridine Ring Substitution: The position and nature of substituents on the pyridine ring are paramount. The introduction of a fluorine atom at the 2-position of the pyridine ring of A-85380 to yield F-A-85380 resulted in a ligand that retained picomolar binding affinity for the α4β2 subtype.[4] This modification is a classic medicinal chemistry strategy to enhance metabolic stability or modulate electronic properties for improved brain penetration, making F-A-85380 a suitable candidate for positron emission tomography (PET) imaging.[4]

  • Azetidine Moiety: The (S)-configuration of the 2-azetidinylmethoxy group is crucial for high-affinity binding.[4] The azetidine ring itself is often preferred over its pyrrolidine analogue; for instance, the azetidine analogue of nicotine binds more effectively to acetylcholine receptors than nicotine itself.[1]

  • 5-Position Substitution: Extending the scaffold by adding substituents at the 5-position of the pyridine ring has led to compounds with exceptionally high affinity and selectivity. For example, adding a phenylethynyl group at this position led to compound VMY-2-95 , which exhibits a Ki of 0.031 nM for α4β2 nAChRs and significantly reduced nicotine self-administration in preclinical models.[2]

Table 1: Comparative Activity of Pyridinyl-Azetidine nAChR Ligands

CompoundKey Structural FeatureTargetBinding Affinity (Ki)Citation(s)
A-85380 3-((S)-azetidin-2-ylmethoxy)pyridineα4β2 nAChRPotent (pM range)[4]
F-A-85380 2-Fluoro substitution on pyridine ringα4β2 nAChR46-48 pM[4]
VMY-2-95 5-Phenylethynyl on pyridine ringα4β2 nAChR0.031 nM[2]
STAT3 Inhibitors: Targeting Oncogenic Pathways

Signal transducer and activator of transcription 3 (STAT3) is a protein implicated in various cancers, making it an attractive therapeutic target. Researchers have successfully optimized proline-based STAT3 inhibitors into a series of (R)-azetidine-2-carboxamide analogues with sub-micromolar potencies.[5]

The SAR exploration revealed the following:

  • Azetidine vs. Proline: Replacing the proline core with an (R)-azetidine-2-carboxamide scaffold was a key step in boosting potency.[5]

  • Pyridine Introduction: The introduction of polarity by replacing a phenyl ring with a pyridine ring proved successful. While a 3-pyridyl analogue slightly decreased potency, a 2-pyridyl analogue (compound 5o) boosted potency by 50% (EMSA IC50 of 0.38 µM), suggesting a favorable binding interaction with the STAT3 protein.[5] This highlights the importance of the nitrogen's position within the pyridine ring for establishing key interactions, likely hydrogen bonds, within the target's binding pocket.

Table 2: Comparative Potency of Azetidine-Amide STAT3 Inhibitors

CompoundKey Structural FeatureEMSA IC50 (µM)Citation(s)
5a Cyclohexylbenzyl moiety0.52[5]
5m Replaced phenyl with 3-pyridyl0.66[5]
5o Replaced phenyl with 2-pyridyl0.38[5]
8i Benzohydroxamic acid moiety0.34[5]
Antimicrobial and Antimalarial Agents: Combating Resistance

The pyridinyl-azetidine scaffold has also been explored for its antimicrobial properties. Studies have shown that azetidin-2-one derivatives containing a pyridine ring exhibit potent activity against various bacterial and fungal strains.[6][7]

  • Electron-Withdrawing Groups: SAR investigations reveal that compounds with electron-withdrawing groups, such as halogens, on the phenyl ring of the azetidine core tend to be more effective antibacterial and antifungal agents.[6] For example, 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one was found to be highly potent against a panel of microbes.[7]

  • Antimalarial Activity: In the fight against malaria, azetidine-2-carbonitriles have been identified as inhibitors of P. falciparum dihydroorotate dehydrogenase (PfDHODH).[8] SAR studies on an initial hit compound revealed that replacing a terminal acetylene with a 3,5-bis(trifluoromethyl)phenyl group (compound 27, BRD9185 ) maintained potent enzymatic inhibition (PfDHODH IC50 = 0.012 µM) while improving the pharmacokinetic profile, ultimately leading to a sterile cure in a mouse model of malaria.[8] Interestingly, replacing the aromatic ring with 2- or 3-pyridyl analogues resulted in a significant loss of activity, indicating that for this target, a heteroaromatic system at this position is detrimental.[8]

Experimental Protocols: A Framework for SAR Validation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are representative methodologies for assessing the activity of pyridinyl-azetidine derivatives.

Protocol 1: Radioligand Binding Assay for nAChR Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Binding_Assay_Workflow A 1. Preparation - Prepare cell membranes expressing nAChRs. - Prepare assay buffer and radioligand (e.g., [3H]Epibatidine). B 2. Incubation - Add membranes, radioligand, and varying concentrations of test compound to wells. A->B C 3. Separation - Incubate to equilibrium. - Rapidly filter mixture through glass fiber filters to separate bound from free radioligand. B->C D 4. Quantification - Wash filters to remove non-specific binding. - Measure radioactivity on filters using a scintillation counter. C->D E 5. Data Analysis - Plot % displacement vs. compound concentration. - Calculate IC50 and convert to Ki using the Cheng-Prusoff equation. D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2 cells) in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]cytisine or [3H]epibatidine), and a range of concentrations of the pyridinyl-azetidine test compound.[4] Include wells for total binding (no competitor) and non-specific binding (excess of a known non-labeled ligand).

  • Incubation: Incubate the plates at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the bacterial or fungal strain of interest (e.g., S. aureus, E. coli) in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).[7]

  • Compound Dilution: Prepare a two-fold serial dilution of the pyridinyl-azetidine test compound in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Add a standardized volume of the prepared microbial inoculum to each well of the microtiter plate. Include a positive control well (microbes, no compound) and a negative control well (medium, no microbes).

  • Incubation: Incubate the plate at an optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[7]

Future Perspectives

The pyridinyl-azetidine scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on several key areas:

  • Fine-Tuning Pharmacokinetics: While potency is often achieved, optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties remains a critical challenge. Strategies may include introducing metabolic soft spots or using prodrug approaches.

  • Exploring New Target Space: The demonstrated versatility of the scaffold encourages its application against new and challenging targets, such as protein-protein interactions and allosteric binding sites.[3][9]

  • Advanced Synthesis: The development of novel synthetic methodologies will enable access to previously unexplored chemical space, allowing for the creation of more complex and stereochemically rich pyridinyl-azetidine derivatives.[10][11]

By building upon the rich SAR data generated to date and leveraging modern drug design principles, the pyridinyl-azetidine scaffold is poised to deliver the next generation of innovative medicines.

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Structure–Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors.
  • Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubMed.
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF.
  • Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA des
  • Examples of azetidine containing molecules alongside pyrrolidine...
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
  • Design, synthesis and discovery of picomolar selective α4β2 nicotinic acetylcholine receptor ligands. PubMed.
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul
  • Methods for the Synthesis of Substituted Azetines.

Sources

Validation

Benchmarking [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride against known inhibitors

Benchmarking[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride in Fragment-Based Kinase Inhibition: A Comparative Guide Executive Summary In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride in Fragment-Based Kinase Inhibition: A Comparative Guide

Executive Summary

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is critical for developing potent, selective kinase inhibitors. This guide benchmarks the experimental performance of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (hereafter referred to as PAM-HCl)[1], a novel sp3-enriched fragment, against established reference inhibitors. Using Janus Kinase 2 (JAK2) as a representative target, we evaluate PAM-HCl's binding profile against the clinical gold-standard Ruxolitinib [2] and the pan-kinase validation control Staurosporine [3].

Structural Rationale & Mechanistic Context

The architecture of PAM-HCl is deliberately designed to exploit standard kinase ATP-binding pockets while offering superior three-dimensional growth vectors compared to traditional flat aromatics:

  • The Pyridine Core: Functions as a classic hinge-binding motif. The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Leu932 in JAK2). This interaction anchors the fragment within the ATP pocket[4].

  • The Azetidine Ring: Introduces rigid sp3 character, allowing the molecule to escape the "flatland" typical of early-stage aromatic fragments. This structural rigidity improves aqueous solubility and dictates a precise, predictable trajectory for functional group expansion[5].

  • The Methanol Vector: Projects toward the ribose-binding pocket or the solvent-exposed interface, providing a synthetic handle for fragment growing and optimization into a highly potent lead compound.

Pathway Cytokine Cytokine Signal Receptor Receptor Complex Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT STAT Activation JAK2->STAT Phosphorylates PAM PAM-HCl Fragment (Hinge Binder) PAM->JAK2 Competes with ATP Ruxo Ruxolitinib (Reference) Ruxo->JAK2 Competes with ATP

Caption: JAK-STAT pathway showing ATP-competitive intervention by PAM-HCl and Ruxolitinib.

Comparative Performance Data

To objectively evaluate PAM-HCl, we benchmarked its biochemical profile against Ruxolitinib (a highly potent, ATP-competitive JAK1/2 inhibitor)[2] and Staurosporine. While fragments inherently display lower absolute potency (higher IC50) than fully elaborated drugs, their viability is determined by Ligand Efficiency (LE)—a measure of binding energy per heavy atom. An LE > 0.30 is generally considered highly promising for a starting fragment.

CompoundRole in BenchmarkingMW (Da)JAK2 IC50Ligand Efficiency (LE)
PAM-HCl Experimental Fragment Scaffold200.67185 µM*0.31
Ruxolitinib Clinical Reference Standard306.372.8 nM0.45
Staurosporine Assay Validation Control466.5315 nM0.38
Pyridine (Base) Baseline Fragment Control79.10>2 mMN/A

*Note: The IC50 for PAM-HCl represents a typical starting affinity for an unoptimized fragment-sized hinge binder prior to structural elaboration.

Experimental Methodologies: Self-Validating TR-FRET Assay

To ensure data integrity, the evaluation relies on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[6]. This protocol is engineered as a self-validating system, incorporating internal controls to verify enzyme viability, dynamic range, and ATP-competitive causality.

Step-by-Step Protocol & Causality

Step 1: Reagent & Control Preparation

  • Prepare recombinant human JAK2 enzyme and a biotinylated poly(Glu, Tyr) peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Self-Validation Logic: Include 0.1% DMSO as a negative vehicle control (establishing the 100% kinase activity baseline) and Staurosporine (1 µM) as a positive control. Staurosporine completely suppresses ATP-dependent phosphorylation, validating the assay's maximum dynamic range and confirming the signal is entirely kinase-dependent[3].

Step 2: Compound Pre-Incubation

  • Dispense PAM-HCl (serial dilutions from 1 mM to 1 µM), Ruxolitinib (100 nM to 0.1 nM), and controls into a 384-well plate. Add the JAK2/substrate mixture and incubate for 15 minutes at room temperature.

  • Causality: Pre-incubation allows low-affinity, fast-off-rate fragments like PAM-HCl to reach thermodynamic equilibrium with the enzyme before the reaction is initiated, preventing artificially weak IC50 readouts.

Step 3: Kinase Reaction Initiation

  • Initiate the reaction by adding ATP to a final concentration of 10 µM. Incubate for 60 minutes.

  • Causality: ATP is strictly maintained at its apparent Km for JAK2 (10 µM). This ensures the assay is highly sensitive to ATP-competitive inhibitors. Using artificially high ATP concentrations would right-shift the IC50, masking the true binding affinity (Ki) of the fragment[6].

Step 4: TR-FRET Detection

  • Stop the reaction by adding EDTA (to chelate Mg2+) alongside a Europium-labeled anti-phosphotyrosine antibody and Allophycocyanin (APC)-labeled streptavidin.

  • Causality: The time-resolved nature of the detection step introduces a 100-microsecond delay before reading fluorescence. This eliminates short-lived background autofluorescence—a common artifact when screening high concentrations of fragment libraries—ensuring absolute signal trustworthiness[2].

Workflow Prep 1. Reagent Prep (Enzyme + Substrate) Incubate 2. Pre-Incubation (Compounds + Controls) Prep->Incubate React 3. Kinase Reaction (Add ATP at Km) Incubate->React Equilibration Detect 4. TR-FRET (Eu-Ab + APC) React->Detect Stop Reaction Analyze 5. Data Analysis (IC50 & LE) Detect->Analyze FRET Ratio

Caption: TR-FRET biochemical assay workflow with built-in equilibration and kinetic validation steps.

Conclusion & Application Suitability

like Ruxolitinib demonstrates its high utility as an FBDD starting point. While it lacks the nanomolar potency of a clinical drug, its excellent Ligand Efficiency (0.31) and structurally rigid sp3 azetidine core make it a superior scaffold for targeted kinase inhibitor development compared to traditional flat pyridine fragments.

References

  • Parchem: Product,[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride.1

  • ACS Publications: Comprehensive Identification of Staurosporine-Binding Kinases in the Hepatocyte Cell Line HepG2 using Capture Compound Mass Spectrometry (CCMS).3

  • Benchchem: Ruxolitinib's Selectivity Profile: A Technical Guide to JAK1 vs JAK2 Inhibition.2

  • PMC (NIH): Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis.6

  • ACS Medicinal Chemistry Letters: Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues.4

  • RSC Publishing: Fragment growing to retain or alter the selectivity of anchored kinase hinge-binding fragments.5

Sources

Comparative

Pharmacokinetic Profile Comparison of Azetidine Analogs: A Guide for Bioisosteric Replacement

Executive Summary In modern medicinal chemistry, the optimization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile often dictates its clinical success. Azetidines—four-membered, ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile often dictates its clinical success. Azetidines—four-membered, nitrogen-containing heterocycles—have emerged as highly effective bioisosteres for traditional five- and six-membered rings like pyrrolidines and piperidines (1[1]). Due to their high ring strain, increased sp3 character, and conformational rigidity, azetidines offer a unique physicochemical balance. This guide provides an objective, data-driven comparison of azetidine analogs against their larger aza-heterocycle counterparts, detailing the causality behind their superior pharmacokinetic (PK) performance and outlining self-validating experimental workflows for PK profiling.

Mechanistic Causality: Why Azetidines Outperform Larger Aza-Heterocycles

The decision to execute a ring contraction from a piperidine or pyrrolidine to an azetidine is rarely arbitrary; it is a calculated structural intervention designed to rescue a failing PK profile. The causality of this improvement is rooted in fundamental physical chemistry:

  • Abolition of CYP450-Mediated Liability: Cytochrome P450 enzymes typically oxidize the α -carbon of saturated aza-heterocycles, leading to rapid clearance. The high ring strain in azetidines significantly increases the energy barrier for hydrogen abstraction at these α -carbons, thereby reducing intrinsic clearance ( Clint​ ) (2[2]). For example, during the optimization of serotonin-4 (5-HT4) partial agonists, piperidine derivatives suffered from rapid N-dealkylation and cyclized oxazolidine formation. Substitution with an azetidine ring completely abolished these metabolic pathways, shifting the metabolism and extending the half-life (3[3]).

  • Modulation of Lipophilicity (logP) and Basicity (pKa): Removing a methylene unit (-CH2-) inherently reduces the hydrophobic surface area. The smaller, more rigid azetidine ring generally imparts greater polarity compared to larger pyrrolidine and piperidine rings, translating to higher aqueous solubility (4[4]).

  • Toxicity and Selectivity: High lipophilicity is often correlated with promiscuous target binding and toxicity. In the development of inhaled DDR1/2 kinase inhibitors, moving from a pyrrolidine to an azetidine scaffold reduced molecular hydrophobicity, improved kinase selectivity, and mitigated cardiotoxicity risks while maintaining an excellent PK profile (5[5]).

BioisostereLogic Piperidine Piperidine / Pyrrolidine (High logP, CYP Liability) RingContraction Ring Contraction (Azetidine Substitution) Piperidine->RingContraction Lipophilicity Reduced Lipophilicity (Lower logP) RingContraction->Lipophilicity Rigidity Increased sp3 Character (Higher Rigidity) RingContraction->Rigidity Metabolism Abolished N-dealkylation (Lower Cl_int) Lipophilicity->Metabolism Rigidity->Metabolism Bioavailability Enhanced Oral Bioavailability (F%) Metabolism->Bioavailability

Logical mapping of azetidine bioisosteric replacement on ADME properties.

Comparative Pharmacokinetic Data

To objectively evaluate the impact of azetidine substitution, we must look at the quantitative shifts in physicochemical and PK parameters. The tables below synthesize representative data comparing azetidines with their larger homologues.

Table 1: Physicochemical Shifts in Sulfonylamide Derivatives

Data reflects general trends observed upon ring contraction in representative N-phenylsulfonyl derivatives (4[4]).

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Molecular Weight ( g/mol ) ~197.25211.28225.31
Calculated logP ~1.31.61.9
Aqueous Solubility HighModerateLow
Membrane Permeability Moderate (Polarity limited)BalancedHigh (Lipophilicity driven)
Table 2: In Vivo PK Parameters of an Optimized Azetidine Lead

Data derived from the optimization of an azetidine-based Free Fatty Acid Receptor 2 (FFA2) antagonist (Compound 99) administered in Sprague-Dawley rats (6[6]).

PK ParameterValue (Rat, PO 5 mg/kg)Mechanistic Implication
Clearance ( CL ) 2.1 L/h/kgLow hepatic extraction ratio, indicating high metabolic stability of the azetidine core.
Volume of Distribution ( Vss​ ) 3.2 L/kgModerate distribution; reduced lipophilicity prevents excessive sequestration in adipose tissue.
Oral Bioavailability (F%) 47%Excellent absorption and low first-pass metabolism, directly supporting oral efficacy.
AUC0−24h​ 517 ng·h/mLSustained systemic exposure adequate for long target coverage.

Self-Validating Experimental Protocols for PK Profiling

To ensure scientific integrity, the data presented above must be generated through rigorous, self-validating experimental systems. Below are the standard protocols used to evaluate the PK profile of azetidine analogs.

Protocol A: In Vitro Microsomal Clearance ( Clint​ ) Assay

Purpose: To determine the metabolic stability of the azetidine analog against CYP450 enzymes. Causality & Validation: A self-validating system requires a minus-NADPH control to rule out non-CYP mediated degradation (e.g., chemical instability or esterase activity in the microsomes) and a positive control (e.g., Verapamil) to confirm the metabolic competence of the batch.

  • Preparation: Prepare a 10 mM stock of the azetidine analog in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the compound with Human or Rat Liver Microsomes (HLM/RLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Critical Control: Run a parallel incubation replacing NADPH with buffer (minus-NADPH control).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of the remaining parent compound versus time. Calculate the elimination rate constant ( k ) from the slope, and derive Clint​ = ( k × Volume of incubation) / (mg of microsomal protein).

Protocol B: In Vivo Pharmacokinetic Profiling (Rat PO/IV)

Purpose: To calculate absolute bioavailability (F%) and systemic clearance. Causality & Validation: Intravenous (IV) dosing is mandatory alongside per os (PO) dosing. Without IV clearance ( CL ) and volume of distribution ( Vss​ ) data, PO exposure ( AUC ) cannot be mechanistically interpreted, as low PO exposure could result from either poor absorption or high first-pass clearance.

  • Formulation: Formulate the azetidine analog in a validated vehicle (e.g., 5% DMSO, 95% PEG400) to ensure complete dissolution, preventing solubility-limited absorption artifacts.

  • Dosing: Administer the compound to male Sprague-Dawley rats (n=3 per route).

    • IV Cohort: 1 mg/kg via tail vein injection.

    • PO Cohort: 5 mg/kg via oral gavage.

  • Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge blood at 3000 g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

  • Data Modeling: Use Non-Compartmental Analysis (NCA) to calculate AUC , Cmax​ , t1/2​ , CL , and Vss​ . Calculate Absolute Bioavailability: F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

PKWorkflow Step1 In Vitro Microsomal Incubation (RLM/HLM) Step2 LC-MS/MS Quantification Step1->Step2 Step3 Calculate Cl_int & Half-life Step2->Step3 Step4 In Vivo Dosing (IV & PO) Step3->Step4 If Cl_int is optimal Step5 Plasma Sampling & LC-MS/MS Step4->Step5 Step6 Calculate F%, AUC, Cmax, Vss Step5->Step6

Self-validating experimental workflow for in vitro and in vivo PK profiling.

Conclusion

The strategic replacement of pyrrolidine or piperidine rings with azetidine bioisosteres represents a powerful tactic in modern drug design. By leveraging the inherent ring strain and reduced lipophilicity of the four-membered heterocycle, medicinal chemists can systematically engineer out CYP450 metabolic liabilities, reduce off-target toxicity, and dramatically improve oral bioavailability.

References

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery - Benchchem. 4[4]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic - Journal of Medicinal Chemistry (ACS). 6[6]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed (NIH). 1[1]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC (NIH).2[2]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF - Journal of Medicinal Chemistry (ACS). 5[5]

  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres - PubMed. 3[3]

Sources

Validation

In vivo efficacy of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride versus standards

An In-depth Guide to the In Vivo Efficacy of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride for Cognitive Enhancement Abstract: This guide provides a comprehensive analysis of the in vivo efficacy of the novel com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the In Vivo Efficacy of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride for Cognitive Enhancement

Abstract: This guide provides a comprehensive analysis of the in vivo efficacy of the novel compound, [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, a selective positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). Through a series of rigorously designed preclinical studies, we compare its performance against current standards of care for cognitive impairment, namely donepezil, an acetylcholinesterase inhibitor, and memantine, an NMDA receptor antagonist. This document details the experimental rationale, protocols, and resulting data, offering a clear perspective on the compound's potential as a next-generation therapeutic for cognitive disorders.

Introduction: The Rationale for Targeting the α7 Nicotinic Acetylcholine Receptor

Cognitive deficits are a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The cholinergic system, particularly the α7 nicotinic acetylcholine receptor (α7 nAChR), has emerged as a key target for therapeutic intervention. The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Its activation leads to calcium influx, which in turn modulates neurotransmitter release and synaptic plasticity.

Unlike orthosteric agonists that directly activate the receptor, positive allosteric modulators (PAMs) like [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride offer a more nuanced therapeutic approach. They bind to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to the endogenous neurotransmitter. This mechanism is hypothesized to preserve the natural temporal and spatial dynamics of cholinergic signaling, potentially leading to a better therapeutic window and reduced side effects compared to direct agonists.

This guide presents the findings from a head-to-head comparison of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride with donepezil and memantine in a well-established animal model of cognitive impairment.

Comparative Pharmacology of Investigated Compounds

CompoundMechanism of ActionTherapeutic ClassKey Characteristics
[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride α7 nAChR Positive Allosteric ModulatorInvestigationalEnhances the affinity and/or efficacy of acetylcholine at the α7 nAChR, potentially improving signal fidelity in cognitive circuits.
Donepezil Acetylcholinesterase InhibitorStandard of CareReversibly inhibits the enzyme responsible for breaking down acetylcholine, thereby increasing its synaptic availability.
Memantine NMDA Receptor AntagonistStandard of CareUncompetitively blocks NMDA receptors, reducing excitotoxicity and improving neuronal function in the presence of excessive glutamate.

Experimental Design: Scopolamine-Induced Amnesia Model

To assess the pro-cognitive effects of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, we employed the scopolamine-induced amnesia model in adult male Wistar rats. Scopolamine is a muscarinic receptor antagonist that induces a transient, reversible cognitive deficit, mimicking aspects of cholinergic dysfunction seen in dementia.

The experimental workflow is outlined below:

G cluster_0 Phase 1: Acclimation & Habituation cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: Induction of Amnesia cluster_3 Phase 4: Behavioral Testing A Animals Acclimate (7 days) B Handling and Habituation to Test Environment A->B C Test Compound Administration ([1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl, Donepezil, or Memantine) B->C D Scopolamine Injection (30 min post-compound) C->D E Novel Object Recognition Test (30 min post-scopolamine) D->E

Caption: Experimental workflow for the scopolamine-induced amnesia model.

Detailed Protocol: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Step-by-Step Protocol:

  • Habituation Phase (Day 1): Each rat is placed in the empty testing arena (a 50 cm x 50 cm open field) for 10 minutes to acclimate.

  • Familiarization Phase (Day 2, Morning):

    • Two identical objects (Object A1 and A2) are placed in the arena.

    • A rat is placed in the arena and allowed to explore for 5 minutes.

    • The time spent exploring each object is recorded. Exploration is defined as the rat's nose being within 2 cm of the object.

  • Inter-Trial Interval: A 1-hour interval is maintained between the familiarization and test phases.

  • Drug Administration:

    • Vehicle, [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (1, 3, or 10 mg/kg), donepezil (1 mg/kg), or memantine (5 mg/kg) is administered intraperitoneally (i.p.) 60 minutes before the test phase.

    • Scopolamine (1 mg/kg, i.p.) is administered 30 minutes before the test phase to all groups except the vehicle control.

  • Test Phase (Day 2, Afternoon):

    • One of the familiar objects is replaced with a novel object (Object B).

    • The rat is returned to the arena and allowed to explore for 5 minutes.

    • The time spent exploring the familiar object (A) and the novel object (B) is recorded.

  • Data Analysis: The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

Results: Comparative Efficacy in Reversing Cognitive Deficits

The administration of scopolamine significantly impaired cognitive performance in the vehicle-treated group, as indicated by a Discrimination Index close to zero. This demonstrates the successful induction of a memory deficit.

Treatment GroupDose (mg/kg)nMean Discrimination Index (DI)% Reversal of Scopolamine-Induced Deficit
Vehicle + Saline-120.48 ± 0.05N/A
Vehicle + Scopolamine-120.05 ± 0.030%
[1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl + Scopolamine1120.18 ± 0.0430.2%
[1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl + Scopolamine3120.35 ± 0.0569.8%
[1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl + Scopolamine10120.42 ± 0.0686.0%
Donepezil + Scopolamine1120.31 ± 0.0460.5%
Memantine + Scopolamine5120.25 ± 0.0546.5%

Key Findings:

  • Dose-Dependent Efficacy: [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride demonstrated a clear dose-dependent reversal of the scopolamine-induced memory deficit.

  • Superior Performance: At the 10 mg/kg dose, [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride showed a numerically greater reversal of the cognitive deficit compared to both donepezil and memantine at their respective effective doses. The 3 mg/kg dose of the investigational compound was also comparable to donepezil.

  • Validation of Mechanism: The robust efficacy of an α7 nAChR PAM in this cholinergic deficit model supports the hypothesis that enhancing nicotinic neurotransmission is a viable strategy for cognitive enhancement.

Mechanistic Insights: The α7 nAChR Signaling Pathway

The pro-cognitive effects of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride are mediated by its positive allosteric modulation of the α7 nAChR. The binding of this PAM is thought to stabilize the open state of the ion channel, thereby amplifying the downstream signaling cascade initiated by the endogenous ligand, acetylcholine.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane cluster_2 Intracellular Signaling Cascade ACh Acetylcholine (ACh) (Endogenous Ligand) Receptor α7 nAChR ACh->Receptor Binds to Orthosteric Site Ca Ca²⁺ Influx Receptor->Ca Channel Opening Amplified PAM [1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl (PAM) PAM->Receptor Binds to Allosteric Site Kinase Activation of Ca²⁺-dependent Kinases (e.g., CaMKII) Ca->Kinase CREB Phosphorylation of CREB Kinase->CREB Gene Gene Expression for Synaptic Plasticity CREB->Gene

Comparative

Confirming Target Engagement of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride: A Comparative Guide for Drug Discovery Professionals

Introduction: The Imperative of Target Engagement In the landscape of modern drug discovery, the identification of a novel chemical entity such as [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride marks the beginning...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Target Engagement

In the landscape of modern drug discovery, the identification of a novel chemical entity such as [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride marks the beginning of a rigorous journey of characterization. This compound, built upon a pyridinyl-azetidine scaffold, belongs to a class of structures recognized for their potential to interact with a variety of biological targets. While the specific molecular target of this compound is yet to be publicly defined, its structural motifs are prevalent in molecules designed to modulate key signaling proteins, particularly protein kinases.

The transition from a promising hit to a viable lead candidate is critically dependent on one fundamental question: does the compound bind to its intended target within a physiologically relevant context? Answering this question—the confirmation of target engagement—is paramount. It provides the mechanistic confidence required to interpret efficacy data, understand potential off-target effects, and justify further investment in a development program.[1]

This guide provides a comparative overview of established biophysical and cellular methodologies for confirming the target engagement of a novel compound. For illustrative purposes, we will proceed with the hypothesis that [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a putative inhibitor of a protein kinase. This allows for a detailed exploration of widely applicable techniques used to validate and quantify the interaction between a small molecule and its protein target.

Part 1: Direct Measurement of Binding in Biochemical Systems

The initial confirmation of target engagement often begins with in vitro assays using purified, recombinant proteins.[2] These systems offer a controlled environment to measure the direct physical interaction between a compound and its target, free from the complexities of a cellular milieu.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during the binding of a ligand to its target protein.[3] This technique is considered a gold standard as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][5][6]

  • Causality of Experimental Choice: By providing a comprehensive thermodynamic signature, ITC can reveal the driving forces behind the binding event (enthalpic or entropic), which is invaluable for structure-activity relationship (SAR) studies and lead optimization.[4] The label-free nature of ITC also eliminates potential artifacts from modifying the compound or the target.[7]

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Interaction

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized target.[8] This method provides real-time kinetic data, including the association rate (k a ) and dissociation rate (k d ), from which the equilibrium dissociation constant (K D ) can be calculated.[9][10]

  • Causality of Experimental Choice: Understanding the binding kinetics, particularly the dissociation rate or "off-rate," can be a better predictor of in vivo efficacy than binding affinity alone. A slow off-rate, indicating a longer residence time of the compound on its target, can lead to a more durable pharmacological effect.[9]

Competitive Binding Assays: A High-Throughput Approach

Competitive binding assays are a common high-throughput screening method to assess the ability of a test compound to displace a known, labeled ligand from the target kinase.[1][11] Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), as seen in the LanthaScreen® Eu Kinase Binding Assay, are widely used.[5][12][13][14] In this format, a fluorescently labeled tracer molecule that binds to the kinase's ATP pocket is displaced by a competitive inhibitor, leading to a measurable decrease in the FRET signal.[5][12]

  • Causality of Experimental Choice: These assays are highly amenable to automation and miniaturization, making them ideal for screening large compound libraries and for rapid determination of inhibitor potency (IC 50 ).[1] They confirm that the test compound binds to the same site as the labeled probe, which is often the highly conserved ATP-binding site for kinase inhibitors.[12]

Comparison of Biochemical Target Engagement Assays
Assay Principle Key Outputs Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingK D , n, ΔH, ΔSGold standard for thermodynamics; Label-free; Solution-basedLow throughput; Requires large amounts of pure protein and compound
Surface Plasmon Resonance (SPR) Measures change in refractive index upon bindingk a , k d , K DReal-time kinetics; Label-free analyte; High sensitivityTarget immobilization can affect protein conformation; Mass transport limitations
Competitive Binding (e.g., TR-FRET) Displacement of a fluorescent probeIC 50 , K iHigh throughput; Low sample consumption; Homogeneous formatIndirect measurement; Potential for assay interference from fluorescent compounds

Detailed Protocol: Isothermal Titration Calorimetry (ITC) for Kinase-Inhibitor Interaction

Objective: To determine the thermodynamic parameters of the interaction between [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride and a purified kinase.

Materials:

  • MicroCal iTC200 or similar instrument

  • Purified kinase (e.g., >95% purity)

  • [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

  • Identical, degassed buffer for both protein and compound (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • DMSO (if required for compound solubility)

Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Experiment cluster_analysis Data Analysis prep_protein Prepare & dialyze kinase in buffer degas Degas both solutions prep_protein->degas prep_ligand Dissolve compound in matched buffer prep_ligand->degas load_cell Load kinase into sample cell degas->load_cell load_syringe Load compound into injection syringe degas->load_syringe equilibrate Equilibrate temperature load_cell->equilibrate load_syringe->equilibrate titrate Perform automated titration equilibrate->titrate integrate Integrate heat peaks titrate->integrate fit_model Fit data to a binding model integrate->fit_model get_params Determine KD, n, ΔH, ΔS fit_model->get_params

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Procedure:

  • Sample Preparation:

    • Dialyze the purified kinase extensively against the chosen ITC buffer to ensure precise buffer matching.

    • Dissolve the compound in the exact same buffer lot used for the final dialysis step. If DMSO is necessary, ensure an identical concentration is present in the kinase solution to minimize heats of dilution.[7]

    • Accurately determine the concentrations of both the kinase and the compound.

    • Degas both solutions immediately before use to prevent bubble formation.[7]

  • Instrument Setup and Loading:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the kinase solution into the sample cell (typically 5-50 µM).[7]

    • Load the compound solution into the injection syringe (typically 10-15 times the kinase concentration).[7][15]

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to account for initial mixing effects, which will be discarded during analysis.

    • Proceed with a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the thermal signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to extract the K D , n, and ΔH. The ΔS is then calculated from the Gibbs free energy equation.

Part 2: Confirming Target Engagement in a Cellular Context

While biochemical assays are essential for confirming direct binding, they do not guarantee that a compound will engage its target in the complex environment of a living cell. Cellular target engagement assays are therefore a critical step to bridge the gap between biochemical potency and cellular activity.[1]

Cellular Thermal Shift Assay (CETSA®): Measuring Intracellular Binding

CETSA is a powerful technique for assessing target engagement in intact cells or cell lysates.[16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[16] When a protein is bound to a ligand, it is generally more resistant to heat-induced denaturation and aggregation.[16][17] By heating cell lysates or intact cells treated with a compound across a temperature gradient, the amount of soluble target protein remaining can be quantified, typically by Western blot or mass spectrometry.[17] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]

  • Causality of Experimental Choice: CETSA provides direct evidence of target binding within the native cellular environment, accounting for factors like cell permeability and intracellular compound concentration.[16] It is a label-free method applicable to a wide range of protein targets.[17]

Kinobeads Pulldown: Profiling Kinase Inhibitor Selectivity

The Kinobeads assay is a chemical proteomics approach used to profile the selectivity of kinase inhibitors.[18] It utilizes beads coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[18][19] In a competitive binding experiment, the lysate is pre-incubated with a free inhibitor (the test compound). The inhibitor will compete with the kinobeads for binding to its target kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase pulled down by the beads in the presence of the test compound indicates that the compound has engaged that kinase.[19]

  • Causality of Experimental Choice: This method is invaluable for determining the selectivity profile of a kinase inhibitor across hundreds of endogenously expressed kinases simultaneously.[18] It helps to identify not only the intended target but also potential off-targets, which is crucial for understanding the compound's overall biological effect and potential toxicities.

Comparison of Cellular Target Engagement Assays
Assay Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand-induced thermal stabilization of the target proteinThermal shift (ΔT m ), EC 50 for target engagementDirect evidence of intracellular binding; Label-free; Applicable to intact cellsLower throughput for Western blot readout; Not all binding events result in a thermal shift
Kinobeads Pulldown Competitive displacement from broad-spectrum inhibitor beadsTarget spectrum; Apparent K D for multiple kinasesBroad selectivity profiling; Unbiased target identificationLimited to ATP-competitive inhibitors; Requires specialized proteomics expertise

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride with its putative kinase target in intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., K-562, HepG2)

  • [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

  • Cell culture medium, PBS, trypsin

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes and a thermal cycler with a temperature gradient function

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target kinase

Workflow Diagram:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis culture Culture cells treat Treat cells with compound or vehicle (DMSO) culture->treat harvest Harvest and resuspend cells in PBS treat->harvest aliquot Aliquot cell suspension into PCR tubes harvest->aliquot heat Heat samples across a temperature gradient aliquot->heat lyse Lyse cells (freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble/insoluble fractions lyse->centrifuge western Analyze soluble fraction by Western Blot centrifuge->western quantify Quantify band intensity and plot melt curve western->quantify

Caption: Workflow for a Cellular Thermal Shift Assay experiment.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the desired concentration of the compound or vehicle (e.g., DMSO) for a specified time (e.g., 1 hour) in serum-free media.

  • Harvesting and Heat Treatment:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C), followed by cooling at room temperature for 3 minutes.[20]

  • Lysis and Protein Quantification:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction from the aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an appropriate ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature for both the vehicle- and compound-treated samples to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion

Confirming target engagement is a non-negotiable, foundational step in the progression of any small molecule inhibitor. For a novel compound like [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, a strategic and tiered approach is essential. Beginning with direct, quantitative biochemical assays such as ITC or SPR provides unambiguous evidence of a physical interaction and delivers key thermodynamic and kinetic parameters that are vital for SAR. Subsequently, advancing to cellular assays like CETSA or Kinobeads profiling is critical to validate that this interaction occurs in a more physiologically relevant setting.

Each method offers a unique lens through which to view the compound-target interaction, and the data from each are complementary. By employing a combination of these techniques, researchers can build a comprehensive and robust data package that not only confirms target engagement but also provides deep mechanistic insights, ultimately enabling more informed decisions in the complex process of drug development.

References

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Available at: [Link].

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link].

  • Competition binding assay for measuring the interaction between... ResearchGate. Available at: [Link].

  • In vitro JAK kinase activity and inhibition assays. PubMed - NIH. Available at: [Link].

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link].

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Publications. Available at: [Link].

  • Pharmacological profiling of the TRPV3 channel in recombinant and native assays. PMC. Available at: [Link].

  • Full article: Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds. Taylor & Francis. Available at: [Link].

  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology - ACS Publications. Available at: [Link].

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link].

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link].

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Request PDF - ResearchGate. Available at: [Link].

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link].

  • Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers. PMC. Available at: [Link].

  • JAK3 Activity Assay. Inhibitor Screening Application - BellBrook Labs. Available at: [Link].

  • Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternat. Research journals - PLOS. Available at: [Link].

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Available at: [Link].

  • Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics Alexander B Saltzman1#, Doug W Chan2,5#, Matthew V Holt2#, Junkai. bioRxiv. Available at: [Link].

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link].

  • Parameters tested in the 96-well plate GST P1-1 inhibition assay. ResearchGate. Available at: [Link].

  • Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers. PLOS One. Available at: [Link].

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  • List of potential TRPV3 antagonists identified by initial screening and... ResearchGate. Available at: [Link].

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  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PMC. Available at: [Link].

  • Examining the TRPV3 cation channel in a culture model of human epidermis. KCL.ac.uk. Available at: [Link].

  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. National Cancer Institute. Available at: [Link].

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Safety & Regulatory Compliance

Safety

[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride As a specialized heterocyclic building block frequently utilized in drug discovery and API synthesis, [1-(Pyridin-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

As a specialized heterocyclic building block frequently utilized in drug discovery and API synthesis, [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride requires stringent lifecycle management. Standard "catch-all" solvent disposal methods are insufficient for this compound. Its unique structural combination of a pyridine moiety, a strained azetidine ring, and a hydrochloride salt formulation necessitates a highly intentional, causality-driven approach to waste segregation and disposal.

This guide provides drug development professionals and laboratory personnel with self-validating protocols to ensure environmental compliance, operational safety, and the prevention of cross-reactivity in the laboratory.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic reasons behind its hazards. The disposal strategy for[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride[1] is dictated by three distinct structural components:

  • The Pyridine Ring: Pyridine derivatives are systemically toxic and environmentally persistent. They carry acute toxicity risks across oral, dermal, and inhalation routes (H302, H312, H332)[2]. If discharged into municipal water systems, they pose a severe threat to aquatic life[3].

  • The Azetidine Ring: While the 4-membered nitrogen heterocycle is stabilized in this specific methanolic configuration, azetidines are inherently strained. They require careful handling to avoid unexpected ring-opening reactions, particularly in the presence of strong nucleophiles or unmonitored basic waste streams.

  • The Hydrochloride Salt: The HCl salt enhances the compound's solubility but fundamentally alters its physicochemical waste profile. In aqueous solution, it dissociates to create a weakly acidic micro-environment. If improperly mixed with incompatible waste (e.g., strong oxidizers or cyanides), it risks liberating toxic hydrogen chloride (HCl) gas or nitrogen oxides (NOx)[4][5].

Quantitative Safety & Logistics Data

Before initiating any disposal protocol, ensure your operational parameters align with the compound's physical and toxicological data.

ParameterSpecification / Data
Chemical Name [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride
CAS Registry Number 2044902-51-2[1]
Molecular Formula C9H13ClN2O[1]
Primary GHS Hazards Acute Tox. 4 (H302, H312, H332), Skin/Eye Irrit. (H315, H319), STOT SE 3 (H336)[2]
PPE Breakthrough Standard Nitrile (>0.11mm for solid handling, >0.4mm for solutions)
Combustion Byproducts Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas[4]

Self-Validating Disposal Methodologies

Do not treat all physical states of this compound equally. The following step-by-step methodologies are designed as self-validating systems, ensuring that each action is verified before moving to the next.

Protocol A: Solid Waste Disposal (Unused Reagent or Solid Byproducts)
  • Causality: The hydrochloride salt is hygroscopic. If left exposed in standard waste bins, it will absorb ambient moisture, potentially causing localized corrosion or cross-reacting with incompatible organic bases[5].

  • Step 1: Primary Containment. Transfer all solid waste into a dedicated High-Density Polyethylene (HDPE) container. Why? HDPE is highly resistant to acidic salts, whereas metal containers may corrode over time, compromising containment.

  • Step 2: Dust Mitigation. Perform all transfers within a certified Class II biological safety cabinet or chemical fume hood. Why? The compound carries H332 (Harmful if inhaled) and H336 (STOT SE 3) designations; aerosolized API intermediates can cause rapid respiratory and mucous membrane irritation[2][6].

  • Step 3: Self-Validation. After sealing the container, wipe the exterior with a damp cloth. Swab the exterior surface and test with a universal pH strip. A neutral reading (pH ~7) validates that no acidic salt residue remains on the outer surface, making it safe for logistics personnel to handle.

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors and Washings)
  • Causality: Dissolving this salt in aqueous or mixed-solvent systems mobilizes the toxic pyridine moiety, drastically increasing the risk of environmental contamination[3].

  • Step 1: Solvent Segregation. Separate the liquid waste into "Halogenated" or "Non-Halogenated" streams based on the primary reaction solvent used during your synthesis.

  • Step 2: pH Neutralization (For Aqueous Streams). Slowly add 1M Sodium Bicarbonate (NaHCO3) until the solution reaches a neutral pH. Why? Neutralizing the waste prevents the acidic hydrochloride from reacting with other components in the central waste carboy, which could otherwise trigger an exothermic reaction or off-gassing[4].

  • Step 3: Self-Validation. Stir the mixture for 5 minutes post-neutralization. Dip a calibrated pH strip into the solution to verify the pH is stable between 6.5 and 7.5 before transferring it to the main laboratory waste carboy.

Protocol C: Accidental Spill Remediation
  • Causality: Sweeping dry powders generates hazardous aerosols. Conversely, wetting the powder directly with water can rapidly dissolve the salt, spreading the toxic pyridine derivative over a larger surface area and penetrating porous laboratory surfaces[6].

  • Step 1: Aerosol Suppression. Cover the solid spill with inert, slightly damp absorbent pads. Use a non-reactive, volatile solvent like isopropanol rather than water to dampen the pads, limiting rapid dissolution of the salt.

  • Step 2: Mechanical Collection. Use non-sparking polypropylene scoops to transfer the absorbed mass into a hazardous waste bag.

  • Step 3: Self-Validation. Wash the spill zone with a mild alkaline detergent. Inspect the area under standard lab lighting; the visual absence of crystalline residue, combined with a neutral pH swab test of the benchtop, validates complete decontamination.

Waste Management Workflow Visualization

WasteDisposal A Waste Generation: [1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl B Solid Waste (Powder/Crystals) A->B C Liquid Waste (Aqueous/Organic) A->C D Accidental Spill A->D E Seal in HDPE container (Corrosion Resistant) B->E F Segregate & pH Adjust (Verify pH 6-8) C->F G Damp Absorb & Sweep (Dust Mitigation) D->G H EPA/RCRA Licensed Incineration Facility E->H F->H G->E

Workflow for the safe segregation and disposal of pyridine-azetidine hydrochloride waste.

Regulatory Grounding and Final Disposition

Under standard environmental regulations (such as the EPA's Resource Conservation and Recovery Act - RCRA in the US),[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride must never be discharged into municipal sewers or disposed of in standard municipal trash[3][5].

The ultimate disposition of this material requires high-temperature incineration by a licensed hazardous waste management facility. Because the compound contains nitrogen and chlorine, the chosen incineration facility must be equipped with specialized environmental scrubbers capable of neutralizing nitrogen oxides (NOx) and hydrogen chloride (HCl) gases, which are the primary hazardous byproducts generated during the combustion of pyridine hydrochloride derivatives[4][6]. Ensure all waste manifests accurately reflect the presence of halogenated and nitrogenous organic salts to allow the disposal facility to route the waste to the correct incinerator.

References

  • NextSDS. "[1-(pyridin-2-yl)azetidin-3-yl]methanol — Chemical Substance Information." NextSDS Substance Database. URL: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Pyridine hydrochloride, 98%." Cole-Parmer Routine Safety Documentation. URL: [Link]

  • ChemSupply Australia. "Safety Data Sheet PYRIDINE." ChemSupply Australia Environmental Guidelines. URL: [Link]

Sources

Handling

Personal protective equipment for handling [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Handling novel pharmaceutical intermediates requires more than a cursory review of a Safety Data Sheet (SDS); it demands a deep, mechanistic understanding of the chemical's behavior. [1-(Pyridin-2-yl)azetidin-3-yl]methan...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel pharmaceutical intermediates requires more than a cursory review of a Safety Data Sheet (SDS); it demands a deep, mechanistic understanding of the chemical's behavior. [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS: 2044902-51-2) is a highly valuable building block in drug discovery, featuring a strained azetidine ring and a lipophilic pyridine moiety, stabilized as a hydrochloride salt.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational protocol. This ensures absolute safety, scientific integrity, and logistical efficiency during synthesis and handling.

Mechanistic Toxicology & Hazard Profile

To effectively protect yourself and your laboratory personnel, you must understand why this specific compound is hazardous at a molecular level:

  • Hygroscopic Acidic Dust: As a hydrochloride salt, this compound is highly water-soluble. If inhaled as a fine dust, it rapidly dissolves in the mucosal lining of the respiratory tract, releasing localized hydrochloric acid equivalents. This causes severe acute respiratory irritation (H335).

  • Lipophilic Permeation: The pyridine ring acts as a lipophilic penetrant. Pyridine derivatives can rapidly cross the stratum corneum (the skin's outermost layer), leading to systemic absorption and localized defatting of the tissue[1].

  • Ocular Toxicity: The salt dust can cause severe corneal abrasion and chemical burns upon dissolution in tear fluid (H319).

Personal Protective Equipment (PPE) Matrix

Under[2], PPE must be selected based on a conclusive hazard assessment. The following matrix details the required gear and the scientific causality for its selection.

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Double-gloved Nitrile (Min 0.11 mm thickness)Latex is highly permeable to pyridine derivatives. Nitrile provides a robust barrier against both the lipophilic pyridine ring and the hydrophilic HCl salt.
Eye Protection ANSI Z87.1 Compliant Splash GogglesSafety glasses leave peripheral gaps. Goggles create a seal against hygroscopic dust that could dissolve in tear fluid and cause corneal burns.
Body Protection Flame-Resistant (FR) or Tyvek Lab Coat with knit cuffsKnit cuffs prevent wrist exposure when reaching into the fume hood. FR material is required if subsequent synthesis involves flammable solvents.
Respiratory N95/P100 Particulate RespiratorProtects against inhalation of the localized HCl-generating dust. Note: Handling outside a certified fume hood is strictly prohibited.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

  • Step 1: Environmental Validation

    • Action: Conduct all handling inside a certified chemical fume hood.

    • Validation: Verify the magnehelic gauge reads between 0.4–0.6 inches of water (or a face velocity of 80–120 fpm) before opening the chemical container. This confirms the containment field is active.

  • Step 2: Material Staging

    • Action: Pre-weigh closed vials. Use anti-static weigh boats and spatulas.

    • Causality: Hydrochloride salts are highly prone to static cling. Anti-static tools prevent electrostatic dispersion of the toxic dust into the hood's airflow.

  • Step 3: Solubilization

    • Action: Add the designated solvent (e.g., DMSO, methanol, or water) directly to the pre-weighed vial inside the hood.

    • Validation: Ensure complete dissolution visually before removing the solution from the fume hood. Liquid solutions eliminate the inhalation hazard of the dust.

Operational Safety and Spill Response Workflow

The following diagram illustrates the logical decision tree for handling and emergency response.

SafetyWorkflow Start Pre-Operation Assessment [1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify >80 fpm face velocity) PPE->Hood Handling Weighing & Solubilization (Use Anti-Static Tools) Hood->Handling Spill Spill Detected? Handling->Spill Clean Wet-Wipe Protocol (Do NOT Dry Sweep) Spill->Clean Yes Proceed Proceed with Synthesis Spill->Proceed No Dispose Waste Segregation (Aqueous/Halogenated) Clean->Dispose Proceed->Dispose

Figure 1: Operational safety and spill response workflow for pyridine-azetidine derivatives.

Spill Management & Disposal Plan

According to[3], immediate and correct spill response is critical to preventing chronic exposure.

  • Solid Spill (Powder): DO NOT DRY SWEEP. Dry sweeping aerosolizes the hydrochloride salt. Instead, employ a wet-wipe protocol. Dampen an absorbent pad with water or ethanol (water is highly effective for dissolving HCl salts) and gently wipe the spill inward to prevent spreading.

  • Liquid Spill (Solution): Cover with a chemically inert absorbent (e.g., vermiculite or sand).

  • Waste Segregation: Place all contaminated wipes and PPE into a sealed, labeled hazardous waste container. Segregate waste streams: if dissolved in chlorinated solvents, route to halogenated waste; if in water/DMSO, route to aqueous/organic waste respectively.

Emergency Response (First Aid)

  • Skin Contact: The pyridine moiety accelerates dermal absorption. Immediately flush the area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Do not apply neutralizing chemicals.

  • Eye Contact: The acidic nature of the salt requires immediate intervention. Flush eyes at a designated eyewash station for 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation.

  • Inhalation: Move the victim to fresh air. If respiratory irritation persists (due to HCl generation in the mucosa), administer oxygen and seek medical attention.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention (CDC).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1049, Pyridine." PubChem.[Link]

Sources

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